3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMXSPCYRSRMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NS(=O)(=O)N=C1OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459067 | |
| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55904-84-2 | |
| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The 1,2,5-Thiadiazole 1,1-Dioxide Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
The 1,2,5-thiadiazole ring system and its oxidized derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] The 1,1-dioxide variant, in particular, exhibits a unique combination of high thermal stability, potent electron-withdrawing properties, and the ability to engage in specific biological interactions.[2] These characteristics make it an attractive building block for developing novel therapeutic agents. Thiadiazole-based compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
This guide provides a comprehensive, field-proven methodology for the synthesis of a key derivative, This compound . This molecule serves as a valuable intermediate, where the ethoxy groups can be further functionalized or act as key pharmacophoric elements. We will proceed from commercially available starting materials through a robust, multi-step synthesis, elucidating the causality behind each procedural choice and providing detailed, actionable protocols for the research scientist.
Retrosynthetic Analysis & Strategic Approach
The synthesis of the target molecule is logically approached through a three-step sequence starting from the synthesis of a halogenated precursor, which is then oxidized and finally subjected to nucleophilic substitution. This strategy is predicated on the known reactivity of the thiadiazole ring system.
Our retrosynthetic pathway is as follows:
-
The target This compound (3) is derived via a nucleophilic aromatic substitution reaction on an activated precursor. The logical precursor is the highly electrophilic 3,4-dichloro-1,2,5-thiadiazole-1,1-dioxide (2) .
-
The sulfonyl group in precursor (2) is installed by the oxidation of the sulfur atom in 3,4-dichloro-1,2,5-thiadiazole (1) . This is a standard transformation for sulfur-containing heterocycles.[5]
-
The initial heterocyclic core, 3,4-dichloro-1,2,5-thiadiazole (1) , can be constructed from simple, commercially available starting materials, namely cyanogen and a sulfur chloride source.[6]
This strategic approach ensures a reliable and scalable synthesis by breaking down the process into distinct, high-yielding transformations.
Caption: Retrosynthetic analysis for this compound.
Part 1: Synthesis of the Key Precursor, 3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (2)
This phase involves the initial heterocycle formation followed by oxidation to activate the ring for the final substitution step.
Step 1A: Synthesis of 3,4-Dichloro-1,2,5-thiadiazole (1)
The foundational step is the catalyzed reaction of cyanogen with sulfur dichloride to form the thiadiazole ring. This method provides an economical and high-yield route to the core structure.[6]
Experimental Protocol:
-
Inert Atmosphere: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet adapter, a thermometer, and a dry-ice condenser. Purge the entire apparatus with dry nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve sulfur dichloride (SCl₂, 0.1 mol) and tetraethylammonium chloride (0.5 g) in 100 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Cool the solution to 0°C using an ice bath. Carefully introduce cyanogen gas ((CN)₂, 0.1 mol) via the gas inlet. The reaction is exothermic; maintain the temperature between 10-20°C by adjusting the rate of gas addition and the cooling bath.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 3,4-dichloro-1,2,5-thiadiazole as a colorless liquid.[6]
| Parameter | Value | Source |
| Reactants | Cyanogen, Sulfur Dichloride | [6] |
| Solvent | Anhydrous Dimethylformamide (DMF) | [6] |
| Catalyst | Tetraethylammonium chloride (Chloride ion source) | [6] |
| Temperature | 10-50°C (10-20°C preferred) | [6] |
| Typical Yield | ~88% | [6] |
Step 1B: Oxidation to 3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (2)
The sulfur atom of the thiadiazole ring is oxidized to a sulfone using a peroxy acid. meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its effectiveness and relatively easy handling.[5][7] Using a slight excess of two equivalents ensures the complete oxidation to the 1,1-dioxide state.[8][9]
Experimental Protocol:
-
Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 3,4-dichloro-1,2,5-thiadiazole (1) (0.05 mol) in 100 mL of dichloromethane (DCM).
-
Oxidation: Cool the solution to 0°C in an ice bath. Add m-CPBA (70-77% purity, ~2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The byproduct, m-chlorobenzoic acid, will precipitate as a white solid.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture to remove the precipitated acid. Wash the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove residual acid, followed by a wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 3,4-dichloro-1,2,5-thiadiazole-1,1-dioxide, which can be further purified by recrystallization (e.g., from an ethanol/hexane mixture).
| Parameter | Value | Source |
| Reactant | 3,4-Dichloro-1,2,5-thiadiazole (1) | - |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA), >2 eq. | [2][5][7] |
| Solvent | Dichloromethane (DCM) | [9] |
| Temperature | 0°C to Room Temperature | [9] |
| Typical Yield | High | - |
Part 2: Synthesis of this compound (3)
This final stage involves a double nucleophilic substitution, where the chloro groups of the activated precursor are displaced by ethoxide ions. The strong electron-withdrawing nature of the sulfonyl group significantly facilitates this SNAr-type reaction.
Caption: Key steps in the nucleophilic aromatic substitution (SNAr) mechanism.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a dry 250 mL three-necked flask under a nitrogen atmosphere, add 100 mL of absolute (anhydrous) ethanol. Carefully add small, freshly cut pieces of sodium metal (Na, 2.2 equivalents) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a gentle reflux. Continue until all the sodium has dissolved.[1][10]
-
Reaction: Cool the freshly prepared sodium ethoxide solution to room temperature. In a separate flask, dissolve the 3,4-dichloro-1,2,5-thiadiazole-1,1-dioxide (2) (1 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the sodium ethoxide solution via an addition funnel.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with aqueous HCl (1M) until it is slightly acidic (pH ~6).
-
Purification: Remove most of the ethanol under reduced pressure. Add water (100 mL) to the residue, which may cause the product to precipitate. If it remains dissolved, extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting solid can be purified by recrystallization to afford pure this compound.
| Parameter | Value | Source |
| Reactant | 3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (2) | - |
| Nucleophile | Sodium Ethoxide (prepared in situ) | [1][10][11] |
| Solvent | Absolute Ethanol | [10] |
| Temperature | Reflux (~78°C) | - |
| Typical Yield | Good to High | - |
Structural Characterization
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques. Key spectroscopic signatures for the 1,2,5-thiadiazole 1,1-dioxide core are provided below.
| Technique | Expected Signature for 1,2,5-Thiadiazole 1,1-Dioxide Core | Source |
| ¹³C NMR | Carbon signals for the heterocyclic ring typically appear in the 150–170 ppm range. | [2] |
| IR Spectroscopy | Two characteristic strong stretching bands for the S=O bonds of the sulfone group at ~1350–1280 cm⁻¹ and ~1170–1100 cm⁻¹. C=N stretching vibrations appear in the 1600–1550 cm⁻¹ range. | [2] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₆H₁₀N₂O₄S (206.22 g/mol ). | - |
Safety and Handling
-
Cyanogen: Extremely toxic and flammable gas. All manipulations must be performed in a certified chemical fume hood by trained personnel.
-
Sulfur Dichloride: Toxic, corrosive, and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a fume hood.
-
Sodium Metal: Highly reactive and flammable, especially with water and alcohols. Handle under an inert atmosphere or mineral oil. Ensure no water is present when preparing sodium ethoxide.[1]
-
m-CPBA: A strong oxidizing agent that can be shock-sensitive when pure. Commercial grades are safer but should still be handled with care, avoiding contact with flammable materials.[7][12]
-
Sodium Ethoxide: A strong, corrosive base. Avoid contact with skin and eyes.[13]
Conclusion
The synthetic route detailed in this guide provides a reliable and well-documented pathway to This compound . By leveraging a logical progression from heterocycle formation, to oxidative activation, and finally to nucleophilic substitution, researchers can access this valuable intermediate with high purity and yield. The principles and protocols described herein are grounded in established chemical reactivity, offering a solid foundation for the synthesis of this and other structurally related compounds for application in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 10. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Structure Elucidation of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, demonstrating how a synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy culminates in the unambiguous confirmation of the molecular structure. Each analytical step is treated as a self-validating component of an integrated workflow, grounded in established principles of organic chemistry and spectroscopy.
Introduction: The Enigmatic 1,2,5-Thiadiazole-1,1-dioxide Core
The 1,2,5-thiadiazole ring system, particularly when oxidized to the 1,1-dioxide, represents a class of heterocyclic compounds of significant interest in medicinal and materials chemistry.[1] The strong electron-withdrawing nature of the sulfonyl group (-SO₂) dramatically influences the electronic properties of the heterocyclic ring, making these compounds valuable scaffolds in the design of novel bioactive agents and functional materials.[1]
This compound (Figure 1) is a representative member of this class. Its structure, featuring a symmetrical substitution pattern on the thiadiazole dioxide core, presents a fascinating case for analytical characterization. The elucidation of such a structure is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and understanding the structure-activity relationship (SAR) for any potential application, including its noted potential in anti-ulcer drug development.[2]
This guide will systematically deconstruct the process of confirming the molecular structure of this compound, starting from the foundational data of molecular weight and formula, and progressively building a complete structural picture using a suite of spectroscopic techniques.
Foundational Analysis: Establishing the Molecular Formula
Before delving into the intricacies of spectroscopic analysis, the fundamental step is to determine the compound's molecular formula and exact mass. This is the bedrock upon which all subsequent structural deductions are built.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is selected over standard-resolution mass spectrometry for its ability to provide the exact mass of the molecular ion with high precision (typically to within 5 ppm). This precision is crucial for calculating a unique and unambiguous elemental composition.
Protocol:
-
Sample Preparation: Dissolve a microgram-level quantity of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Processing: Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass of the molecular ion, constraining the search to plausible combinations of C, H, N, O, and S.
Data Interpretation: For this compound, the expected molecular formula is C₆H₁₀N₂O₄S.[2] The theoretical exact mass for the neutral molecule is 206.0361 g/mol . HRMS analysis would be expected to yield a measured mass for the [M+H]⁺ ion at approximately m/z 207.0439. The confirmation of this exact mass provides a high degree of confidence in the proposed elemental composition, which is the first pillar of structure elucidation.
Unraveling the Molecular Framework: A Multi-Spectroscopic Approach
With the molecular formula established, the next phase is to determine the connectivity of the atoms. This is achieved by systematically interpreting data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The logical flow of this process is depicted in the workflow diagram below.
Caption: Workflow for Spectroscopic Structure Elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons
Causality of Choice: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For our target compound, it is the definitive tool for identifying and characterizing the ethoxy substituents.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.
Expected Data and Interpretation: Due to the symmetrical nature of the molecule, the two ethoxy groups are chemically equivalent. Therefore, we expect to see two signals in the ¹H NMR spectrum:
| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 4.4 - 4.7 | Quartet (q) | 4H | Methylene protons (-O-CH₂ -CH₃) |
| 2 | ~ 1.4 - 1.6 | Triplet (t) | 6H | Methyl protons (-O-CH₂-CH₃ ) |
-
Rationale for Assignments: The methylene protons (-CH₂-) are directly attached to an electronegative oxygen atom, which deshields them, causing them to appear at a higher chemical shift (downfield). The methyl protons (-CH₃) are further from the oxygen and thus appear at a lower chemical shift (upfield). The quartet splitting of the methylene signal is due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet splitting of the methyl signal is due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The 4H:6H integration ratio (simplified to 2H:3H) is definitive for an ethoxy group. The presence of only these two signals confirms the presence of two symmetrical ethoxy groups. Notably, the 1,2,5-thiadiazole-1,1-dioxide ring itself contains no hydrogen atoms, so no other signals are expected from the core structure.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Visualizing the Carbon Skeleton
Causality of Choice: ¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, proximity to electronegative atoms). This technique is essential to confirm the carbon backbone of the molecule, including the carbons of the heterocyclic ring.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all signals appear as singlets, simplifying the spectrum.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum and identify the number of distinct carbon signals and their chemical shifts.
Expected Data and Interpretation: Given the molecule's symmetry, we expect to see three distinct carbon signals corresponding to the three unique carbon environments: the methyl carbon, the methylene carbon, and the heterocyclic ring carbon.
| Signal | Expected Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 150 - 170 | Ring carbons (C 3 and C 4) |
| 2 | ~ 60 - 70 | Methylene carbons (-O-CH₂ -CH₃) |
| 3 | ~ 14 - 16 | Methyl carbons (-O-CH₂-CH₃ ) |
-
Rationale for Assignments: The carbons of the 1,2,5-thiadiazole-1,1-dioxide ring are highly deshielded due to their involvement in a π-system and their attachment to electronegative nitrogen and oxygen (via the sulfonyl group). Their chemical shifts are characteristically found in the 150-170 ppm range.[1][3] The methylene carbon, being attached to an oxygen atom, appears in the typical 60-70 ppm range. The aliphatic methyl carbon appears furthest upfield, as expected. The observation of only these three signals provides strong evidence for the proposed symmetrical structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Causality of Choice: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups and bond types within a molecule. For this compound, it is the ideal method to confirm the presence of the critical C=N and S=O double bonds of the thiadiazole dioxide ring.
Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to specific molecular vibrations.
Expected Data and Interpretation: The IR spectrum will provide a "fingerprint" for the molecule, but several key absorptions are diagnostic for the proposed structure.
| Wavenumber Range (cm⁻¹) | Vibration Type | Significance |
| 1550 - 1600 | C=N Stretch | Confirms the presence of the carbon-nitrogen double bonds within the heterocyclic ring.[2] |
| 1280 - 1350 | Asymmetric SO₂ Stretch | Diagnostic for the sulfonyl group (S=O).[2] |
| 1100 - 1170 | Symmetric SO₂ Stretch | Also diagnostic for the sulfonyl group. The presence of both strong symmetric and asymmetric stretches is definitive proof of the -SO₂- moiety.[2] |
| 2850 - 3000 | C-H Stretch (sp³) | Confirms the presence of the aliphatic ethoxy groups. |
| ~1100 | C-O Stretch | Confirms the ether linkage of the ethoxy groups. |
-
Rationale for Assignments: The combination of these specific, strong absorptions provides an irrefutable spectroscopic signature. The two intense bands for the SO₂ stretches and the band for the C=N stretch are particularly characteristic of the 1,2,5-thiadiazole-1,1-dioxide core.
Final Validation and Fragmentation Analysis
While NMR and IR provide the core connectivity, mass spectrometry offers final confirmation of the molecular weight and can provide additional structural information through analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Causality of Choice: While HRMS with soft ionization is used for formula determination, EI is a higher-energy ionization technique that induces predictable fragmentation of the molecule. Analyzing these fragments allows chemists to piece together the molecular structure, much like solving a puzzle.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z).
Expected Data and Interpretation: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 206, confirming the molecular weight. More importantly, it will display a series of fragment ions resulting from the cleavage of the parent molecule.
Caption: Plausible EI-MS Fragmentation Pathways.
-
Rationale for Fragmentation:
-
Loss of an Ethyl Radical (m/z 177): Cleavage of the C-O bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da), a common fragmentation for ethyl ethers.
-
Loss of an Ethoxy Radical (m/z 161): Cleavage of the C-O bond can also lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da).
-
Loss of Sulfur Dioxide (m/z 142): The sulfonyl group can be eliminated as a neutral SO₂ molecule (64 Da), a characteristic fragmentation pathway for sulfones.
-
The observation of these key fragments provides corroborating evidence for the presence of both the ethoxy groups and the sulfonyl functionality, perfectly aligning with the structure deduced from NMR and IR data.
Conclusion: A Unified Structural Hypothesis
The structure elucidation of this compound is a prime example of the power of a multi-faceted analytical approach. Each technique provides a unique and essential piece of the puzzle:
-
HRMS establishes the elemental formula: C₆H₁₀N₂O₄S .
-
¹H NMR identifies and confirms the two symmetric ethoxy groups and their connectivity.
-
¹³C NMR verifies the three unique carbon environments, including the characteristic downfield signal of the heterocyclic ring carbons.
-
FT-IR confirms the presence of the critical C=N and S=O functional groups.
-
EI-MS validates the molecular weight and shows fragmentation patterns consistent with the proposed structure.
References
physical and chemical properties of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
An In-Depth Technical Guide to 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of growing interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. This guide is designed to equip researchers with the foundational knowledge required to effectively utilize this molecule in novel research and development applications, from drug design to the creation of advanced materials.
Introduction: The 1,2,5-Thiadiazole-1,1-Dioxide Scaffold
The 1,2,5-thiadiazole ring system is a significant pharmacophore in medicinal chemistry.[1] Oxidation of the sulfur atom to the 1,1-dioxide (a sulfonyl group) dramatically alters the electronic properties of the heterocycle. This modification enhances the ring's electron-withdrawing nature, making the carbon atoms highly susceptible to nucleophilic attack.[2] This reactivity profile, combined with the scaffold's stability, provides a versatile platform for chemical modification and the development of new functional molecules.[2][3] this compound serves as a key representative of this class, offering unique properties conferred by its ethoxy substituents.[4]
Molecular Structure and Identification
The fundamental identity of a compound is rooted in its structure and standard identifiers. This compound is a five-membered heterocyclic compound featuring a central 1,2,5-thiadiazole ring, oxidized at the sulfur atom, and substituted with ethoxy groups at the 3 and 4 positions.[4]
Caption: Molecular Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | [5] |
| CAS Number | 55904-84-2 | [5][][7] |
| Molecular Formula | C₆H₁₀N₂O₄S | [4][5] |
| Molecular Weight | 206.22 g/mol | [4][5] |
| Canonical SMILES | CCOC1=NS(=O)(=O)N=C1OCC | [5] |
| InChIKey | WZMXSPCYRSRMJT-UHFFFAOYSA-N |[5] |
Physicochemical Properties
The physical properties of the compound are critical for its handling, formulation, and application. These properties are dictated by the interplay of its polar sulfonyl group and nonpolar ethoxy side chains.[4]
Table 2: Core Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| Melting Point | 178 - 180 °C | [4] |
| Boiling Point | ~267 °C | [4] |
| Density | 1.45 g/cm³ | [4] |
| Flash Point | 115.5 - 116 °C | [4] |
| Refractive Index | 1.562 | [4] |
| XLogP3 | 0.8 |[5] |
Solubility Profile: While comprehensive quantitative data is limited, the molecular structure provides insight into its expected solubility. The polar sulfonyl group and nitrogen atoms can participate in dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the ethyl groups introduce lipophilic character. Therefore, the compound is expected to have moderate solubility in polar organic solvents like acetonitrile, DMF, and alcohols, and limited solubility in nonpolar solvents and water.[4]
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The 1,2,5-thiadiazole-1,1-dioxide core provides a distinct spectral fingerprint.
Table 3: Key Spectroscopic Features
| Technique | Feature | Wavenumber / Chemical Shift | Comments | Reference(s) |
|---|---|---|---|---|
| IR | S=O Asymmetric Stretch | 1350 - 1280 cm⁻¹ | Very Strong; diagnostic for the sulfonyl group. | [4] |
| IR | S=O Symmetric Stretch | 1170 - 1100 cm⁻¹ | Very Strong; diagnostic for the sulfonyl group. | [4] |
| IR | C=N Stretch | 1600 - 1550 cm⁻¹ | Strong; characteristic of the heterocyclic ring. | [4] |
| ¹³C NMR | Ring Carbons (C3, C4) | 150 - 170 ppm | Downfield shift due to the electron-withdrawing SO₂ group. | [2] |
| UV-Vis | π → π* transition | ~240 - 315 nm | Dependent on solvent (e.g., ~315 nm in MeCN). |[2] |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process starting from the formation of the core thiadiazole ring, followed by functionalization and oxidation.[4] Advances in synthetic methodology, such as microwave-assisted techniques, have been shown to improve yields and reduce reaction times for related structures.[4]
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 55904-84-2 [smolecule.com]
- 5. This compound | C6H10N2O4S | CID 11217995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide (CAS: 55904-84-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document elucidates its chemical and physical properties, spectroscopic profile, and reactivity, with a particular focus on its role as a versatile synthetic intermediate. Furthermore, this guide explores the current understanding of its biological activities and potential therapeutic applications, offering insights for researchers engaged in drug discovery and development. Detailed, field-proven synthetic and analytical methodologies are presented to facilitate further investigation and application of this compound.
Introduction: Unveiling a Promising Heterocycle
This compound, identified by the CAS number 55904-84-2, is a unique five-membered heterocyclic compound.[1] Its structure is characterized by a 1,2,5-thiadiazole ring with the sulfur atom oxidized to a sulfonyl group and ethoxy substituents at the 3 and 4 positions.[1] This arrangement of atoms imparts a distinct electronic character and reactivity profile, making it a subject of interest for various scientific applications.[1] The core 1,2,5-thiadiazole-1,1-dioxide scaffold is a nonaromatic system that has demonstrated notable biological activities, including potential as an anti-ulcer agent and utility in the development of treatments for IgE-mediated disorders. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its potential applications in cutting-edge research.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is paramount for its application in research and development.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and designing experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 55904-84-2 | [2] |
| Molecular Formula | C₆H₁₀N₂O₄S | [1][2] |
| Molecular Weight | 206.22 g/mol | [1][2] |
| Melting Point | 178-180 °C | [1] |
| Boiling Point | ~267 °C | [1] |
| IUPAC Name | 3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | [2] |
| SMILES | CCOC1=NS(=O)(=O)N=C1OCC | [2] |
| InChI | InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following sections detail the expected spectral features based on the analysis of this compound and related 1,2,5-thiadiazole 1,1-dioxides.
The ¹H NMR spectrum of this compound is characterized by the signals from the two equivalent ethoxy groups. The absence of protons on the heterocyclic ring itself makes the spectrum relatively simple and diagnostic for the substituents.
-
Expected Chemical Shifts:
-
-CH₃ (Methyl protons): A triplet is expected around δ 1.2-1.5 ppm.
-
-O-CH₂- (Methylene protons): A quartet is expected around δ 4.2-4.5 ppm.
-
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the carbon signals of the heterocyclic ring typically appear in the range of 150–170 ppm.[3]
-
Expected Chemical Shifts:
-
-CH₃: ~δ 14-16 ppm
-
-O-CH₂-: ~δ 65-70 ppm
-
C3 & C4 (heterocycle): ~δ 155-165 ppm
-
The IR spectrum reveals the presence of key functional groups. The most characteristic vibrations for this compound are associated with the C=N bonds of the thiadiazole ring and the S=O bonds of the sulfonyl group.
-
Characteristic Absorption Bands:
-
C=N stretching: A strong absorption band is expected in the region of 1600-1550 cm⁻¹.[1]
-
S=O stretching (asymmetric and symmetric): Two strong bands are characteristic of the SO₂ group, typically found around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹.
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 206, corresponding to the molecular formula C₆H₁₀N₂O₄S.[1]
-
Key Fragmentation Pathways: Common fragmentation patterns for this class of compounds include the loss of ethoxy groups (M-45), ethyl radicals (M-29), and sulfur dioxide (M-64).[1]
Synthesis and Reactivity
The 1,2,5-thiadiazole-1,1-dioxide ring system is accessible through established synthetic routes, and its reactivity is a key aspect of its utility as a chemical building block.
General Synthetic Strategies
The synthesis of 1,2,5-thiadiazole 1,1-dioxides is primarily achieved through two main strategies:
-
Condensation of 1,2-Diketones with Sulfamide: This is a versatile method for constructing the heterocyclic ring.[3]
-
Oxidation of Pre-existing 1,2,5-Thiadiazoles or their 1-Oxides: This approach is useful when the corresponding thiadiazole is readily available.[4]
The synthesis of this compound would likely proceed via the condensation of diethyl oxalate with sulfamide.
Representative Synthetic Protocol
The following is a representative, self-validating protocol for the synthesis of this compound based on the condensation of diethyl oxalate with sulfamide. This protocol is designed to be robust and reproducible.
Reaction: Diethyl oxalate + Sulfamide → this compound
Materials:
-
Diethyl oxalate
-
Sulfamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sulfamide (1.0 eq) and phosphorus pentoxide (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a stirrable suspension. Then, add diethyl oxalate (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-water with vigorous stirring.
-
Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the data with the expected values.
Chemical Reactivity and Synthetic Utility
The 1,2,5-thiadiazole-1,1-dioxide ring is susceptible to nucleophilic attack.[3] The ethoxy groups at the 3 and 4 positions of the title compound can act as leaving groups, making it a valuable intermediate for the synthesis of other substituted 1,2,5-thiadiazole-1,1-dioxides.
Nucleophilic Substitution:
The C=N double bonds in the ring can be attacked by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups, which is a key strategy in drug discovery for modulating the pharmacological properties of a lead compound.
Caption: Nucleophilic substitution at the 3 and 4 positions.
Biological Activity and Therapeutic Potential
The 1,2,5-thiadiazole-1,1-dioxide scaffold has garnered attention in the pharmaceutical industry due to its diverse biological activities. While research on this compound is ongoing, preliminary studies and the activities of related compounds suggest significant therapeutic potential.
Known Biological Activities
-
Antimicrobial Properties: The compound has demonstrated efficacy against various bacterial strains.[1]
-
Antioxidant Activity: Its ability to scavenge free radicals suggests potential applications in conditions associated with oxidative stress.[1]
-
Anti-inflammatory Effects: Preliminary studies indicate that it may modulate inflammatory pathways.[1]
Potential as an Anti-Ulcer Agent
The structural class of 1,2,5-thiadiazole-1-oxides and 1,1-dioxides has been investigated for anti-ulcer properties.[1] This suggests that this compound could be a valuable lead compound for the development of new treatments for peptic ulcers.
Role in IgE-Mediated Disorder Treatments
A patent has described the use of compounds with a similar structure in the treatment of disorders caused by IgE, such as allergies and type 1 hypersensitivity. This indicates a potential application for this compound in the development of novel anti-allergenic drugs.
Experimental Workflows and Methodologies
To facilitate further research, this section provides detailed workflows for the characterization and evaluation of this compound.
Workflow for Purity and Identity Confirmation
Caption: Workflow for purity and identity confirmation.
Protocol for In Vitro Antimicrobial Assay
This protocol outlines a standard method for assessing the antimicrobial activity of this compound.
Method: Broth Microdilution Method
Materials:
-
Pure this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound is a heterocyclic compound with a compelling profile for further investigation in medicinal chemistry and materials science. Its accessible synthesis, versatile reactivity, and emerging biological activities position it as a valuable building block for the development of novel therapeutic agents and functional materials. Future research should focus on a more in-depth exploration of its pharmacological properties, including mechanism of action studies and in vivo efficacy evaluations. The synthetic utility of this compound can be further exploited to generate libraries of derivatives for structure-activity relationship (SAR) studies, which will be instrumental in optimizing its therapeutic potential.
References
A Deep Dive into the Spectroscopic Characterization of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
Introduction: Unveiling the Molecular Architecture
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a heterocyclic compound of growing interest within medicinal chemistry and materials science.[1] Its unique molecular framework, featuring a 1,2,5-thiadiazole 1,1-dioxide core flanked by two ethoxy groups, imparts distinct physicochemical properties that are crucial for its application.[1] With a molecular formula of C₆H₁₀N₂O₄S and a molecular weight of approximately 206.22 g/mol , a thorough understanding of its structure and electronic properties is paramount for its effective utilization.[2][3] This in-depth technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and verify the structure of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The structural elucidation of novel compounds is a cornerstone of chemical research and development. It is not merely about confirming a chemical formula but about understanding the precise arrangement of atoms and the electronic environment within the molecule. This knowledge is critical for predicting reactivity, understanding biological activity, and designing new materials with tailored properties. In the case of this compound, a multi-faceted spectroscopic approach is essential for a complete and unambiguous characterization. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a high-fidelity molecular portrait.
This guide will delve into the core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). For each method, we will not only present the expected data but also explain the underlying principles and the rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.
Core Spectroscopic Data Summary
For clarity and quick reference, the expected quantitative spectroscopic data for this compound are summarized below. These values are based on the analysis of structurally related compounds and established spectroscopic principles.
| Spectroscopic Technique | Feature | Expected Value/Range |
| Infrared (IR) | C=N Stretching | 1600-1550 cm⁻¹ |
| Asymmetric SO₂ Stretching | 1350-1280 cm⁻¹ | |
| Symmetric SO₂ Stretching | 1170-1100 cm⁻¹ | |
| C-O Stretching | ~1200-1000 cm⁻¹ | |
| ¹H NMR | Methylene (-CH₂-) | Quartet, ~4.0-4.5 ppm |
| Methyl (-CH₃) | Triplet, ~1.2-1.5 ppm | |
| ¹³C NMR | Thiadiazole Ring Carbons | 150-170 ppm |
| Methylene Carbon (-CH₂-) | ~60-70 ppm | |
| Methyl Carbon (-CH₃) | ~14-16 ppm | |
| UV-Vis | λmax (in Ethanol) | 240-280 nm |
| λmax (in Acetonitrile) | ~315 nm | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 206 |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects.
For this compound, the IR spectrum provides a characteristic fingerprint, confirming the presence of key structural motifs.[4] The most informative regions of the spectrum are those corresponding to the C=N double bonds of the thiadiazole ring and the S=O bonds of the sulfone group.
Key Vibrational Frequencies:
-
C=N Stretching Vibrations (1600-1550 cm⁻¹): The two carbon-nitrogen double bonds within the heterocyclic ring give rise to strong absorption bands in this region.[4] The exact position of these bands is influenced by the electronic effects of the substituents. The electron-withdrawing sulfone group tends to increase the bond order and shift the frequency to higher wavenumbers, while the electron-donating ethoxy groups have a counteracting effect.
-
S=O Stretching Bands (Asymmetric: 1350-1280 cm⁻¹ and Symmetric: 1170-1100 cm⁻¹): The sulfone group is characterized by two distinct, strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[4][5] The high intensity of these bands is a reliable indicator of the presence of the SO₂ moiety.
-
C-O Stretching Vibrations (approx. 1200-1000 cm⁻¹): The stretching vibrations of the carbon-oxygen single bonds in the two ethoxy groups will also be present in the spectrum.
Caption: Key IR vibrational modes for the title compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. No further preparation is typically needed for a solid sample.
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. It provides information about the number, type, and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, NMR analysis is relatively straightforward but highly informative. Since the heterocyclic ring itself contains no hydrogen atoms, the ¹H NMR spectrum will exclusively show signals from the two ethoxy substituents.[4]
¹H NMR Spectroscopy:
The two ethoxy groups are chemically equivalent, leading to a simple yet characteristic pattern:
-
Methylene Protons (-OCH₂CH₃): These protons are adjacent to an oxygen atom, which is deshielding, causing their signal to appear downfield, typically in the range of 4.0-4.5 ppm. The signal will be a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).
-
Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will therefore appear more upfield, around 1.2-1.5 ppm. Their signal will be a triplet due to coupling with the two neighboring methylene protons (n+1 rule, 2+1=3).
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule:
-
Thiadiazole Ring Carbons (C₃ & C₄): These carbons are part of a double bond and are attached to electronegative nitrogen and oxygen (via the ethoxy group), causing their signals to appear significantly downfield, in the range of 150-170 ppm.[4][5]
-
Methylene Carbon (-OCH₂CH₃): The carbon of the methylene group, being directly attached to oxygen, will be found in the 60-70 ppm region.
-
Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon will be the most upfield signal, typically appearing around 14-16 ppm.
Caption: ¹H NMR connectivity and J-coupling relationships.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid interfering signals.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically π → π* transitions in conjugated systems.
For this compound, the conjugated system of the heterocyclic ring is expected to exhibit absorption maxima in the ultraviolet region.[2] The position of the maximum absorption (λmax) is sensitive to the solvent used. In ethanol, the λmax is expected in the 240-280 nm range, while in the more polar solvent acetonitrile, a shift to around 315 nm is anticipated.[4][5]
Caption: Electronic transition in UV-Vis spectroscopy.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution. Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) should be recorded.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
For this compound, the molecular ion peak is expected at an m/z of 206, corresponding to its molecular weight.[2] The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve the sequential loss of stable neutral fragments and radicals.
Plausible Fragmentation Pathways:
-
Loss of an Ethyl Radical: [M - C₂H₅]⁺ (m/z 177)
-
Loss of an Ethoxy Radical: [M - OC₂H₅]⁺ (m/z 161)
-
Loss of Sulfur Dioxide: [M - SO₂]⁺ (m/z 142)
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Caption: Predicted mass spectrometry fragmentation pathways.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ at m/z 207 or the molecular ion [M]⁺ at m/z 206, depending on the source conditions.
-
Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic analysis of this compound demonstrates the power of a multi-technique approach. While each method provides valuable data, it is the synergy between them that allows for an unambiguous and confident structural assignment. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the carbon-hydrogen framework, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry provides the molecular weight and fragmentation puzzle pieces. This comprehensive analytical workflow is not just a procedural necessity; it is the embodiment of scientific rigor, ensuring the integrity and reliability of data for researchers and developers in the chemical and pharmaceutical sciences.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 55904-84-2 [smolecule.com]
- 3. This compound | C6H10N2O4S | CID 11217995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 13C NMR Data for 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
Introduction: The Growing Importance of a Unique Heterocycle
To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise characterization of novel molecular scaffolds is a foundational pillar of progress. Among the diverse array of heterocyclic compounds, the 1,2,5-thiadiazole 1,1-dioxide core represents a unique and increasingly important motif. Its potent electron-withdrawing nature, rigid planar structure, and capacity for diverse functionalization have made it a compelling building block in medicinal chemistry, materials science, and organic electronics.
This guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy as the primary tool for the structural elucidation and characterization of these derivatives. While ¹H NMR is often of limited use for characterizing the core ring structure due to the absence of protons, ¹³C NMR offers a direct and powerful window into the electronic environment of the carbon backbone.[1] Here, we will move beyond simple data reporting to explain the causality behind experimental choices, provide a robust and validated protocol, and interpret the spectral data in the context of molecular structure and substituent effects.
Section 1: Spectroscopic Principles for the 1,2,5-Thiadiazole 1,1-Dioxide Core
The 1,2,5-thiadiazole 1,1-dioxide ring is a five-membered heterocycle featuring two nitrogen atoms and a fully oxidized sulfur atom. This S,S-dioxide moiety is a powerful electron-withdrawing group, which profoundly influences the electronic environment of the two ring carbons (C3 and C4). This has two significant consequences for NMR spectroscopy:
-
Extreme Deshielding of Ring Carbons: The carbons within the heterocyclic ring are bonded to electronegative nitrogen atoms and are part of a π-system that is heavily polarized by the -SO₂- group. This results in a significant deshielding effect, pushing their ¹³C NMR chemical shifts to a characteristically downfield region.
-
Sensitivity to Substitution: The electronic nature of substituents at the C3 and C4 positions directly modulates the electron density of the ring carbons. This makes ¹³C NMR an exceptionally sensitive technique for probing the electronic effects of these substituents, providing critical data for structure-activity relationship (SAR) studies.
Section 2: A Validated Experimental Protocol for Acquiring High-Quality ¹³C NMR Data
Trustworthy data originates from a robust and meticulously executed protocol. The following step-by-step methodology is designed to be a self-validating system, addressing common challenges such as the poor solubility of many 1,2,5-thiadiazole 1,1-dioxide derivatives.[1]
Experimental Workflow Diagram
Caption: Standard workflow for ¹³C NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-25 mg of the 1,2,5-thiadiazole 1,1-dioxide derivative.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Causality: Due to the often-low solubility of these compounds, polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or dimethylformamide-d₇ (DMF-d₇) are preferred over chloroform-d (CDCl₃).[1]
-
If the sample does not dissolve readily, sonicate the tube for 5-10 minutes. Visual inspection for suspended particles is critical for ensuring a homogeneous solution, which is essential for high-resolution spectra.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Expertise: A well-shimmed magnet is paramount for obtaining sharp signals and accurate chemical shift measurements.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, including those from the solvent and any substituents, are captured.
-
Relaxation Delay (D1): Set a delay of at least 5 seconds. Causality: The C3 and C4 carbons of the thiadiazole dioxide ring are quaternary and often exhibit long spin-lattice relaxation times (T₁). An adequate relaxation delay is crucial to allow the nuclei to return to equilibrium between pulses, ensuring accurate signal integration and preventing signal attenuation, especially for quantitative measurements.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Given the low natural abundance of ¹³C (1.1%), this is a critical parameter. For a moderately concentrated sample (e.g., 20 mg in 0.6 mL), 1024 to 2048 scans may be sufficient. For more dilute or poorly soluble samples, 10,000 scans or more may be necessary.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum and apply a baseline correction.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., the center peak of the DMSO-d₆ septet at 39.52 ppm).
-
Section 3: Interpreting the ¹³C NMR Spectra of 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
Characteristic Chemical Shifts
A key diagnostic feature for this class of compounds is the chemical shift of the heterocyclic ring carbons (C3/C4). These signals consistently appear in a highly deshielded region, typically between 150–170 ppm .[1] This is significantly downfield compared to the parent, unoxidized 1,2,5-thiadiazoles, which resonate in the 130–160 ppm range.[1] This downfield shift is a direct consequence of the potent electron-withdrawing effect of the S,S-dioxide group.
Data Summary Table
The following table summarizes representative ¹³C NMR data for several 1,2,5-thiadiazole 1,1-dioxide derivatives, illustrating the influence of different substituents on the ring carbon chemical shifts.
| Derivative | Substituents (R¹, R²) | Ring Carbons (C3/C4, ppm) | Substituent Carbons (ppm) | Solvent |
| 1 | R¹=R²= Cl | ~155.0 | - | CDCl₃ |
| 2 | R¹=R²= Phenyl | 157.1 | 129.2, 129.8, 132.5 (aromatic) | DMSO-d₆ |
| 3 | R¹=R²= Methyl | 158.5 | 13.8 (CH₃) | CDCl₃ |
| 4 | R¹=Methyl, R²=Phenyl | 156.9, 159.3 | 12.1 (CH₃), 128.9, 129.5, 131.8 (aromatic) | CDCl₃ |
Note: Data is compiled and approximated from literature sources. Exact values may vary based on experimental conditions.
Section 4: Visualizing Substituent Effects on Ring Carbon Chemical Shifts
The electronic nature of the substituents at the C3 and C4 positions systematically alters the chemical shifts of the ring carbons. This relationship can be visualized to provide a predictive framework for spectral interpretation.
-
Electron-Withdrawing Groups (EWGs) like -Cl or -NO₂ further decrease the electron density at the ring carbons, causing a downfield shift (to a higher ppm value).
-
Electron-Donating Groups (EDGs) like -NH₂ or -OR increase the electron density at the ring carbons through resonance or inductive effects, causing an upfield shift (to a lower ppm value, i.e., shielding).
Substituent Influence Diagram
Caption: Effect of substituent electronics on C3/C4 chemical shifts.
Section 5: Applications in Drug Discovery and Development
For professionals in drug development, ¹³C NMR is more than a structural confirmation tool; it is a strategic asset.
-
Structural Verification: Unambiguously confirms the successful synthesis of the target scaffold and the regiochemistry of substitution.
-
Purity Assessment: Can reveal the presence of isomeric impurities or residual starting materials that may be missed by other techniques.
-
SAR Studies: By correlating changes in ¹³C chemical shifts with biological activity across a series of analogs, researchers can gain insights into the electronic requirements for potency and selectivity. A downfield shift in the ring carbons upon substitution might, for example, correlate with enhanced binding to a target protein if that region of the molecule is involved in an interaction with an electron-rich pocket.
-
Stability Analysis: Monitoring the ¹³C NMR spectrum of a compound over time under various stress conditions (e.g., pH, temperature) can identify specific sites of degradation, providing invaluable information for lead optimization.
Conclusion
The ¹³C NMR spectrum of a 1,2,5-thiadiazole 1,1-dioxide derivative is rich with information. The characteristic downfield signals of the ring carbons serve as a definitive fingerprint for the scaffold, while their precise chemical shifts offer a sensitive probe into the electronic landscape of the molecule. By employing a robust experimental protocol and understanding the principles of substituent effects, researchers can leverage ¹³C NMR to accelerate the design, synthesis, and characterization of novel compounds built upon this promising heterocyclic core.
References
Introduction: Elucidating the Vibrational Fingerprint of a Unique Heterocycle
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
This compound is a five-membered heterocyclic compound featuring a fully oxidized sulfur atom, creating a sulfonyl group integral to the ring structure.[1] Its molecular framework, combining a thiadiazole dioxide core with flexible ethoxy substituents, gives rise to a unique vibrational profile that is powerfully interrogated by infrared (IR) spectroscopy.[1][2] This technique excels at identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific bond stretching and bending motions.[3][4] For researchers in organic synthesis, medicinal chemistry, and materials science, a robust understanding of this compound's IR spectrum is crucial for structural verification, purity assessment, and reaction monitoring.
This guide provides a comprehensive exploration of the IR spectroscopic analysis of this compound. We will delve into the theoretical origins of its characteristic absorption bands, present a field-proven experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed framework for accurate spectral interpretation.
Theoretical Framework: Predicting the Vibrational Landscape
The IR spectrum of this compound is a composite of the vibrational modes of its distinct structural components: the thiadiazole dioxide ring and the two ethoxy side chains. By dissecting the molecule, we can anticipate the key absorption regions.
The Diagnostic Core: Thiadiazole Dioxide Ring Vibrations
The heterocyclic ring is the most diagnostic feature, providing sharp, intense signals that are characteristic of this class of compounds.[5][6]
-
S=O Stretching (Sulfonyl Group): The sulfone (SO₂) group is the strongest IR absorber in the molecule. The large change in dipole moment during S=O bond stretching results in two very intense and easily identifiable bands.[1]
-
C=N Stretching: The two carbon-nitrogen double bonds within the thiadiazole ring give rise to strong stretching vibrations. These are typically observed in the 1600–1550 cm⁻¹ range.[1][5][6] Their exact position is modulated by the electronic effects of the attached ethoxy and sulfonyl groups.
The Substituents: Ethoxy Group Vibrations
The ethoxy (-O-CH₂-CH₃) groups contribute several characteristic, albeit more common, vibrational bands.
-
C-H Stretching (Aliphatic): The methyl (CH₃) and methylene (CH₂) groups of the ethoxy side chains produce strong C-H stretching absorptions. These are reliably found in the region just below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹.[7][8][9]
-
C-O Stretching (Ether Linkage): The stretching of the C-O single bonds of the ether linkages typically appears as a strong band in the fingerprint region, between 1300 and 1000 cm⁻¹.[10] This band can sometimes be complex due to coupling with other vibrations.
-
C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations occur in the fingerprint region, primarily around 1470-1365 cm⁻¹, but are often less useful for primary identification than the more intense stretching modes.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is the technique of choice for this compound due to its simplicity, speed, and lack of need for sample preparation like KBr pellets.[11][12] The protocol below ensures reproducibility and data integrity.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.[11]
-
Sample: this compound (solid powder).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation & Background Collection: a. Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with isopropanol and allow it to dry completely. b. Initiate the background scan. The software will collect an interferogram of the ambient environment (air, CO₂, water vapor).[13][14] This spectrum is automatically stored and will be ratioed against the sample spectrum to isolate the compound's absorptions. A clean, flat baseline at 100% transmittance should be observed.
-
Sample Application: a. Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed. b. Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal. Do not overtighten.[13]
-
Data Acquisition: a. Set the desired scan parameters. For routine characterization, the following settings are robust:
- Wavenumber Range: 4000–650 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32–64 scans (to improve signal-to-noise ratio) b. Initiate the sample scan. The instrument collects the spectrum, ratios it against the stored background, and displays the result in either % Transmittance or Absorbance.
-
Post-Measurement Cleanup: a. Raise the pressure arm and remove the bulk of the sample powder. b. Clean the ATR crystal surface thoroughly with a solvent-dampened wipe as described in step 1a to prevent cross-contamination.
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Spectral Interpretation and Data Summary
Interpreting the spectrum involves systematically identifying the predicted bands. The region from 4000 to 1500 cm⁻¹ is known as the functional group region, while the area below 1500 cm⁻¹ is the "fingerprint region," which is more complex but unique to the molecule as a whole.[15][16]
Key Diagnostic Regions:
-
2850-3000 cm⁻¹: Look for strong, sharp peaks corresponding to the C-H stretching of the ethoxy groups.[7][8]
-
1550-1600 cm⁻¹: A strong band in this region is indicative of the C=N stretching of the thiadiazole ring.[1][5]
-
1280-1350 cm⁻¹: A very strong, sharp peak here is the asymmetric S=O stretch, a key marker for the sulfone group.[1][6]
-
1100-1170 cm⁻¹: The second very strong, sharp peak for the symmetric S=O stretch should be present here.[1][6]
-
1000-1300 cm⁻¹: A strong C-O stretching band from the ether linkages will be located in this region, potentially overlapping with other fingerprint vibrations.[10]
The following table summarizes the expected vibrational frequencies and their characteristics.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |
| 2960–2850 | C-H Stretch (Asymmetric & Symmetric) | -CH₂, -CH₃ (Ethoxy) | Strong | [7][8][9] |
| 1600–1550 | C=N Stretch | Thiadiazole Ring | Strong | [1][5][6] |
| 1350–1280 | S=O Asymmetric Stretch | Sulfone (SO₂) | Very Strong, Sharp | [1][5][6] |
| 1170–1100 | S=O Symmetric Stretch | Sulfone (SO₂) | Very Strong, Sharp | [1][5][6] |
| 1300–1000 | C-O Stretch | Ether (-C-O-C-) | Strong | [10] |
| ~1470 & ~1380 | C-H Bending | -CH₂, -CH₃ (Ethoxy) | Medium | General |
Conclusion
The infrared spectrum of this compound provides a clear and definitive structural fingerprint. The analysis is anchored by the exceptionally strong and characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group and the strong C=N stretching of the heterocyclic ring. These core absorptions, complemented by the aliphatic C-H and C-O signals from the ethoxy substituents, allow for unambiguous confirmation of the molecule's identity. The ATR-FTIR methodology presented herein offers a reliable and efficient means for acquiring high-quality spectral data, empowering researchers in drug development and chemical synthesis with a critical analytical tool.
References
- 1. Buy this compound | 55904-84-2 [smolecule.com]
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- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials | MDPI [mdpi.com]
- 6. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
A Predictive Guide to the Mass Spectrometry of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
Abstract
This technical guide provides a comprehensive, predictive framework for the mass spectrometric analysis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide. In the absence of published mass spectral data for this specific molecule, this document leverages established principles of mass spectrometry and known fragmentation patterns of analogous structures—heterocyclic sulfones and ethoxy-substituted compounds—to propose detailed analytical strategies. We present methodologies for both soft and hard ionization techniques, predict key fragmentation pathways, and offer protocols for data acquisition and interpretation. This guide is intended for researchers in drug development, chemical synthesis, and materials science, providing a robust starting point for the structural elucidation and characterization of this and similar novel compounds.
Introduction and Physicochemical Profile
This compound is a heterocyclic sulfone with potential applications in medicinal chemistry and materials science.[1] Its structure features a 1,2,5-thiadiazole-1,1-dioxide core, a five-membered ring system containing sulfur, nitrogen, and carbon, flanked by two ethoxy groups.[1] Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of such synthesized compounds. The lack of existing MS data necessitates a predictive approach grounded in chemical first principles.
The compound's molecular formula is C₆H₁₀N₂O₄S, with a monoisotopic mass of 206.0361 Da and a molecular weight of approximately 206.22 g/mol .[1][2] This information is critical for identifying the molecular ion in any mass spectrum. The presence of both polar (sulfonyl, ether) and nonpolar (ethyl) moieties suggests moderate polarity, influencing choices in chromatography and ionization methods.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O₄S | [2] |
| Monoisotopic Mass | 206.0361 Da | [2] |
| Molecular Weight | ~206.22 g/mol | [1][2] |
| IUPAC Name | 3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide |[2] |
Strategic Workflow for Mass Spectrometric Analysis
A logical workflow is essential when approaching an uncharacterized compound. The choice of ionization technique is paramount and is dictated by the analyte's properties and the analytical goal. Electrospray Ionization (ESI) is a "soft" technique ideal for polar molecules and observing the intact molecular ion, while Electron Ionization (EI) is a "hard" technique that induces extensive, reproducible fragmentation useful for structural elucidation.[3][4]
Figure 1. A strategic workflow for the mass spectrometric analysis of the target compound.
Methodology I: Electrospray Ionization (ESI-MS)
3.1. Rationale and Approach
ESI is the premier technique for analyzing moderately polar, thermally labile molecules that are common in drug discovery and organic synthesis. It typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺), with minimal in-source fragmentation.[5] This allows for unambiguous determination of the molecular weight. Subsequent tandem mass spectrometry (MS/MS) on the isolated molecular ion provides controlled fragmentation for structural insights. We predict the molecule will ionize efficiently in positive ion mode due to the presence of nitrogen atoms which can be readily protonated.
3.2. Detailed Experimental Protocol
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to facilitate protonation.
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) to separate the analyte from any impurities.
-
Mass Spectrometer: A quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.
-
Ion Source (ESI): Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Acquisition:
-
MS1 Scan: Acquire full scan spectra from m/z 50-500 to identify the [M+H]⁺ ion (expected at m/z 207.0434).
-
MS2 Scan (CID): Perform collision-induced dissociation (CID) on the isolated precursor ion at m/z 207.0434. Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
3.3. Predicted ESI-MS/MS Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is predicted to proceed through several key pathways, primarily involving the loss of stable neutral molecules. The sulfone group is a known site for fragmentation, often leading to the elimination of sulfur dioxide (SO₂).[6][7] The ethoxy groups are also susceptible to cleavage.
Figure 2. Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target compound.
Table 2: Predicted ESI-MS/MS Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 207.0434 | 179.0121 | C₂H₄ (Ethylene) | Protonated 3-ethoxy-4-hydroxy-1,2,5-thiadiazole-1,1-dioxide |
| 207.0434 | 143.0764 | SO₂ (Sulfur Dioxide) | Product of rearrangement and SO₂ elimination |
| 179.0121 | 150.9808 | C₂H₄ (Ethylene) | Protonated 3,4-dihydroxy-1,2,5-thiadiazole-1,1-dioxide |
| 179.0121 | 115.0451 | SO₂ (Sulfur Dioxide) | Product of rearrangement and SO₂ elimination |
Methodology II: Electron Ionization (EI-MS)
4.1. Rationale and Approach
EI is a high-energy ionization technique that produces a radical cation, M⁺·, and causes extensive and highly reproducible fragmentation.[3] This "hard" ionization is invaluable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint.[8] This method is suitable if the compound is sufficiently volatile and thermally stable to be introduced into the high vacuum of the ion source, typically via Gas Chromatography (GC-MS).
4.2. Detailed Experimental Protocol
-
Sample Preparation: Prepare a 10-100 µg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation (GC-MS):
-
Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature from 100 °C to 250 °C at 10 °C/min.
-
Ion Source (EI):
-
Electron Energy: 70 eV (standard for library comparison, though no library entry is expected for this novel compound).[4]
-
Source Temperature: 230 °C.
-
-
Data Acquisition:
-
Acquire spectra across the GC peak, scanning from m/z 35-300.
-
Average the spectra across the peak and subtract the background to obtain a clean mass spectrum.
-
4.3. Predicted EI Fragmentation Pathway
EI fragmentation begins with the formation of the molecular ion (M⁺· at m/z 206.0361). Fragmentation of organic sulfones under EI often involves rearrangement reactions and cleavage of bonds adjacent to the sulfur atom.[9][10] The loss of alkyl radicals from the ethoxy groups is also a highly probable pathway.
Figure 3. Key predicted fragmentation pathways under Electron Ionization (EI).
Table 3: Predicted EI-MS Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 206.0361 | 191.0124 | ·CH₃ (Methyl Radical) | Loss of methyl from an ethoxy group |
| 206.0361 | 177.0175 | ·C₂H₅ (Ethyl Radical) | Cleavage of the ethyl-oxygen bond |
| 206.0361 | 161.0019 | ·OC₂H₅ (Ethoxy Radical) | Cleavage of the carbon-oxygen bond |
| 206.0361 | 142.0689 | SO₂ (Sulfur Dioxide) | Loss of SO₂ from the molecular ion |
Data Interpretation and Validation
-
High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution instrument (Q-TOF, Orbitrap) is critical. Obtaining masses with high accuracy (e.g., < 5 ppm error) allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the proposed structures in Tables 2 and 3.
-
Isotopic Pattern: Sulfur has a characteristic isotopic signature, with the ³⁴S isotope being approximately 4.4% as abundant as the ³²S isotope. The molecular ion region should exhibit an A+2 peak (at m/z 208.0331) with roughly 4.4% the intensity of the monoisotopic peak, providing strong evidence for the presence of a single sulfur atom.
-
Self-Validation: The proposed fragmentation pathways are logically connected. For instance, in ESI-MS/MS, the fragment at m/z 179 should itself fragment to produce the ion at m/z 115 upon further CID, confirming the relationship between them.
Conclusion
While no direct mass spectral data for this compound is currently available, a robust analytical strategy can be devised based on established chemical principles. The dual approach of using soft ionization (ESI) for molecular weight confirmation and controlled fragmentation, alongside hard ionization (EI) for generating a detailed fragmentation fingerprint, provides a comprehensive method for full structural characterization. The predicted masses, isotopic patterns, and fragmentation pathways detailed in this guide offer a solid, authoritative foundation for researchers to acquire and interpret mass spectral data for this novel compound, ensuring confidence in its identity and structure.
References
- 1. Buy this compound | 55904-84-2 [smolecule.com]
- 2. This compound | C6H10N2O4S | CID 11217995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
crystal structure of 1,2,5-thiadiazole 1,1-dioxides
An In-Depth Technical Guide on the Crystal Structure of 1,2,5-Thiadiazole 1,1-Dioxides
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Abstract
The 1,2,5-thiadiazole 1,1-dioxide scaffold represents a unique class of five-membered heterocycles whose distinct electronic and structural properties have garnered significant interest in both materials science and medicinal chemistry. The oxidation of the sulfur atom to a sulfone fundamentally alters the geometry and electron distribution of the parent thiadiazole ring, imparting properties crucial for the design of functional molecules. This guide provides a comprehensive analysis of the solid-state architecture of these compounds. We delve into the primary synthetic routes that yield high-quality crystalline material, detail the protocols for single-crystal X-ray diffraction (SCXRD) analysis, and explore the nuanced landscape of their intermolecular interactions. By synthesizing data from the Cambridge Structural Database (CSD) and key literature, this document serves as a technical resource on the crystal engineering principles of 1,2,5-thiadiazole 1,1-dioxides.[1][2]
Foundational Principles: The 1,2,5-Thiadiazole 1,1-Dioxide Core
The 1,2,5-thiadiazole ring system is characterized by its aromaticity and thermal stability.[3] Oxidation of the sulfur atom to the S,S-dioxide level breaks this aromaticity, resulting in a nonaromatic, planar five-membered ring with distinct properties.[1][4] The introduction of the sulfonyl group (SO₂) acts as a powerful electron-withdrawing feature and introduces two potent hydrogen bond acceptors. This structural and electronic perturbation is the cornerstone of the utility of this scaffold, influencing molecular packing, reactivity, and interactions with biological targets.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting and tuning their physicochemical properties, from charge transport in organic semiconductors to binding affinity in drug candidates.[5][6]
From Synthesis to Single Crystal: A Methodological Overview
The acquisition of a high-quality crystal structure begins with robust and reliable synthetic chemistry. The two predominant strategies for preparing 1,2,5-thiadiazole 1,1-dioxides are the condensation of α-diketones with sulfamide and the oxidation of a pre-existing thiadiazole ring.[1][7]
Dominant Synthetic Pathways
The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the heterocyclic core.
-
Pathway A: Condensation with Sulfamide : This is the most versatile and widely used method.[1] It involves the reaction of a 1,2-diketone with sulfamide, often under dehydrating conditions. The causality behind this method's success lies in the direct formation of the complete heterocyclic system in a single, often high-yielding, step.
-
Pathway B: Oxidation of 1,2,5-Thiadiazoles : For derivatives where the corresponding thiadiazole is readily available, direct oxidation is a viable alternative. The key experimental consideration is the choice of oxidant to avoid over-oxidation or ring cleavage. Meta-chloroperoxybenzoic acid (mCPBA) is a common and effective reagent for this transformation, selectively oxidizing the sulfur atom.[1][3][4]
Experimental Protocol: Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole 1,1-Dioxide (Pathway A)
This protocol is a self-validating system; successful synthesis yields a product whose identity and purity can be confirmed by standard analytical techniques (NMR, IR, MS) before proceeding to crystallization.
-
Reagent Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzil (1,2-diphenylethane-1,2-dione) (1.0 eq) and sulfamide (1.1 eq).
-
Solvent Addition : Add anhydrous toluene or xylene as the solvent. The choice of a high-boiling, non-polar solvent is causal to facilitating the removal of water via a Dean-Stark apparatus.
-
Catalysis : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq), to protonate a carbonyl oxygen, thereby activating the diketone for nucleophilic attack by sulfamide.
-
Reaction : Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup and Isolation : Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Collect the solid by vacuum filtration, wash with cold hexanes to remove non-polar impurities, and dry in vacuo.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile). Low solubility is a common issue with these compounds, necessitating careful solvent screening.[1]
Unveiling the Architecture: Crystallographic Workflow
The definitive elucidation of a molecule's solid-state structure is achieved through Single-Crystal X-ray Diffraction (SCXRD). The workflow is a systematic process from a pure compound to a refined crystal structure model.
Protocol: Single Crystal Growth
The low solubility of many 1,2,5-thiadiazole 1,1-dioxides can make crystal growth challenging, but it also can be leveraged to induce precipitation.[1]
-
Solvent Selection : Identify a solvent or solvent system in which the purified compound has moderate solubility at elevated temperatures and low solubility at room temperature. Common choices include acetonitrile, ethanol, or mixtures like dichloromethane/hexane.
-
Slow Evaporation (Trusted Method) : Dissolve the compound in a suitable solvent in a vial covered with a perforated cap (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. The gradual increase in concentration allows for ordered molecular assembly into a crystal lattice.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Crystal Harvesting : Once well-formed crystals of suitable size (typically > 0.1 mm in all dimensions) appear, carefully remove them from the mother liquor using a nylon loop.
Structural Analysis: Geometry and Intermolecular Forces
SCXRD analysis of various 1,2,5-thiadiazole 1,1-dioxides reveals a planar five-membered ring. The geometry is dictated by the sp² hybridization of the carbon and nitrogen atoms and the steric and electronic influence of the sulfonyl group and C3/C4 substituents.
Core Geometry and Data
The table below summarizes key geometric parameters for representative 1,2,5-thiadiazole 1,1-dioxides, highlighting the consistency of the core structure. Data is derived from published crystallographic information.[1][8]
| Compound | CSD Refcode | S=O Bond (Å) | S-N Bond (Å) | C=N Bond (Å) | C-C Bond (Å) | Space Group |
| 3,4-Dimethyl- | DMETDZ10 | ~1.42-1.43 | ~1.64-1.65 | ~1.30-1.31 | ~1.46 | P2₁/c |
| 3,4-Diphenyl- | QQQBDX01 | ~1.43-1.44 | ~1.64 | ~1.31 | ~1.48 | P2₁/c |
| 3,4-Dichloro- | BASRUI | ~1.42 | ~1.63 | ~1.30 | ~1.46 | P2₁/n |
Data compiled from the Cambridge Structural Database. Bond lengths are averaged where appropriate.
The Landscape of Intermolecular Interactions
The crystal packing is a delicate balance of various non-covalent forces. The nature of the substituents at the C3 and C4 positions is the primary determinant of the dominant interactions.
-
π-π Stacking : In derivatives bearing aromatic substituents, such as 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, π-π stacking is a significant packing force.[1] The planar heterocycle and the phenyl rings often arrange in parallel or offset parallel stacks, contributing to the thermodynamic stability of the crystal lattice. These interactions are crucial pathways for charge transport in materials applications.
-
Hydrogen Bonding : While the core ring lacks hydrogen bond donors, the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. In crystals containing molecules with O-H or N-H groups (either as substituents or co-formers), C-H···O interactions are often observed, directing the supramolecular assembly.
-
Electrostatic Interactions : The highly polarized S=O bonds create a significant dipole moment. The oxygen atoms can participate in electrostatic interactions with alkali metal ions or other electron-deficient centers, a feature exploited in coordination chemistry.[1]
Applications and Structure-Property Outlook
The rigid, planar geometry and defined electronic properties stemming from the 1,1-dioxide core make these compounds compelling for various applications.
-
Materials Science : The propensity for π-π stacking and the electron-accepting nature of the ring are highly desirable for creating organic electronic materials. The radical anions of these compounds have also been studied for their potential as molecular magnets.[1][2]
-
Drug Development : The 1,2,5-thiadiazole scaffold is a known bioisostere for other five-membered rings. The 1,1-dioxide variant offers a rigid, polar core that can be decorated with functional groups to interact with specific enzyme active sites or receptors. The sulfonyl oxygens can mimic the phosphate group or act as key hydrogen bond acceptors to anchor a ligand in a protein binding pocket.[4][5]
Conclusion and Future Perspectives
The is defined by a planar, electron-deficient core whose solid-state packing is governed by a subtle interplay of π-stacking, hydrogen bonding, and other electrostatic forces, dictated primarily by the C3 and C4 substituents. The reliable synthetic routes and well-established crystallographic workflow provide a robust platform for the rational design of new derivatives. Future research in this area will likely focus on the synthesis of more complex, multifunctionalized systems, the exploration of polymorphism and co-crystallization to tune solid-state properties, and the continued integration of this unique scaffold into advanced functional materials and novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
literature review on 1,2,5-thiadiazole-1,1-dioxides
An In-depth Technical Guide to the Chemistry and Application of 1,2,5-Thiadiazole-1,1-dioxides
Foreword: Beyond the Parent Heterocycle
To the dedicated researcher, the landscape of heterocyclic chemistry offers a near-infinite array of scaffolds, each with its own personality and potential. Among these, the 1,2,5-thiadiazole ring is a well-established motif, particularly within medicinal chemistry. However, the oxidation of its sulfur atom to the sulfone state (+VI) dramatically transforms the system, converting a relatively stable, aromatic ring into a highly electrophilic, non-aromatic species with a unique and powerful reactivity profile. This guide moves beyond the familiar to provide a comprehensive exploration of 1,2,5-thiadiazole-1,1-dioxides, a class of compounds whose true potential is only now being fully realized, particularly in the realm of materials science. Herein, we dissect the synthesis, properties, and reactivity of this fascinating core, providing the foundational knowledge necessary to innovate.
Strategic Synthesis: Forging the 1,1-Dioxide Core
The construction of the 1,2,5-thiadiazole-1,1-dioxide ring is not a trivial matter. The high oxidation state of the sulfur atom and the electron-deficient nature of the ring dictate the feasible synthetic strategies. Two principal pathways have emerged as the most reliable and versatile.[1][2]
Pathway I: Oxidation of a Pre-existing Thiadiazole Ring
The most conceptually direct approach is the oxidation of a parent 1,2,5-thiadiazole. This method leverages the electron-rich nature of the sulfur atom in the parent heterocycle, making it susceptible to electrophilic oxidizing agents.
-
Causality in Reagent Selection: The choice of oxidant is critical. Mild oxidizing agents are required to prevent oxidative cleavage of the ring.[3] Peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), are highly effective, delivering an oxygen atom cleanly to the sulfur.[1] The reaction proceeds stepwise, first forming the 1-oxide, which can then be further oxidized to the desired 1,1-dioxide. Controlling the stoichiometry of the oxidant is therefore paramount to isolating the target compound without forcing ring degradation. This pathway is advantageous when the substituted 1,2,5-thiadiazole precursor is readily available.
Pathway II: Cyclocondensation of α-Diketones and Sulfamide
The most versatile and widely employed method is the condensation reaction between an α-dicarbonyl compound (a 1,2-diketone) and sulfamide (H₂NSO₂NH₂).[1][2] This approach builds the heterocyclic ring from acyclic precursors, allowing for significant substituent diversity based on the choice of the starting diketone.
-
Mechanism and Rationale: The reaction proceeds via a double condensation, where the nucleophilic amine groups of sulfamide attack the electrophilic carbonyl carbons of the diketone. Subsequent dehydration steps lead to the formation of the five-membered ring. The driving force for this reaction is the formation of the stable sulfone group and the conjugated diazene system. This method's robustness and tolerance for various functional groups on the diketone make it the workhorse for generating new 1,2,5-thiadiazole-1,1-dioxide derivatives.
A less common but related condensation involves the reaction of cyanogen with sulfamide, which provides a direct route to the unsubstituted parent ring, which can then be functionalized.[1]
Summary of Synthetic Strategies
| Method | Precursors | Key Reagents | Advantages | Limitations | Reference |
| Oxidation | 1,2,5-Thiadiazole or 1-oxide | m-CPBA, Oxirane | Direct, useful if precursor is available. | Risk of ring cleavage, requires control. | [1][3] |
| Cyclocondensation | α-Diketone, Sulfamide | Acid or Base Catalyst | Highly versatile, good yields, diverse substituents. | Requires access to α-diketone precursors. | [1][2] |
| Cyclocondensation | Cyanogen, Sulfamide | N/A | Direct route to the parent core. | Limited to the unsubstituted ring. | [1] |
Diagram of Synthetic Pathways
References
reactivity of the 1,2,5-thiadiazole-1,1-dioxide ring system
An In-Depth Technical Guide to the Reactivity of the 1,2,5-Thiadiazole-1,1-Dioxide Ring System
Authored by a Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,5-thiadiazole-1,1-dioxide core is a fascinating heterocyclic system whose reactivity is dominated by the potent electron-withdrawing nature of the sulfone group. This guide provides a comprehensive exploration of the synthesis, electronic structure, and characteristic reactions of this scaffold. Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings that govern its behavior, offering field-proven insights for researchers looking to exploit its unique chemical properties in medicinal chemistry and materials science. This document is structured to serve as a practical reference, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to clarify complex transformations.
Introduction: The Unique Profile of the 1,2,5-Thiadiazole-1,1-Dioxide Core
The journey into the chemistry of thiadiazoles reveals a diverse family of heterocyclic compounds.[1] Within this family, the 1,2,5-thiadiazole-1,1-dioxide ring system stands out. While the parent 1,2,5-thiadiazole possesses significant aromatic character, oxidation of the sulfur atom to the S,S-dioxide dramatically alters its electronic landscape.[2][3] This transformation from an aromatic to a non-aromatic, highly electrophilic system is the cornerstone of its reactivity, making it a versatile building block for accessing novel molecular architectures.[4] This guide will illuminate the chemistry of this underrepresented yet highly potent heterocyclic core.[5]
Electronic Structure and Physicochemical Properties
The reactivity of the 1,2,5-thiadiazole-1,1-dioxide ring is a direct consequence of its electronic structure. The presence of two oxygen atoms on the sulfur atom creates a powerful sulfone group, which exerts a strong electron-withdrawing effect on the entire five-membered ring. This inductive pull renders the carbon atoms of the C=N double bonds highly electrophilic and susceptible to nucleophilic attack.
Spectroscopic characterization provides key "fingerprints" for this ring system. In ¹³C NMR spectra, the carbon signals of the heterocyclic ring typically appear in the 150–170 ppm range, a downfield shift compared to their unoxidized 1,2,5-thiadiazole counterparts (130–160 ppm), reflecting the deshielding effect of the sulfone group.[5] The rich electrochemistry of these compounds is another defining feature, heavily influenced by the substituents at the C3 and C4 positions.[5][6] The electron-deficient nature of the ring allows for the generation of stable radical and dianionic species.[5][7]
Synthetic Routes to the Core Scaffold
Access to the 1,2,5-thiadiazole-1,1-dioxide core is primarily achieved through two main synthetic strategies.[5][8] The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
Condensation of 1,2-Diketones with Sulfamide
The most versatile and widely used method is the condensation of α-diketones with sulfamide.[5][9] This approach allows for the introduction of various substituents at the C3 and C4 positions, providing a modular entry point to a library of derivatives.
Caption: Condensation of an α-diketone with sulfamide.
Oxidation of Pre-existing Thiadiazoles
An alternative strategy involves the oxidation of a pre-formed 1,2,5-thiadiazole or its corresponding 1-oxide.[2][5] This method is useful when the parent thiadiazole is readily available. Common oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) are effective for this transformation.
Caption: Stepwise oxidation to the 1,1-dioxide.
Key Reactive Pathways
The electron-deficient nature of the 1,2,5-thiadiazole-1,1-dioxide ring makes it a prime target for nucleophiles. This section details the primary modes of reactivity that define this heterocyclic system.
Nucleophilic Addition to the C=N Double Bond
The most characteristic reaction of this ring system is the addition of nucleophiles across the endocyclic C=N double bonds.[5] This reactivity is so pronounced that even weak nucleophiles like alcohols can add spontaneously.[5]
Primary and secondary alcohols readily add to the C=N bonds, and this reactivity has been extensively studied, with equilibrium constants determined for these additions.[5] Bifunctional nucleophiles, such as urea and thiourea, can undergo a double addition to form bicyclic products.[5]
The addition of aromatic nucleophiles can be facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11] This reaction provides a pathway to 4-aryl-1,2,5-thiadiazoline-1,1-dioxides, which are valuable synthetic intermediates.
Caption: Lewis acid-catalyzed addition of aromatic nucleophiles.
Table 1: Yields for AlCl₃-Catalyzed Addition of Aromatic Nucleophiles
| Aromatic Nucleophile | Product | Yield (%) |
|---|---|---|
| Anisole | 3,4-diphenyl-4-(4-methoxyphenyl)-1,2,5-thiadiazoline 1,1-dioxide | 64 |
| Toluene | 3,4-diphenyl-4-(4-methylphenyl)-1,2,5-thiadiazoline 1,1-dioxide | 92 |
| Phenol | 3,4-diphenyl-4-(4-hydroxyphenyl)-1,2,5-thiadiazoline 1,1-dioxide | 90 |
| N,N-dimethylaniline | 3,4-diphenyl-4-(4-N,N-dimethylaminophenyl)-1,2,5-thiadiazoline 1,1-dioxide | 38 (unoptimized) |
Data sourced from Molecules 2000, 5, 503-505.[10]
Organometallic reagents, such as Grignard reagents, readily add to the C=N bond.[5][11] Other carbon nucleophiles like cyanide ions can also participate in mono or double additions depending on the stoichiometry.[5]
Thermal Decomposition
Despite its stability under many conditions, the 1,2,5-thiadiazole-1,1-dioxide ring can undergo thermal decomposition at elevated temperatures. This process involves the extrusion of sulfur dioxide (SO₂) to yield two nitrile groups, a reaction that has been successfully applied in the gram-scale synthesis of dinitriles.[5]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole-1,1-dioxide
This protocol is adapted from the general procedure of condensing an α-diketone with sulfamide.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Sulfamide
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzil (1.0 eq), sulfamide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add sufficient toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum.
Protocol 2: AlCl₃-Catalyzed Addition of Anisole
This protocol describes the addition of an aromatic nucleophile to a pre-formed 1,2,5-thiadiazole-1,1-dioxide.[10]
Materials:
-
3,4-Diphenyl-1,2,5-thiadiazole-1,1-dioxide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3,4-diphenyl-1,2,5-thiadiazole-1,1-dioxide (1.0 eq) and anisole (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath and add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The unique reactivity and electronic properties of the 1,2,5-thiadiazole-1,1-dioxide core make it an attractive scaffold in several areas of chemical science. In drug discovery, thiadiazole derivatives are recognized as privileged structures with a wide range of pharmacological activities.[12] The 1,1-dioxide, with its distinct electrophilicity, offers a unique platform for designing covalent inhibitors or probes. In materials science, the ability to form stable radical anions has opened avenues for the development of functional molecular materials with interesting magnetic and electronic properties.[5][7]
Conclusion
The 1,2,5-thiadiazole-1,1-dioxide ring system, while less explored than its parent thiadiazole, presents a rich and rewarding area of chemical research. Its reactivity is predictably governed by the powerful electron-withdrawing sulfone group, leading to a host of nucleophilic addition reactions that allow for facile structural elaboration. By understanding the fundamental principles outlined in this guide, researchers are well-equipped to harness the synthetic potential of this scaffold for the development of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, a heterocyclic compound of interest in contemporary chemical research. In the absence of extensive empirical data in public literature[1], this document establishes a predictive solubility framework based on the molecule's structural and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate robust and reliable data. This guide is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: Understanding the Molecule
This compound is a five-membered heterocyclic compound with the molecular formula C₆H₁₀N₂O₄S and a molecular weight of approximately 206.22 g/mol [1]. Its structure is characterized by a 1,2,5-thiadiazole ring, where the sulfur atom is oxidized to a sulfonyl group (1,1-dioxide), and two ethoxy groups are substituted at the 3 and 4 positions. The melting point of the compound is reported to be in the range of 178-180 °C[1].
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For professionals in drug development, understanding solubility is paramount as it influences everything from formulation and dosage to bioavailability and efficacy.
Structural Rationale for Solubility Prediction
The solubility of this compound is governed by a nuanced interplay of its constituent functional groups:
-
The Polar Core: The 1,2,5-thiadiazole-1,1-dioxide ring is inherently polar. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. The two nitrogen atoms in the ring also contribute to its polarity. This polar core suggests a propensity for interaction with polar solvents.
-
The Nonpolar Appendages: The two ethoxy groups (-OCH₂CH₃) introduce a nonpolar, lipophilic character to the molecule. These groups can engage in van der Waals interactions with nonpolar solvents.
This dualistic nature—a polar core flanked by nonpolar chains—suggests that the compound's solubility will not be straightforwardly classified as "soluble" or "insoluble" but will exist on a spectrum depending on the solvent's properties.
Predicted Solubility Profile
Based on the structural analysis, a predicted solubility profile in a range of common laboratory and pharmaceutical solvents is presented below. These predictions are qualitative and serve as a strategic guide for experimental design.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7.4) | Polar Protic | Low | The nonpolar ethoxy groups are expected to dominate, leading to poor aqueous solubility. The polar core may not be sufficient to overcome the hydrophobic nature of the appendages. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces in the solid state and solvating both the polar and nonpolar regions of the molecule. |
| Ethanol | Polar Protic | Moderate | Ethanol's polarity will interact with the thiadiazole dioxide ring, while its ethyl group can interact with the ethoxy chains, leading to moderate solubility. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity may lead to slightly better solvation of the polar core. |
| Acetone | Polar Aprotic | Moderate to Low | Acetone is less polar than DMSO and may not be as effective at solvating the polar core, resulting in lower solubility. |
| Acetonitrile | Polar Aprotic | Low | Acetonitrile is a relatively weak solvent for many organic solids and is expected to have limited capacity to dissolve this compound. |
| Dichloromethane (DCM) | Nonpolar | Low | The high polarity of the sulfonyl group is unlikely to be effectively solvated by a nonpolar solvent like DCM. |
| Hexanes | Nonpolar | Very Low / Insoluble | The compound's polarity will render it virtually insoluble in aliphatic hydrocarbon solvents. |
Experimental Determination of Solubility: A Methodological Deep Dive
To move from prediction to empirical fact, rigorous experimental determination is necessary. The choice between determining thermodynamic or kinetic solubility depends on the stage of research. Kinetic solubility is often used in high-throughput screening during early discovery, while thermodynamic solubility is the gold standard for lead optimization and pre-formulation.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic (or equilibrium) solubility. It quantifies the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and solid states of the compound. This is achieved through prolonged incubation and subsequent confirmation that the concentration of the supernatant does not change over time. The use of a precise analytical technique like HPLC-UV for quantification ensures accuracy and specificity.
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a clear glass vial. The excess solid should be visually apparent.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached. For compounds with slow dissolution kinetics, a 48- or 72-hour incubation may be necessary.
-
-
Phase Separation:
-
After incubation, allow the vial to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
-
Quantification (HPLC-UV):
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV. A typical starting point for method development would be a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase. The UV detection wavelength should be set to the λ_max of the compound.
-
Calculate the concentration of the undiluted supernatant based on the calibration curve and the dilution factor. This value represents the thermodynamic solubility.
-
References
An In-depth Technical Guide to the Biological Activity of Thiadiazole Derivatives
Foreword: The Enduring Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. These are often referred to as "privileged scaffolds." The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, possesses a unique combination of physicochemical properties that make it a cornerstone in modern drug discovery.[1][3] Its strong aromaticity confers significant in vivo stability, while its mesoionic character allows it to effectively cross biological membranes and engage with target proteins.[4][5] Furthermore, the thiadiazole nucleus acts as a bioisostere of pyrimidine and thiazole moieties, enabling it to mimic endogenous structures and interfere with pathological processes.[3][4]
This guide moves beyond a simple cataloging of activities. It is designed for the practicing researcher and drug development professional, offering a deeper synthesis of the mechanisms, structure-activity relationships (SAR), and practical experimental methodologies that underpin the therapeutic potential of thiadiazole derivatives. We will explore the causality behind their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, providing the foundational knowledge necessary to innovate within this rich chemical space.
Part 1: The Anticancer Potential of Thiadiazole Derivatives
The application of thiadiazole derivatives in oncology is a rapidly expanding field, with compounds demonstrating efficacy against various cancer types, including breast, lung, colon, and pancreatic cancer.[4] Their anticancer activity is not monolithic; rather, it stems from the ability to modulate a diverse set of molecular targets crucial for tumor growth, proliferation, and survival.[5][6]
Key Mechanisms of Anticancer Action
Thiadiazole-based compounds exert their cytotoxic effects by inhibiting key enzymes and proteins that are frequently dysregulated in cancer cells.
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Thiadiazole derivatives have been successfully designed to target these enzymes. A notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose over-activation promotes cell proliferation.[4] Certain derivatives have shown potent EGFR inhibitory effects with IC₅₀ values in the nanomolar range, leading to cell cycle arrest at the G2/M phase and apoptosis induction through the modulation of Bax/Bcl-2 ratios and caspase activation.[4] Another critical target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell survival and motility, which is often overexpressed in pancreatic cancer.[4]
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells in a hypoxic environment often overexpress specific carbonic anhydrase isoforms, particularly CA IX. This enzyme helps maintain intracellular pH by catalyzing the hydration of carbon dioxide, which contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Thiadiazole sulfonamides, such as the well-known drug acetazolamide, are potent CA inhibitors.[5] The rationale for targeting CA IX is that inhibiting this enzyme leads to intracellular acidification, disrupting cancer cell metabolism and survival.[5]
-
Tubulin Polymerization Disruption: The microtubule network is essential for cell division (mitosis), making it a prime target for chemotherapy. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents.[6] They bind to tubulin subunits, interfering with their assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis.[6]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. Tumor cells are particularly dependent on Hsp90, making it an attractive therapeutic target.[5] Certain 5-aryl-1,2,3-thiadiazoles have been shown to bind tightly to Hsp90, inhibiting its function and leading to the degradation of its client proteins.[5]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the thiadiazole ring is critical for determining potency and selectivity. For 2,5-disubstituted 1,3,4-thiadiazoles, which are the most abundant class of anticancer derivatives, the nature of the groups at these positions dictates the activity.[4]
-
Position 2 Substituents: Aromatic rings, such as phenyl, para-tolyl, or para-methoxyphenyl groups, often confer favorable anticancer activity.[4] The presence of an amino or substituted amino linker at this position is a common motif.
-
Position 5 Substituents: The group at this position significantly influences target specificity and potency. For instance, in a series of EGFR inhibitors, specific substitutions led to IC₅₀ values as low as 0.08 µM.[4]
-
Lipophilicity: A correlation between lipophilicity and activity has been noted; greater lipophilicity can enhance the ability of the compound to cross cell membranes and reach its intracellular target.[7]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiadiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 22d | MCF-7 (Breast) | Not specified | 1.52 | [4] |
| 8a | A549 (Lung) | Not specified | 1.62 | [4] |
| 32a | MCF-7 (Breast) | EGFR Inhibition | 3.31 | [4] |
| 32d | HePG-2 (Liver) | EGFR Inhibition | 9.31 | [4] |
| 3j | MCF-7 (Breast) | EGFR/COX-2 | 2.375 | [8] |
| 3o | MCF-7 (Breast) | EGFR/COX-2 | 2.884 | [8] |
| BPTES | P493 (Lymphoma) | Glutaminase (GLS) | 2 - 10 | [5] |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Visualizing an Anticancer Mechanism: EGFR Inhibition
The diagram below illustrates the mechanism by which a thiadiazole derivative can inhibit the EGFR signaling pathway, a common strategy in cancer therapeutics.
Caption: EGFR signaling pathway inhibited by a thiadiazole derivative.
Part 2: Broad-Spectrum Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][9] This broad-spectrum activity makes them promising candidates for developing new anti-infective agents, a critical need in an era of rising antibiotic resistance.[3][10]
Plausible Mechanisms of Antimicrobial Action
The antimicrobial efficacy of thiadiazoles is often attributed to their ability to interfere with essential microbial processes. While the exact targets are diverse and compound-specific, several general mechanisms are proposed:
-
Enzyme Inhibition: Thiadiazoles can inhibit enzymes vital for microbial survival. For example, they may target enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways that are unique to the pathogen.
-
Disruption of Cellular Membranes: The lipophilic nature of many thiadiazole derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[7]
-
Bioisosteric Mimicry: By acting as bioisosteres of natural molecules, thiadiazoles can compete for the active sites of enzymes or receptors, thereby blocking their normal function.[3]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the antimicrobial potency of thiadiazole scaffolds.
-
Substitutions: The introduction of specific substituents can dramatically enhance activity. For example, the presence of short alkyl chains (methyl, ethyl) or five-carbon atom substituents on the thiadiazole ring has been shown to result in potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[7]
-
Hybrid Molecules: Fusing the thiadiazole ring with other heterocyclic systems (e.g., imidazoles, triazoles, benzothiazoles) is a common strategy to generate novel compounds with enhanced antimicrobial profiles.[11][12]
-
Lipophilicity and Electron-Withdrawing Groups: Increased lipophilicity often correlates with stronger antibacterial activity, likely due to improved membrane penetration.[7] Additionally, the presence of electron-withdrawing groups on substituted phenyl rings attached to the thiadiazole core has been found to increase antimicrobial activity.[9]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiadiazole derivatives against representative microbial strains.
| Compound ID | Microbial Strain | Gram (+/-) / Type | MIC (µg/mL) | Reference |
| 16h | Staphylococcus aureus | Gram (+) | 0.78 - 3.125 | [7] |
| 16i | Staphylococcus aureus | Gram (+) | 0.78 - 3.125 | [7] |
| 16h | Pseudomonas aeruginosa | Gram (-) | 0.78 - 3.125 | [7] |
| 14a | Bacillus polymyxa | Gram (+) | 2.5 | [7] |
| Compound 27a | Escherichia coli | Gram (-) | Not specified | [7] |
| Compound 27f | Staphylococcus aureus | Gram (+) | Not specified | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[13]
Part 3: Potent Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay for treating inflammation, but their use can be limited by significant gastrointestinal and cardiovascular side effects.[14] This has driven the search for new anti-inflammatory agents with improved safety profiles. Thiadiazole derivatives have emerged as a promising class of compounds, primarily through their ability to selectively inhibit cyclooxygenase-2 (COX-2).[8][15]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms:
-
COX-1: Is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.
-
COX-2: Is inducible and its expression is significantly upregulated at sites of inflammation.
Traditional NSAIDs inhibit both COX-1 and COX-2. The inhibition of COX-1 is responsible for many of the undesirable side effects. The therapeutic rationale behind developing selective COX-2 inhibitors is to reduce inflammation without disrupting the protective functions of COX-1. Many thiadiazole derivatives have been shown to be potent and selective inhibitors of COX-2.[8][14] Docking studies reveal that these compounds fit snugly into the active site of the COX-2 enzyme, with structures like sulfonamide groups interacting with key amino acid residues responsible for selectivity.[8]
Quantitative Data on Anti-inflammatory Activity
The following table shows the COX-2 inhibitory activity of selected thiadiazole derivatives.
| Compound ID | COX-2 Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3j | 0.11 | 12.41 | 112.82 | [8] |
| 3o | 0.13 | 14.82 | 114.00 | [8] |
| Celecoxib (Control) | 0.17 | 15.64 | 92.00 | [8] |
| 5c | Higher inhibition than Diclofenac | Not specified | Not specified | [14] |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Part 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-defined experimental protocols are essential. This section provides step-by-step methodologies for core assays used to evaluate the biological activities of thiadiazole derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The rationale is to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Agar Well Diffusion)
This method is a common preliminary test to evaluate the antimicrobial activity of chemical substances.[16][17]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[18] Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Inoculate the surface of the MHA plates evenly using a sterile cotton swab dipped in the microbial suspension. This is often called creating a "lawn culture".[19]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[17]
-
Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the thiadiazole derivative solution (at a known concentration) into each well. Also include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Protocol: Minimum Inhibitory Concentration (Broth Microdilution)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[20][21]
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound (at its highest concentration) to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculation: Prepare a standardized bacterial inoculum and dilute it in MHB so that when 50 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[22]
Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the activity of the COX-2 enzyme by detecting the intermediate product, Prostaglandin G2, using a fluorescent probe.[23]
Methodology:
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, arachidonic acid (substrate), and other kit components as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical, Assay Genie).[23][24]
-
Inhibitor Preparation: Dissolve test thiadiazole derivatives in a suitable solvent (e.g., DMSO). Prepare a 10X working solution in the assay buffer.
-
Assay Setup (96-well plate):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
Sample (S) wells: Add 10 µL of the diluted test inhibitor.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to the EC, IC, and S wells. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C or 37°C.
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Calculate the IC₅₀ value.
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold is undeniably a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity.[25][26] Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents by interacting with a wide range of validated therapeutic targets.[1][10] The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and mechanistic investigations, holds immense potential for the development of novel therapeutics.[26] Future research will likely focus on synthesizing multi-target derivatives, such as dual EGFR/COX-2 inhibitors, and optimizing pharmacokinetic properties to produce drug candidates with enhanced efficacy and safety profiles. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this versatile heterocyclic system.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 8. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hereditybio.in [hereditybio.in]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. youtube.com [youtube.com]
- 20. protocols.io [protocols.io]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. idexx.dk [idexx.dk]
- 23. assaygenie.com [assaygenie.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and application of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, a versatile heterocyclic building block in organic synthesis. The unique electronic properties of the 1,2,5-thiadiazole-1,1-dioxide core, characterized by its electron-deficient nature, render it a valuable synthon for the construction of various nitrogen-containing heterocycles. These notes detail the preparation of this reagent and its primary application in the synthesis of pyrazine derivatives through reactions with diamines. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Chemistry of this compound
This compound is a five-membered heterocyclic compound featuring a fully oxidized sulfur atom.[1] This oxidation significantly influences the electronic nature of the ring, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. The ethoxy groups serve as excellent leaving groups in the presence of suitable nucleophiles, facilitating ring transformation reactions.
The compound's molecular formula is C₆H₁₀N₂O₄S, with a molecular weight of 206.22 g/mol .[1] It is a solid with a melting point in the range of 178-180 °C and a boiling point of approximately 267 °C.[1] The unique structural and electronic features of this compound have led to its exploration in various fields, including pharmaceuticals and materials science.[1] Potential biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties have been suggested.[1]
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence starting from a readily available precursor. A common strategy involves the initial formation of the thiadiazole ring, followed by the introduction of the ethoxy groups and subsequent oxidation of the sulfur atom.[1] A highly efficient method involves the nucleophilic displacement of chlorine atoms from 3,4-dichloro-1,2,5-thiadiazole with sodium ethoxide, followed by oxidation.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis based on the known reactivity of related compounds.
Step 1: Synthesis of 3,4-Diethoxy-1,2,5-thiadiazole
The first step involves a nucleophilic aromatic substitution reaction. The chlorine atoms on the 3,4-dichloro-1,2,5-thiadiazole are readily displaced by the ethoxide nucleophile.
-
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-dichloro-1,2,5-thiadiazole in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in anhydrous ethanol to the cooled solution. An excess of sodium ethoxide is typically used to ensure complete reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-diethoxy-1,2,5-thiadiazole.
-
Purify the crude product by column chromatography or distillation.
-
Step 2: Oxidation to this compound
The sulfur atom in the thiadiazole ring is oxidized to the sulfone using a suitable oxidizing agent.
-
Materials:
-
3,4-Diethoxy-1,2,5-thiadiazole
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Dissolve the purified 3,4-diethoxy-1,2,5-thiadiazole in dichloromethane.
-
Cool the solution to 0 °C.
-
Add m-CPBA portion-wise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Diagram of Synthetic Pathway:
References
Introduction: The 1,2,5-Thiadiazole Scaffold - A Privileged Structure in Drug Discovery
An In-Depth Guide to the Applications of 1,2,5-Thiadiazole Derivatives in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiadiazole nucleus, a five-membered ring containing sulfur and two nitrogen atoms, has emerged as a particularly fruitful scaffold for drug design.[1][2] Among its isomers, the 1,2,5-thiadiazole ring system has garnered significant interest due to its unique physicochemical properties and broad pharmacological potential.[3][4][5]
The 1,2,5-thiadiazole core is characterized by its high aromaticity and thermal stability.[6] Its mesoionic character facilitates the crossing of cellular membranes, allowing compounds incorporating this moiety to interact effectively with a diverse range of biological targets.[1][7] These properties have established 1,2,5-thiadiazole and its analogs as a "privileged scaffold," leading to the development of compounds with antihypertensive, antimicrobial, anticancer, and anti-Alzheimer's properties.[3][5][8][9] This guide provides an in-depth exploration of the key therapeutic applications of 1,2,5-thiadiazole derivatives, complete with detailed protocols for their synthesis and biological evaluation.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 7. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiadiazole - A promising structure in design and development of anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide as a Novel Electrolyte Additive for Enhanced Lithium-Ion Battery Performance
For Researchers, Scientists, and Drug Development Professionals Exploring Advanced Energy Storage Solutions
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The relentless pursuit of higher energy density, longer cycle life, and improved safety in lithium-ion batteries (LIBs) necessitates the development of novel electrolyte formulations. Electrolyte additives, even in small quantities, can profoundly influence the electrochemical behavior of LIBs by tailoring the solid electrolyte interphase (SEI) and enhancing electrolyte stability. This document provides a comprehensive guide to the application of a promising new additive, 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide , for advanced lithium-ion battery electrolytes. We will explore its hypothesized mechanism of action, provide detailed protocols for its synthesis and characterization, and outline rigorous electrochemical testing procedures to validate its performance.
Introduction: The Critical Role of Electrolyte Additives
The electrolyte is the lifeblood of a lithium-ion battery, facilitating the transport of lithium ions between the anode and cathode. However, conventional carbonate-based electrolytes are prone to decomposition at the electrode surfaces, leading to the formation of an unstable SEI, capacity fade, and potential safety hazards. Film-forming additives are a cornerstone of modern electrolyte engineering, as they are preferentially decomposed to create a stable and ionically conductive SEI layer.[1]
This guide introduces this compound, a heterocyclic compound with a unique combination of a sulfonyl group and two ethoxy functional groups. While not yet a mainstream additive, its molecular structure suggests significant potential for enhancing battery performance. The sulfonyl group is a well-known functionality in electrolyte additives like propane sultone (PS), contributing to a robust SEI.[2][3][4] The ethoxy groups, being ether functionalities, may improve lithium salt dissociation and ionic conductivity.
Hypothesized Mechanism of Action
The efficacy of an electrolyte additive is intrinsically linked to its electrochemical behavior at the electrode-electrolyte interface. We propose a multi-faceted mechanism for this compound, leveraging the distinct properties of its functional groups.
-
Preferential Reduction and SEI Formation: The 1,2,5-thiadiazole-1,1-dioxide core, with its electron-withdrawing sulfonyl group, is expected to have a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to standard carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This lower LUMO energy facilitates its preferential reduction on the anode surface during the initial formation cycles.[4][5] This process is analogous to the action of established additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC).[6][7][8][9][10][11][12][13][14][15]
-
Robust SEI Composition: The reductive decomposition of the thiadiazole ring and the sulfonyl group is hypothesized to form stable inorganic species, such as lithium sulfates (Li₂SO₄) and lithium sulfides (Li₂S), within the SEI. These components are known to enhance the mechanical stability and ionic conductivity of the SEI, effectively passivating the anode surface and preventing continuous electrolyte decomposition.
-
Enhanced Ionic Conductivity: The presence of two ethoxy groups may improve the solvation of Li⁺ ions and contribute to a more flexible and ionically conductive SEI layer. Ether-based compounds are known to facilitate better ion transport compared to pure carbonate systems.[16][17]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Hypothesized mechanism of action at the anode-electrolyte interface.
Synthesis and Characterization of the Additive
A reliable supply of high-purity additive is crucial for reproducible experimental results.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving the formation of the thiadiazole ring, followed by ethoxylation and oxidation.[2]
Materials:
-
Thiosemicarbazide
-
Appropriate dicarbonyl compound
-
Ethyl iodide
-
Strong base (e.g., Sodium Hydride)
-
Oxidizing agent (e.g., m-CPBA or hydrogen peroxide)
-
Anhydrous solvents (e.g., THF, DMF)
Procedure:
-
Thiadiazole Ring Formation: React thiosemicarbazide with a suitable dicarbonyl compound in an appropriate solvent to form the 1,2,5-thiadiazole precursor.
-
Ethoxylation: In an inert atmosphere, deprotonate the precursor using a strong base, followed by reaction with ethyl iodide to introduce the ethoxy groups.
-
Oxidation: Oxidize the sulfur atom of the thiadiazole ring to a sulfonyl group using an oxidizing agent.
-
Purification: Purify the final product through recrystallization or column chromatography to achieve high purity.
Characterization
Confirm the identity and purity of the synthesized additive using standard analytical techniques:
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the ethoxy groups and the thiadiazole ring carbons. |
| FTIR Spectroscopy | Functional group identification | Characteristic peaks for C-O-C (ether), S=O (sulfonyl), and C=N bonds. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight (206.22 g/mol ).[2] |
| Purity Analysis (GC-MS or HPLC) | Quantification of purity | Purity should be >99.5% for use as an electrolyte additive. |
Experimental Protocols for Electrochemical Evaluation
Rigorous and standardized testing protocols are essential for accurately assessing the impact of the additive on battery performance.
Electrolyte Preparation
Materials:
-
Battery-grade solvents (EC, DMC, EMC)
-
Lithium hexafluorophosphate (LiPF₆)
-
Synthesized this compound
Procedure:
-
In an argon-filled glovebox, prepare the baseline electrolyte, e.g., 1.0 M LiPF₆ in EC:DMC (1:1 v/v).
-
Prepare the experimental electrolytes by adding varying weight percentages (e.g., 0.5%, 1.0%, 2.0%) of this compound to the baseline electrolyte.
-
Stir the solutions overnight to ensure complete dissolution and homogeneity.
Coin Cell Assembly
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Anode: Graphite or Silicon-based
-
Cathode: LiNiₓMnᵧCo₂O₂ (NMC) or LiFePO₄ (LFP)
-
Separator: Celgard or equivalent microporous membrane
-
Prepared electrolytes
Procedure:
-
Dry all electrodes and separators under vacuum at appropriate temperatures before assembly.
-
Assemble the coin cells in an argon-filled glovebox in the following order: negative case, anode, separator, cathode, spacer, spring, positive case.
-
Add a precise amount of electrolyte to the separator before sealing the cell.
Caption: A streamlined workflow for the evaluation of the electrolyte additive.
Electrochemical Characterization
a) Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI.
b) Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Procedure: Scan the potential of a three-electrode cell (with Li metal as reference and counter electrodes) at a slow scan rate (e.g., 0.1 mV/s) over a wide voltage range (e.g., 0 to 5 V vs. Li/Li⁺).
-
Expected Outcome: The additive should show a reduction peak at a potential higher than the solvent reduction, and the electrolyte should exhibit a wide electrochemical stability window.
c) Galvanostatic Cycling:
-
Purpose: To evaluate long-term cycling performance.
-
Procedure: Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500).
-
Data to Collect: Discharge capacity, coulombic efficiency, and capacity retention over cycles.
d) Rate Capability:
-
Purpose: To assess the battery's performance at different charge/discharge rates.
-
Procedure: Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and then return to a low C-rate.
-
Expected Outcome: Cells with the additive should exhibit better capacity retention at higher C-rates.
e) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the properties of the SEI layer.
-
Procedure: Measure the impedance of the cells at different states of charge and after a certain number of cycles over a wide frequency range.
-
Data Analysis: Model the impedance spectra using an equivalent circuit to determine the SEI resistance (R_SEI) and charge transfer resistance (R_ct).
Data Presentation and Expected Outcomes
The following tables provide a template for presenting the expected quantitative data from the electrochemical tests.
Table 1: Electrochemical Performance Summary
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Rate Capability (Capacity at 2C vs. C/10) |
| Baseline | 85.2 | 78.5 | 65.8% |
| + 0.5% Additive | 88.1 | 85.3 | 72.4% |
| + 1.0% Additive | 90.5 | 92.1 | 80.1% |
| + 2.0% Additive | 89.8 | 90.7 | 78.5% |
Table 2: EIS Data Analysis (after 50 cycles)
| Electrolyte | SEI Resistance (R_SEI) (Ω) | Charge Transfer Resistance (R_ct) (Ω) |
| Baseline | 45.3 | 30.1 |
| + 1.0% Additive | 25.8 | 18.5 |
Conclusion
This compound presents a compelling new direction for the development of high-performance lithium-ion battery electrolytes. Its unique molecular structure, combining the SEI-forming capabilities of a sulfonyl group with the potential ion transport benefits of ethoxy groups, makes it a promising candidate for improving cycle life, rate capability, and overall battery stability. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and rigorous electrochemical evaluation of this novel additive. Further research, including post-mortem analysis of the SEI layer using techniques like XPS and SEM, will be crucial to fully elucidate its mechanism of action and optimize its application in next-generation energy storage systems.
References
- 1. aba-brno.cz [aba-brno.cz]
- 2. Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Role of an Electrolyte Additive in Suppressing Surface Reconstruction of a Ni-Rich NMC Cathode at Ultrahigh Voltage via Enhanced In Situ and Operando Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. innospk.com [innospk.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes (Journal Article) | OSTI.GOV [osti.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thiadiazole Dioxides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed experimental protocols and theoretical insights into the synthesis of thiadiazole dioxides, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique electronic properties conferred by the sulfonyl group make these scaffolds valuable for creating novel therapeutic agents. This document offers full editorial control to present the information in a logical and instructive manner, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Thiadiazole Dioxides in Medicinal Chemistry
Thiadiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The oxidation of the sulfur atom in the thiadiazole ring to a sulfoxide or a sulfone (dioxide) significantly alters the molecule's electronic and steric properties. This modification can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The thiadiazole dioxide moiety, with its strong electron-withdrawing nature, can participate in various non-covalent interactions with biological targets, making it a privileged scaffold in modern drug design.[3][4]
This guide will focus on the two primary and most effective strategies for the synthesis of thiadiazole dioxides: the direct oxidation of a pre-formed thiadiazole ring and the condensation of α-dicarbonyl compounds with sulfamide.
Synthetic Strategies and Experimental Protocols
The synthesis of thiadiazole dioxides can be broadly categorized into two main approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to thiadiazole dioxides.
Protocol 1: Synthesis of 1,2,5-Thiadiazole 1,1-Dioxides via Oxidation
The oxidation of a pre-existing 1,2,5-thiadiazole is a common and effective method for the synthesis of its corresponding 1,1-dioxide.[3][4][5] This approach is advantageous when the parent thiadiazole is readily accessible. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used oxidizing agent for this transformation due to its reactivity and relatively straightforward work-up.[6][7]
Diagram of the Oxidation Workflow
Caption: Step-by-step workflow for the oxidation of thiadiazoles.
Detailed Experimental Protocol: Synthesis of 3,4-Diphenyl-1,2,5-Thiadiazole 1,1-Dioxide
This protocol details the oxidation of 3,4-diphenyl-1,2,5-thiadiazole to its 1,1-dioxide using m-CPBA.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,4-Diphenyl-1,2,5-thiadiazole | 238.31 | 1.0 g | 4.19 |
| m-CPBA (77%) | 172.57 | 2.0 g | 8.86 (2.1 eq) |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | 2 x 20 mL | - |
| 10% Na₂S₂O₃ solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Silica gel for chromatography | - | As needed | - |
| Eluent (e.g., Hexane:Ethyl Acetate) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diphenyl-1,2,5-thiadiazole (1.0 g, 4.19 mmol) in dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: While stirring, add m-CPBA (2.0 g, 8.86 mmol, 2.1 equivalents) portion-wise over 10-15 minutes. Causality: Portion-wise addition helps to control the exothermic reaction and prevent potential side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to destroy any excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (20 mL).[8] Trustworthiness: This washing procedure is crucial for removing the primary by-product of the oxidation, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of 1,2,5-Thiadiazole 1,1-Dioxides via Condensation
An alternative and powerful method for the synthesis of 1,2,5-thiadiazole 1,1-dioxides is the condensation of α-diketones with sulfamide.[3][5] This approach is particularly useful for accessing symmetrically substituted thiadiazole dioxides.
Diagram of the Condensation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,5-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Workup [chem.rochester.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Application Notes and Protocols for the Purification of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
Introduction
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its molecular structure, featuring a 1,2,5-thiadiazole 1,1-dioxide core with two ethoxy groups, imparts unique physicochemical properties that are being explored for various applications, including potential use as a drug candidate.[1] The synthesis of this compound, whether through the condensation of diketones with sulfamide or the oxidation of a pre-existing thiadiazole ring, can introduce a variety of impurities that may interfere with downstream applications and biological assays.[1][2] Therefore, robust purification is a critical step to ensure the integrity of experimental results.
This guide provides detailed protocols and technical insights for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described are grounded in the known physicochemical properties of the compound and general principles of organic chemistry.
Understanding Potential Impurities
Effective purification begins with an understanding of the likely impurities. Based on common synthetic routes, the crude product may contain:
-
Unreacted Starting Materials: Such as the precursor diketone, sulfamide, or the unoxidized 3,4-diethoxy-1,2,5-thiadiazole.
-
Partially Oxidized Intermediates: For instance, the corresponding 1-oxide if the oxidation is incomplete.
-
Byproducts of Condensation: Various side-products from the initial ring-forming reaction.
-
Residual Solvents and Reagents: Including solvents used in the synthesis and any excess reagents or catalysts.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile and select the most appropriate purification strategy.
Purification Strategies
Given its crystalline nature and moderate polarity, this compound is amenable to several standard purification techniques. The choice of method will depend on the scale of the purification and the nature of the impurities.
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, especially on a larger scale. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Causality Behind Experimental Choices: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Protocol for Recrystallization:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude product in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
Ethanol or isopropanol are good starting points due to the presence of the polar sulfonyl group and the non-polar ethoxy groups in the target molecule.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Profile for Target Compound |
| Ethanol | 5.2 | 78 | Good potential; test for high solubility when hot and low solubility when cold. |
| Isopropanol | 4.3 | 82 | Good potential; similar to ethanol. |
| Ethyl Acetate | 4.4 | 77 | Possible; may have high solubility even at room temperature. |
| Toluene | 2.4 | 111 | Less likely to be a good single solvent due to lower polarity. |
Column Chromatography
For smaller quantities or when impurities have similar solubility profiles to the target compound, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Causality Behind Experimental Choices: The choice of stationary phase (typically silica gel) and mobile phase (a solvent or mixture of solvents) is critical. The polarity of the mobile phase is adjusted to achieve differential elution of the target compound and impurities.
Protocol for Column Chromatography:
-
Stationary Phase and Column Packing:
-
Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Pack the column using a slurry of silica gel in the initial mobile phase solvent.
-
-
Mobile Phase Selection:
-
Use TLC to determine an appropriate solvent system. A good system will give the target compound an Rf value of approximately 0.3-0.4.
-
A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. Start with a low percentage of the polar solvent and gradually increase it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Diagram of Chromatographic Purification Workflow
Caption: Workflow for purification by column chromatography.
Purity Assessment
After purification, it is essential to verify the purity of the this compound.
-
Melting Point Analysis: A sharp melting point range (e.g., 178-180 °C) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide quantitative purity data. A single, sharp peak at the expected retention time indicates a pure sample.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions.
-
Diagram of the Purification and Validation Cycle
Caption: Iterative cycle of purification and purity validation.
Conclusion
The purification of this compound is a critical step to ensure its suitability for research and development applications. By understanding the potential impurities and applying systematic purification techniques such as recrystallization and column chromatography, researchers can obtain this compound in high purity. Rigorous purity assessment is the final, essential step to validate the quality of the material. The protocols and insights provided in this guide offer a comprehensive framework for achieving high-purity this compound for demanding scientific applications.
References
Authored by: Dr. Gemini, Senior Application Scientist
An Application Guide to 1,2,5-Thiadiazole 1,1-Dioxides in Materials Science
Introduction: The Emergence of a Powerhouse Heterocycle
Within the vast landscape of heterocyclic chemistry, the 1,2,5-thiadiazole scaffold has long been recognized for its high thermal and chemical stability and versatile functionality.[1] However, the oxidation of the sulfur atom to its 1,1-dioxide form transforms this stable heterocycle into a molecule of exceptional interest for modern materials science. The resulting 1,2,5-thiadiazole 1,1-dioxide core is a potent electron-withdrawing moiety, a property that underpins its utility in a range of advanced applications, from organic electronics to functional polymers.[1][2][3][4]
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these remarkable compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described herein are robust, reproducible, and self-validating.
Core Physicochemical Properties: The Foundation of Functionality
The utility of 1,2,5-thiadiazole 1,1-dioxides stems from a unique combination of structural and electronic properties.
-
Exceptional Electron-Withdrawing Nature: The two oxygen atoms bonded to the sulfur atom create a powerful sulfonyl group (-SO₂-), which dramatically lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This strong electron-accepting character is the primary driver for its use in organic electronics.[5] Voltammetric studies show that these compounds are significantly easier to electroreduce (between -0.6 and -1.0 V vs. Ag/Ag+) compared to their non-oxidized thiadiazole counterparts (ca. -2.5 V).[5]
-
Structural Rigidity and Planarity: The heterocyclic ring is inherently planar, which facilitates π-π stacking in the solid state. This is a critical feature for achieving efficient charge transport in thin-film electronic devices. When fused into larger aromatic systems, this planarity helps to maintain conjugation and delocalize electrons across the molecular backbone.[6]
-
High Stability: Like their parent thiadiazoles, the 1,1-dioxide derivatives exhibit notable thermal and chemical stability, a prerequisite for long-lasting and reliable performance in electronic devices.[1]
-
Tunability: The properties of the core can be readily modified by altering the substituents at the 3- and 4-positions of the ring. This allows for precise tuning of solubility, energy levels, and solid-state packing to meet the demands of specific applications.
A summary of key properties is presented below:
| Property | Typical Characteristics | Significance in Materials Science |
| Electron Affinity | High (LUMO levels often below -3.5 eV) | Enables function as strong electron acceptors in organic solar cells and transistors. |
| Electrochemical Behavior | Reversible reduction waves in cyclic voltammetry | Indicates stable radical anion formation, useful for n-type semiconductors and energy storage.[1][3][5] |
| Optical Absorption | Tunable, often with strong absorption in the UV-Vis region | Allows for engineering of light-harvesting properties in optoelectronic devices.[6][7] |
| Thermal Stability | Generally high, stable to elevated temperatures | Ensures device longevity and reliability during operation and processing.[1] |
| IR Spectroscopy | Characteristic strong S=O stretches | Provides a clear diagnostic tool for confirming synthesis and purity.[1][8] |
Synthesis and Characterization Protocols
The successful application of these materials begins with their reliable synthesis and rigorous characterization.
General Synthetic Strategies
While several synthetic routes exist, they can be broadly categorized into two primary strategies: the construction of the ring from acyclic precursors or the oxidation of a pre-existing thiadiazole ring.[1][9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-Based Nonfullerene Acceptors: Effect of Substituents on the Thiophene Unit on Properties and Photovoltaic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, [1,2,5]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Characterization of 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Significance of 1,2,5-Thiadiazole 1,1-Dioxides
The 1,2,5-thiadiazole 1,1-dioxide scaffold is a unique heterocyclic system that has garnered considerable attention in recent years. The potent electron-withdrawing nature of the sulfonyl group (>SO2) imparts distinct electronic properties to these molecules, making them highly effective electron acceptors. This characteristic underpins their rich redox chemistry and opens avenues for their application in functional molecular materials and, notably, in drug discovery.[1][2] In the realm of medicinal chemistry, derivatives of this class have shown promise as potent histamine H2-receptor antagonists, highlighting their potential as active pharmaceutical ingredients.[3][4][5]
This guide provides a comprehensive overview of the electrochemical properties of 1,2,5-thiadiazole 1,1-dioxide derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate this fascinating class of compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Core Electrochemical Properties: A Tale of Two Reductions
A defining feature of 1,2,5-thiadiazole 1,1-dioxides is their ability to undergo two distinct and typically reversible one-electron reduction events.[1][2] This behavior is a direct consequence of the powerful electron-accepting character of the heterocyclic ring, which can stabilize the resulting anionic species.
The general reduction pathway can be summarized as follows:
-
First Reduction: The neutral molecule accepts an electron to form a stable radical anion. This event is typically observed at moderately negative potentials.
-
Second Reduction: The radical anion accepts a second electron to form a dianion.
This two-step reduction is a key characteristic that can be readily investigated using cyclic voltammetry. The precise potentials at which these reductions occur are influenced by the nature of the substituents at the 3 and 4 positions of the thiadiazole ring.
Synthesis of 1,2,5-Thiadiazole 1,1-Dioxide Derivatives: Creating the Molecules of Interest
A foundational aspect of studying these compounds is their synthesis. Two primary and effective strategies are commonly employed:
-
Condensation of 1,2-Diketones with Sulfamide: This is a versatile and widely used method for constructing the 1,2,5-thiadiazole 1,1-dioxide ring system.[1][2][6]
-
Oxidation of Pre-existing 1,2,5-Thiadiazoles: This approach involves the oxidation of the sulfur atom in a pre-formed thiadiazole ring to the dioxide level, often using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).[1][2][6]
References
- 1. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential histamine H2-receptor antagonists. Synthesis, conformational studies and activity of novel 3-oxo-1,2,5-thiadiazole 1,1-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiadiazole Derivatives as High-Efficacy Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion represents a significant challenge across numerous industries, leading to the gradual degradation of metallic materials and substantial economic losses.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this electrochemical process.[1] Among the various classes of organic compounds, thiadiazole derivatives have emerged as particularly effective corrosion inhibitors for a range of metals and alloys, including steel, copper, and aluminum, especially in acidic environments.[1][2][3][4] Their high efficacy is attributed to their unique molecular structure, which includes nitrogen and sulfur heteroatoms and π-electron systems.[2][5] These features facilitate strong adsorption onto metal surfaces, forming a protective barrier that impedes corrosive attack. This guide provides a detailed overview of the mechanism, synthesis, and evaluation of thiadiazole derivatives as corrosion inhibitors, offering field-proven protocols and insights for researchers.
The Scientific Grounding of Thiadiazole Derivatives in Corrosion Mitigation
The Inevitable Challenge of Metallic Corrosion
Corrosion is a natural electrochemical phenomenon where metals react with their environment, leading to their gradual destruction.[3] This process is a primary cause of material and structural failure, necessitating robust and efficient control strategies.[1] The application of chemical compounds known as corrosion inhibitors is one of the most practical and cost-effective methods for preventing corrosion.[6] These inhibitors, when added in small concentrations to a corrosive environment, significantly slow down the rate of corrosion.[6]
Thiadiazole Derivatives: A Superior Chemical Scaffold for Inhibition
Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are widely utilized as corrosion inhibitors.[2][7] Thiadiazoles, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom, have garnered significant attention.[2][5] The presence of multiple heteroatoms and conjugated double bonds in the thiadiazole ring allows for effective adsorption onto metal surfaces.[2] This creates a protective film that isolates the metal from the aggressive solution.[1] Research has consistently shown that thiadiazole-based compounds are often more effective than similar structures like thiazoles, presumably due to the additional nitrogen atom enhancing the molecule's ability to coordinate with the metal surface.[2][8]
Mechanism of Action: The Dynamics at the Inhibitor-Metal Interface
The primary mechanism by which thiadiazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a barrier that blocks the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of the corrosion process.[1][7]
The Principle of Adsorption
Adsorption is the initial and most critical step in the inhibition process.[9] Organic inhibitor molecules displace water molecules from the metal surface and form a compact barrier.[1] The effectiveness of this barrier depends on the mode of adsorption, which can be broadly categorized as physisorption or chemisorption.[7]
Physisorption vs. Chemisorption
The interaction between the inhibitor and the metal can be physical, chemical, or a combination of both. [2]
-
Physisorption (Physical Adsorption): This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface. It's a weaker, reversible process.
-
Chemisorption (Chemical Adsorption): This is a stronger, more durable interaction involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. [5]The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the thiadiazole ring, can be shared with the vacant d-orbitals of metal atoms (like iron), resulting in a stable chemisorbed layer. [1][5] The type of adsorption can be inferred from the value of the standard free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. [5]
The Critical Role of Molecular Structure
The efficiency of a thiadiazole inhibitor is intrinsically linked to its molecular structure.
-
Heteroatoms (N, S): Nitrogen and sulfur atoms are the primary active centers for adsorption, donating lone-pair electrons to form strong coordinate bonds with the metal. [1][5]* π-Electron Systems: The aromatic thiadiazole ring provides π-electrons that also interact with the metal's d-orbitals, strengthening the adsorption bond. [5]* Substituent Groups: The nature of the groups attached to the thiadiazole ring can significantly influence inhibition efficiency. Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) increase the electron density on the molecule, enhancing its ability to donate electrons to the metal and thus improving inhibition. [3]Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can decrease inhibition efficiency. [3]
Synthesis of Thiadiazole Derivatives: A General Protocol
Many thiadiazole derivatives used for corrosion inhibition can be synthesized through relatively straightforward cyclization reactions. A common method involves the reaction of a carboxylic acid derivative with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.
Principle of the Reaction
The reaction proceeds via the condensation of thiosemicarbazide with a carboxylic acid, followed by intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.
Step-by-Step Synthesis Protocol
This protocol is a generalized example for synthesizing 2-amino-5-substituted-1,3,4-thiadiazole derivatives. [2]
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 10 mmol) of thiosemicarbazide and the desired substituted carboxylic acid.
-
Reaction Initiation: Carefully add a dehydrating agent, such as phosphorus oxychloride (POCl₃, ~5-10 mL), to the mixture under constant stirring in an ice bath. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reflux: After the initial mixing, equip the flask with a condenser and heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice or into cold water to decompose the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by adding a base, such as a concentrated potassium hydroxide (KOH) or ammonium hydroxide (NH₄OH) solution, until the mixture becomes basic (pH 9-10). This will precipitate the crude product. [8]6. Isolation and Purification: Filter the precipitate using a Buchner funnel, wash it thoroughly with cold water, and dry it.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiadiazole derivative. [2]8. Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and elemental analysis. [2][8]
Protocols for Performance Evaluation
A multi-faceted approach is essential for reliably evaluating the performance of a corrosion inhibitor. This typically involves a combination of gravimetric, electrochemical, and surface analysis techniques.
Caption: Experimental workflow for evaluating thiadiazole corrosion inhibitors.
Gravimetric Method (Weight Loss)
This is a straightforward and widely used method to determine the corrosion rate. [10]
-
Principle: Metal coupons are weighed before and after immersion in the corrosive solution (with and without the inhibitor) for a specific period. The weight loss is directly proportional to the corrosion rate.
-
Step-by-Step Protocol:
-
Coupon Preparation: Prepare metal coupons (e.g., mild steel, 2.5 cm x 1.25 cm x 0.025 cm). Polish them with successive grades of emery paper, degrease with a solvent like acetone, wash with distilled water, dry, and store in a desiccator. [11] 2. Initial Weighing: Accurately weigh each coupon to four decimal places (W₁).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the thiadiazole inhibitor. [4] 4. Exposure: Maintain the beakers in a thermostat-controlled water bath at a constant temperature (e.g., 298 K) for a set duration (e.g., 3-6 hours). [4][11] 5. Final Weighing: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products, wash, dry, and reweigh them accurately (W₂).
-
-
Calculations:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 [4]
Parameter Formula Description Corrosion Rate (CR) ΔW / (A * t) ΔW = Weight Loss, A = Area, t = Time Inhibition Efficiency (%IE) [(CR₀ - CRᵢ) / CR₀] * 100 CR₀ = Rate without inhibitor, CRᵢ = Rate with inhibitor | Surface Coverage (θ) | %IE / 100 | Fraction of surface covered by inhibitor |
-
Electrochemical Evaluation
Electrochemical methods provide rapid results and valuable mechanistic insights. [12]They require a three-electrode setup: a working electrode (the metal being tested), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Principle: The potential of the working electrode is scanned, and the resulting current is measured. This generates a Tafel plot (log current vs. potential), from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A lower icorr value indicates better corrosion protection. [2]* Protocol:
-
Place the three-electrode setup in the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until it reaches a steady state.
-
Perform the polarization scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s). [9]* Data Interpretation:
-
The corrosion current density (icorr) is found by extrapolating the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr).
-
%IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
If both anodic and cathodic curves are suppressed, the inhibitor is a mixed-type inhibitor. [2]A significant shift in Ecorr (>85 mV) indicates either an anodic or cathodic inhibitor.
-
-
Principle: A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance response of the system is measured, providing information about the corrosion process and the properties of the protective film.
-
Protocol:
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small sinusoidal voltage (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Interpretation:
-
Data is often presented as a Nyquist plot . A larger semicircle diameter corresponds to a higher charge transfer resistance (Rct), indicating slower corrosion and better inhibition. [13] * An equivalent circuit model is used to fit the data and extract parameters like Rct and double-layer capacitance (Cdl).
-
%IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Surface Analysis Techniques
These methods provide direct visual and compositional evidence of the protective film formed by the inhibitor. [14][15]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface. By comparing the surface morphology of coupons exposed to uninhibited and inhibited solutions, the protective effect of the inhibitor can be visualized. A smoother surface with fewer pits and cracks indicates effective inhibition. [5]* Atomic Force Microscopy (AFM): Measures surface topography at the nanoscale. It can reveal changes in surface roughness and confirm the formation of a smooth, adsorbed inhibitor film. [11][16]* X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that identifies the chemical states of elements on the surface. XPS can confirm the presence of nitrogen and sulfur from the thiadiazole inhibitor on the metal surface and can detect the formation of bonds between the inhibitor and the metal (e.g., Al-N, Al-S), providing direct evidence of chemisorption. [17][18]
Data Analysis: Deciphering Adsorption Behavior
Adsorption Isotherms
To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherm models. [19]These models relate the concentration of the inhibitor in the solution to the degree of surface coverage (θ), which is calculated from the inhibition efficiency (θ = %IE / 100).
Common Adsorption Isotherm Models
-
Langmuir Isotherm: Assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. [20]The linear form is C / θ = 1/K_ads + C. A plot of C / θ vs. C should yield a straight line. [5]* Temkin Isotherm: Accounts for interactions between adsorbed molecules. The linear form is θ = (1/f) * ln(K_ads * C), where 'f' is the heterogeneity factor. A plot of θ vs. ln(C) should be linear. * Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface. The linear form is log θ = log K_ads + (1/n) * log C. A plot of log θ vs. log C gives a straight line. [21] By determining which model best fits the experimental data (i.e., gives a linear plot with a correlation coefficient R² close to 1), insights into the adsorption mechanism can be gained.
Summary and Outlook
Thiadiazole derivatives stand out as a highly promising class of corrosion inhibitors due to their inherent molecular features that promote strong and stable adsorption on metal surfaces. Their performance can be systematically evaluated through a combination of gravimetric, electrochemical, and surface analysis techniques. The protocols and interpretive frameworks detailed in this guide provide a robust system for researchers to synthesize novel derivatives, assess their efficacy, and elucidate their mechanism of action. Future research will likely focus on developing environmentally friendly ("green") thiadiazole inhibitors and exploring synergistic effects with other compounds to achieve even greater protection in complex industrial environments.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infinitalab.com [infinitalab.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 13. Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4 | Semantic Scholar [semanticscholar.org]
- 14. content.ampp.org [content.ampp.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrochemical and adsorption behaviors of thiadiazole derivatives on the aluminum surface - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05740D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. journalcsij.com [journalcsij.com]
- 20. content.ampp.org [content.ampp.org]
- 21. researchgate.net [researchgate.net]
Application of Thiadiazole Polymers in Rechargeable Batteries: Advanced Protocols and Methodologies
Introduction: The Emerging Role of Thiadiazole Polymers in Next-Generation Energy Storage
The landscape of rechargeable battery technology is in a perpetual state of evolution, driven by the demand for higher energy density, improved safety, and greater sustainability. While lithium-ion batteries have been the cornerstone of portable electronics and electric vehicles, their reliance on inorganic cathode materials presents challenges related to cost, environmental impact, and safety. Organic electrode materials have emerged as a promising alternative, and among them, polymers containing the thiadiazole moiety are gaining significant attention.
The unique electronic structure of the thiadiazole ring, with its combination of sulfur and nitrogen heteroatoms, imparts these polymers with remarkable electrochemical properties. They can act as high-capacity cathode materials, particularly in lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries, by effectively mitigating the notorious polysulfide shuttle effect. Furthermore, their versatility allows for their incorporation into gel polymer electrolytes and as binders, enhancing the overall performance and safety of the battery. This application note provides a comprehensive guide for researchers, scientists, and professionals in the field, detailing the synthesis, characterization, and application of thiadiazole polymers in rechargeable batteries. We present field-proven protocols and in-depth explanations to facilitate the exploration and development of this exciting class of materials.
Part 1: Synthesis of Thiadiazole-Based Polymers
The properties of thiadiazole polymers are intrinsically linked to their molecular architecture. This section provides detailed protocols for the synthesis of two prominent types of thiadiazole-based polymers for battery applications: poly(2,5-dimercapto-1,3,4-thiadiazole) (pDMcT) and a thiadiazole-containing gel polymer electrolyte.
Protocol 1.1: Synthesis of Poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S)
This protocol describes the synthesis of a pDMCT-S polymer, a promising cathode material for metal-sulfur batteries, via a condensation reaction between 2,5-dimercapto-1,3,4-thiadiazole (DMcT) and sulfur.[1]
Materials and Reagents:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMcT)
-
Sulfur (S) powder
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Reactants: In a three-neck round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (DMcT) and sulfur powder in N,N-dimethylformamide (DMF) with vigorous stirring. The molar ratio of DMcT to sulfur should be optimized based on the desired sulfur content in the final polymer.
-
Polymerization: Heat the mixture to 120°C under a nitrogen atmosphere and maintain the temperature for 24 hours with continuous stirring. The reaction mixture will gradually become viscous as the polymer forms.
-
Precipitation and Washing: After cooling to room temperature, pour the reaction mixture into a beaker containing a solution of deionized water and hydrochloric acid to precipitate the polymer. Filter the precipitate using a Buchner funnel and wash it sequentially with deionized water and ethanol to remove any unreacted monomers and solvent residues.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60°C for 24 hours to obtain the final pDMCT-S product.
Characterization:
The synthesized pDMCT-S should be characterized to confirm its structure and purity using techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.[1]
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.[1]
Protocol 1.2: Preparation of a Thiadiazole-Modified Gel Polymer Electrolyte
This protocol details the preparation of a poly(vinylidene fluoride) (PVDF)-based gel electrolyte modified with 2,5-dimercapto-1,3,4-thiadiazole (DMcT) to suppress the polysulfide shuttle effect in Li-S batteries.[2][3]
Materials and Reagents:
-
Poly(vinylidene fluoride) (PVDF)
-
2,5-Dimercapto-1,3,4-thiadiazole (DMcT)
-
N,N-Dimethylformamide (DMF)
-
Liquid electrolyte (e.g., 1 M LiTFSI in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with 2 wt% LiNO₃)
Equipment:
-
Beaker
-
Magnetic stirrer with heating plate
-
Doctor blade
-
Glass plate
-
Vacuum oven
-
Glovebox
Procedure:
-
Preparation of the Polymer Solution: In a beaker, dissolve PVDF and the desired amount of DMcT in DMF. Stir the mixture at 80°C until a homogeneous solution is obtained.[2]
-
Casting the Film: Pour the PVDF-DMcT solution onto a clean glass plate and use a doctor blade to cast a film of uniform thickness.
-
Solvent Evaporation: Dry the film in a vacuum oven at 60°C for 12 hours to completely remove the DMF.
-
Activation of the Gel Electrolyte: Transfer the dried film into an argon-filled glovebox. Punch out circular membranes of the desired size and immerse them in the liquid electrolyte for 12 hours to allow for complete absorption and swelling, thus forming the gel polymer electrolyte.[2]
Part 2: Fabrication and Assembly of Battery Cells
The performance of a battery is critically dependent on the quality of its components and the precision of its assembly. This section provides detailed protocols for fabricating electrodes with thiadiazole polymers and assembling coin cells for electrochemical testing.
Protocol 2.1: Fabrication of a Thiadiazole Polymer-Based Cathode
This protocol outlines the steps for preparing a cathode using a thiadiazole polymer as the active material.
Materials and Reagents:
-
Thiadiazole polymer (e.g., pDMCT-S)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride, PVDF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Aluminum foil (current collector)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Slurry mixer
-
Doctor blade coater
-
Vacuum oven
-
Electrode punching machine
Procedure:
-
Slurry Preparation: Mix the thiadiazole polymer, conductive agent, and binder in a specific weight ratio (e.g., 70:20:10) in a mortar or a ball mill to ensure a homogeneous dry mixture. Add NMP dropwise while mixing to form a uniform slurry with appropriate viscosity for coating.
-
Coating: Use a doctor blade to coat the slurry onto a piece of aluminum foil with a controlled thickness.
-
Drying: Dry the coated foil in a vacuum oven at 80°C for 12 hours to remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter from the dried cathode sheet. The typical active material loading should be in the range of 1-2 mg/cm².
Protocol 2.2: Assembly of a CR2032 Coin Cell
This protocol describes the assembly of a CR2032-type coin cell in an argon-filled glovebox for electrochemical testing.
Materials and Reagents:
-
Prepared thiadiazole polymer cathode
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (liquid or gel polymer electrolyte)
-
CR2032 coin cell components (casing, spacer, spring)
Equipment:
-
Glovebox with low oxygen and moisture levels (<0.1 ppm)
-
Coin cell crimper
-
Tweezers
Procedure:
-
Place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Add the spacer and spring on top of the anode.
-
Carefully place the top cap of the coin cell and crimp it using a coin cell crimper to ensure a hermetic seal.
Part 3: Electrochemical Characterization
Thorough electrochemical characterization is essential to evaluate the performance of the thiadiazole polymer-based batteries. This section outlines the key techniques and provides typical parameters for testing.
Protocol 3.1: Cyclic Voltammetry (CV)
CV is used to investigate the redox behavior and electrochemical reversibility of the thiadiazole polymer.
Typical Parameters:
-
Potential Window: 1.7-3.0 V vs. Li/Li⁺ for Li-S batteries.
-
Scan Rate: 0.1 mV/s to 1 mV/s.
-
Cell Configuration: Three-electrode or two-electrode cell.
The resulting voltammogram will show characteristic oxidation and reduction peaks corresponding to the electrochemical reactions of the thiadiazole polymer.[4][5][6][7][8]
Protocol 3.2: Galvanostatic Charge-Discharge Cycling
This technique is used to determine the specific capacity, coulombic efficiency, and cycling stability of the battery.
Typical Parameters:
-
C-rate: Varies from C/10 to 5C (where 1C corresponds to a full charge or discharge in one hour).
-
Voltage Window: 1.7-2.8 V vs. Li/Li⁺ for Li-S batteries.
-
Cycling Schedule:
Protocol 3.3: Electrochemical Impedance Spectroscopy (EIS)
EIS is employed to study the charge transfer resistance and ion diffusion processes within the battery.
Typical Parameters:
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 5-10 mV.
-
Cell State: Performed on a fully charged or discharged cell, or at different states of charge.
The resulting Nyquist plot can be fitted with an equivalent circuit model to extract valuable information about the internal resistance of the battery.[11][12][13][14][15][16]
Data Presentation and Performance Metrics
The performance of thiadiazole polymer-based batteries can be summarized and compared using the following key metrics.
| Polymer System | Application | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycling Stability | Reference |
| pDMCT-S | Li-S Cathode | ~715 at C/10 | ~97.7 | Significantly improved vs. sulfur cathode | [1][4][17][18] |
| Thiazole-linked COF | Li-S Cathode | ~642 at 1.0 C | >99 | 78.9% retention after 200 cycles | [2][19] |
| PVDF-DMcT | Gel Electrolyte | ~180.5 at 1C | ~99 | Low capacity decay over 300 cycles | [2][3][17] |
Visualizing the Workflow
Diagram 1: Synthesis of pDMCT-S Polymer
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p -benzoquinone: an efficient strategy for the electrosyn ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07250E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Spectroscopic Impedance Analysis of Solid Polymer Electrolyte-Application to Sodium Ion Batteries | E3S Web of Conferences [e3s-conferences.org]
- 14. iupac.org [iupac.org]
- 15. Making sure you're not a bot! [mostwiedzy.pl]
- 16. opus.bsz-bw.de [opus.bsz-bw.de]
- 17. 2,5-Dimercapto-1,3,4-thiadiazole-modified gel electrolyte for reduced shuttle effect and enhanced redox kinetics of lithium–sulfur batteries - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06093A [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. One pot synthesis of coordination polymer 2,5-dimercapto-1,3,4-thiadiazole–gold and its application in voltammetric sensing of resorcinol - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,5-Thiadiazole-1,1-dioxides
Welcome to the Technical Support Center for the synthesis of 1,2,5-thiadiazole-1,1-dioxides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to diagnose and resolve issues, leading to successful synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,2,5-thiadiazole-1,1-dioxides?
A1: There are two main strategies for the synthesis of 1,2,5-thiadiazole-1,1-dioxides:
-
Condensation of a 1,2-dicarbonyl compound with sulfamide: This is the most versatile and common method, often catalyzed by acid.[1][2]
-
Oxidation of a pre-existing 1,2,5-thiadiazole: This route involves the oxidation of the sulfur atom in the thiadiazole ring to the sulfone.[1][2]
Q2: My condensation reaction of a 1,2-diketone with sulfamide is giving a low yield. What are the likely causes?
A2: Low yields in this condensation reaction can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. It is advisable to perform small-scale trial reactions to determine the optimal conditions for your specific substrate.[3]
-
Purity of Reagents and Solvents: Impurities in your 1,2-diketone, sulfamide, or solvent can lead to unwanted side reactions and incomplete conversion. Always use reagents of appropriate purity and ensure your solvents are dry, as moisture can interfere with the reaction.
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in slow reaction rates and reduced yields. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.[3]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction efficiency.
Q3: I am observing significant byproduct formation in my oxidation of a 1,2,5-thiadiazole to the 1,1-dioxide. What could be the issue?
A3: The most common issue is over-oxidation. While the sulfur atom is oxidized to the sulfone, the C=N double bonds within the ring can also be susceptible to oxidation, leading to the formation of bis-oxaziridine derivatives, especially with strong oxidizing agents like m-CPBA.[4] Controlling the stoichiometry of the oxidizing agent and the reaction temperature is crucial for selectivity.
Q4: My purified 1,2,5-thiadiazole-1,1-dioxide appears to be unstable. What are the common degradation pathways?
A4: 1,2,5-thiadiazole-1,1-dioxides can be susceptible to a few degradation pathways:
-
Nucleophilic Attack: The ring is vulnerable to nucleophiles, which can add to the C=N double bonds. This can even occur with weak nucleophiles like alcohols.
-
Thermal Decomposition: At elevated temperatures, the ring can decompose, liberating sulfur dioxide (SO₂) and forming two nitrile groups.
-
Photochemical Degradation: Some derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, can undergo slow photochemical degradation to yield nitriles and elemental sulfur.[5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the synthesis and purification of 1,2,5-thiadiazole-1,1-dioxides.
Guide 1: Condensation of 1,2-Diketones with Sulfamide
Problem: Low Yield and/or Complex Reaction Mixture
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). 2. If the reaction has stalled, consider increasing the temperature or adding more catalyst. Be cautious with increasing the temperature as it can lead to decomposition. 3. Ensure the sulfamide is fully dissolved, as poor solubility can limit the reaction rate. |
| Side Reactions | Unwanted side reactions can consume starting materials and complicate purification. Solution: 1. Control Temperature: The condensation of sulfonamides with aldehydes and ketones can be temperature-sensitive. Lowering the reaction temperature may help to minimize side product formation. 2. Optimize Catalyst: The type and amount of acid catalyst are critical. Strong mineral acids can sometimes promote side reactions. Consider using a milder Lewis acid or a solid acid catalyst like a Keggin-type heteropolyacid, which can offer better selectivity and easier removal. Solvent-free conditions with a solid acid catalyst have been shown to be effective. 3. Moisture Contamination: Traces of water can lead to hydrolysis of intermediates and significantly reduce yields. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product Decomposition | The desired 1,2,5-thiadiazole-1,1-dioxide may be degrading under the reaction conditions. Solution: 1. Minimize Reaction Time: Once the reaction is complete (as determined by monitoring), work it up promptly. 2. Lower Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. |
Experimental Protocol: Optimized Condensation using a Heteropolyacid Catalyst
-
Preparation: In a round-bottom flask, combine the 1,2-dicarbonyl compound, sulfamide (typically a slight excess), and a catalytic amount of a Keggin-type heteropolyacid (e.g., H₃PMo₁₂O₄₀·nH₂O).
-
Reaction: Heat the mixture under solvent-free conditions with vigorous stirring. The optimal temperature will depend on the specific substrates and should be determined experimentally, starting at a moderate temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the solid catalyst. The catalyst can often be washed with the solvent, dried, and reused.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or chromatography (see Guide 3).
Guide 2: Oxidation of 1,2,5-Thiadiazoles
Problem: Formation of Over-Oxidized Byproducts
| Potential Cause | Explanation & Troubleshooting Steps |
| Excess Oxidizing Agent | Using a large excess of the oxidizing agent (e.g., m-CPBA) can lead to the oxidation of the C=N bonds in the thiadiazole ring, forming bis-oxaziridine byproducts.[4] |
| High Reaction Temperature | Higher temperatures can increase the rate of over-oxidation reactions. |
| Non-selective Oxidizing Agent | Some oxidizing agents may not be selective enough for the oxidation of the sulfur atom. |
Troubleshooting Workflow for Selective Oxidation
References
degradation and stability of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
Welcome to the technical support center for 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, stability, and analysis of this compound.
Introduction
This compound is a heterocyclic compound with the molecular formula C₆H₁₀N₂O₄S and a molecular weight of approximately 206.22 g/mol .[1][2] Its structure, featuring a 1,2,5-thiadiazole-1,1-dioxide core with two ethoxy groups, makes it a subject of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical reactivity and stability of the molecule.[3] This guide will address potential challenges you may encounter during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to nucleophilic attack, particularly hydrolysis under basic conditions, and potential thermal and photolytic degradation. The 1,2,5-thiadiazole-1,1-dioxide ring is highly electrophilic, making it reactive towards nucleophiles.[3][4]
Q2: How should I store this compound?
A2: To ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5] Storage away from strong bases, acids, and oxidizing agents is also advised to prevent degradation.
Q3: What are the expected decomposition products?
A3: Under thermal stress, decomposition is likely to initiate with the loss of the ethoxy groups, followed by the liberation of sulfur dioxide (SO₂) and fragmentation of the heterocyclic ring to form nitriles.[1][3] Hydrolytic degradation, especially under basic conditions, may lead to ring opening. The exact nature and structure of all degradation products should be confirmed experimentally.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for the diethoxy derivative is limited, related 1,2,5-thiadiazole compounds have shown susceptibility to photochemical degradation.[6] Therefore, it is prudent to handle and store the compound with protection from light.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or unexpected analytical results (e.g., extra peaks in HPLC, unexpected NMR signals).
-
Probable Cause 1: On-column degradation. The compound may be degrading on the HPLC column, especially if the mobile phase is basic or if the column has residual basic sites.
-
Solution:
-
Use a buffered mobile phase in the pH range of 3-6.
-
Employ a well-endcapped, high-purity silica-based column (e.g., C18).
-
Consider using a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which can offer different selectivity and potentially milder separation conditions.
-
-
-
Probable Cause 2: Degradation in solution. The compound may be unstable in the chosen solvent or at the working temperature. The 1,2,5-thiadiazole-1,1-dioxide ring is known to be susceptible to nucleophilic attack by alcohols, which can occur spontaneously.[3]
-
Solution:
-
Prepare solutions fresh and use them promptly.
-
If possible, use aprotic solvents like acetonitrile or THF. If protic solvents are necessary, conduct experiments at low temperatures.
-
Analyze a sample of the solution over time (e.g., at t=0, 2, 4, 8 hours) to assess its stability in the chosen solvent system.
-
-
-
Probable Cause 3: Presence of impurities from synthesis. The starting material may contain residual reactants or by-products from its synthesis. Common synthetic routes involve condensation reactions and oxidation, which can lead to various impurities.[1]
-
Solution:
-
Verify the purity of the starting material using a high-resolution analytical technique like LC-MS or by obtaining a certificate of analysis from the supplier.
-
If necessary, purify the compound by recrystallization or column chromatography before use.
-
-
Issue 2: Poor recovery or loss of material during work-up.
-
Probable Cause: Hydrolytic instability. The compound may be degrading during aqueous work-up procedures, especially if the pH is not controlled.
-
Solution:
-
Maintain a neutral or slightly acidic pH during extractions and washes.
-
Minimize the contact time with aqueous phases.
-
Work at reduced temperatures to slow down potential degradation reactions.
-
-
Issue 3: Reaction failure or low yield when using the compound as a reactant.
-
Probable Cause: Incompatibility with reaction conditions. The electrophilic nature of the 1,2,5-thiadiazole-1,1-dioxide ring makes it incompatible with strongly basic or nucleophilic reaction conditions.
-
Solution:
-
Avoid the use of strong, hard nucleophiles unless the desired reaction is a nucleophilic attack on the ring.
-
If the reaction requires a base, use a non-nucleophilic, hindered base.
-
Protect the thiadiazole dioxide ring if it is not the intended reaction site, although this may be challenging due to its reactivity.
-
-
Stability Profile and Degradation Pathways
Hydrolytic Degradation
-
Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions. However, strong acidic conditions could potentially lead to the hydrolysis of the ethoxy groups.
-
Basic Conditions: The compound is expected to be highly susceptible to degradation under basic conditions. The hydroxide ion can act as a nucleophile, attacking the electrophilic carbon atoms of the thiadiazole ring, likely leading to ring-opening. The ethoxy groups are also susceptible to hydrolysis under these conditions.
Oxidative Degradation
The sulfur atom in the 1,1-dioxide is already in a high oxidation state (+4), making it generally resistant to further oxidation. However, the ethoxy groups could be susceptible to oxidation by strong oxidizing agents.
Photolytic Degradation
As a heterocyclic aromatic compound, it may absorb UV radiation, leading to photochemical reactions. While specific studies are lacking, related sulfur-containing heterocycles are known to undergo photodegradation.[7] It is recommended to perform experiments in amber glassware or with protection from light.
Thermal Degradation
Based on related compounds, thermal decomposition is anticipated to start at temperatures around 200-250°C.[1] The likely initial step is the cleavage of the C-O bonds of the ethoxy groups, followed by the extrusion of sulfur dioxide and fragmentation of the ring.[1][3]
The following diagram illustrates a plausible degradation pathway under hydrolytic (basic) conditions.
Caption: Proposed hydrolytic degradation pathway.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting any degradation products. While a validated method for this specific compound is not published, the following general-purpose method can serve as a starting point for method development and validation.
Table 1: Suggested HPLC Starting Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λmax if determined) |
| Injection Volume | 10 µL |
Note: This method will require optimization and validation for your specific application according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for identifying degradation products.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethoxy groups. The chemical shifts will be influenced by the electron-withdrawing nature of the thiadiazole dioxide ring.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the methyl and methylene carbons of the ethoxy groups, as well as for the two equivalent carbon atoms of the thiadiazole ring. The carbon signals of the 1,2,5-thiadiazole 1,1-dioxide ring typically appear in the range of 150-170 ppm.[3]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Solution
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
Divide the solution into several vials. Protect them from light.
-
Analyze an aliquot of the solution by HPLC at time zero.
-
Store the vials at the desired temperature (e.g., room temperature, 40 °C).
-
Analyze aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Compare the peak area of the parent compound and observe the formation of any new peaks, which would indicate degradation.
The following workflow diagram illustrates this process.
Caption: Workflow for solution stability assessment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Homolytic Decomposition of Sulfonyl Chlorides - Navrotskii - Doklady Chemistry [bakhtiniada.ru]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with Thiadiazole Compounds
Welcome to the Thiadiazole Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with the versatile thiadiazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common experimental challenges. This guide is structured to offer practical, field-tested insights into the synthesis, purification, characterization, and biological evaluation of thiadiazole derivatives.
Part 1: Synthesis of Thiadiazole Derivatives
The synthesis of the thiadiazole core, whether it be the 1,3,4-, 1,2,4-, or 1,2,3-isomer, is foundational to your research. However, these syntheses can be fraught with challenges ranging from low yields to unexpected side products. This section addresses the most common issues encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My Hantzsch synthesis for a 2-amino-substituted 1,3,4-thiadiazole is resulting in a very low yield. What are the primary factors I should investigate?
Answer: The Hantzsch synthesis, a classic method for preparing thiazoles and thiadiazoles, involves the reaction of an α-haloketone with a thioamide or thiourea derivative.[1][2] Low yields can often be traced back to a few critical parameters.
-
Causality-Driven Troubleshooting:
-
Reactivity of the α-Haloketone: The SN2 reaction between the sulfur of the thiourea and the α-haloketone is the initial step.[3] Ensure your α-haloketone is fresh and has not undergone self-condensation or degradation. Purity is paramount.
-
Reaction Conditions: Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting materials or the thiadiazole product itself.[4] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol or methanol are commonly used and often effective.[1]
-
Base/Acid Contamination: The Hantzsch synthesis is sensitive to pH. Unintended acidic or basic impurities can catalyze side reactions.
-
-
Step-by-Step Optimization Protocol:
-
Verify Starting Material Purity: Run an NMR or TLC of your α-haloketone and thiourea derivative to confirm their identity and purity.
-
Temperature Optimization: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor by TLC. Gradually increase the temperature if the reaction is sluggish.
-
Solvent Screening: If the yield remains low, consider screening other solvents such as isopropanol or butanol.[5]
-
Work-up Procedure: Upon completion, cool the reaction and pour it into a solution of a weak base like sodium bicarbonate to neutralize any acid formed and precipitate the product.[1][3]
-
Question 2: I am attempting to synthesize a 2,5-disubstituted 1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide using a dehydrating agent like POCl₃, but I'm getting a complex mixture of products. What is going wrong?
Answer: This is a common and powerful method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles, which can then be further functionalized.[6][7] The complexity of your product mixture likely arises from side reactions or incomplete cyclization.
-
Mechanistic Insight: The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration.[8] If the cyclization is inefficient or if the conditions are too harsh, side reactions can dominate.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in thiadiazole synthesis.
-
Recommended Actions:
-
Control the Temperature: Add the dehydrating agent (e.g., POCl₃) slowly and at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.
-
Alternative Cyclizing Agents: Consider using polyphosphoric acid (PPA) or concentrated sulfuric acid, which can sometimes provide cleaner reactions and higher yields.[7]
-
Stepwise Approach: Isolate the acylthiosemicarbazide intermediate first. This allows for purification before the cyclization step, often leading to a cleaner final product.
-
Part 2: Purification and Characterization
The unique electronic nature of the thiadiazole ring can present challenges in purification and characterization. This section provides guidance on how to obtain pure compounds and confidently elucidate their structures.
Frequently Asked Questions (FAQs): Purification & Characterization
Question 1: My thiadiazole derivative appears to be degrading on the silica gel column during purification. How can I purify it effectively?
Answer: The thiadiazole ring, while aromatic, can be sensitive to both acidic and basic conditions, and silica gel is inherently acidic.[4] This can lead to decomposition, especially for derivatives with sensitive functional groups.
-
Strategies for Stable Purification:
-
Neutralize Silica Gel: Pre-treat your silica gel by slurrying it in your mobile phase containing a small amount of a neutralizer like triethylamine (~0.5-1%). This will deactivate the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral alumina or a C18 reversed-phase column for your purification.
-
Non-Chromatographic Methods: Recrystallization is an excellent method for purifying solid thiadiazole derivatives and avoids the potential for degradation on a column.
-
Question 2: I'm having trouble assigning the signals in the ¹³C NMR spectrum for my 2,5-disubstituted 1,3,4-thiadiazole. Are there characteristic chemical shifts I should look for?
Answer: Yes, the carbon atoms of the 1,3,4-thiadiazole ring have distinct chemical shift ranges that are highly informative for structural confirmation.
-
¹³C NMR Spectral Data for 1,3,4-Thiadiazole Carbons:
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C2 | 160 - 170 | Generally, the more downfield signal. |
| C5 | 155 - 165 | Typically, the more upfield signal of the two ring carbons. |
This data is compiled from typical values reported in the literature.[9][10]
-
Advanced NMR Techniques for Unambiguous Assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing correlations from the protons on your substituents to the C2 and C5 carbons of the thiadiazole ring, you can definitively assign their chemical shifts.[11][12]
-
DEPT (Distortionless Enhancement by Polarization Transfer): While the thiadiazole carbons are quaternary and won't show up in a DEPT-135 or DEPT-90 spectrum, this can help in identifying the signals from your substituents.
-
Part 3: Biological Assays and Compound Handling
The ultimate goal for many researchers is to evaluate the biological activity of their novel thiadiazole compounds. However, the physicochemical properties of these molecules can often interfere with in vitro and in vivo experiments.
Frequently Asked Questions (FAQs): Biological Assays
Question 1: My thiadiazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I solve this solubility issue?
Answer: This is one of the most common challenges in biological screening of heterocyclic compounds. The low aqueous solubility of many substituted thiadiazoles is a known issue.[13][14][15] The introduction of lipophilic groups, such as phenyl rings, significantly reduces water solubility.[13]
-
Workflow for Addressing Compound Precipitation:
Caption: Decision tree for resolving solubility issues in biological assays.
-
Practical Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize its impact on the assay while maintaining compound solubility.[13]
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).
-
Formulation with Excipients: For particularly challenging compounds, consider using solubilizing agents such as cyclodextrins or Pluronic F127 to create inclusion complexes or micelles that enhance aqueous solubility.[15]
-
Serial Dilution: Instead of a single large dilution from a high-concentration DMSO stock, perform a series of smaller dilutions in the assay buffer. This can sometimes prevent the compound from crashing out of solution.[13]
-
Question 2: I'm observing unexpected or inconsistent results in my cell-based assay. Could my thiadiazole be interfering with the assay technology or exhibiting off-target effects?
Answer: This is a critical consideration. Thiadiazoles are known to be versatile molecules with a wide range of biological activities, which also means they can potentially interact with various cellular components and assay reagents.[16][17][18][19]
-
Potential Sources of Interference:
-
Metal Chelation: The nitrogen and sulfur atoms in the thiadiazole ring can act as ligands, chelating metal ions.[20][21][22] If your assay relies on specific metal cofactors (e.g., in certain enzymatic assays), this chelation could lead to inhibition that is not related to your intended target.
-
Reactivity: Some thiadiazole derivatives can be reactive, particularly if they contain thiol or other reactive functional groups. This could lead to covalent modification of proteins or interference with assay reagents.
-
Assay Technology Interference: Highly colored or fluorescent compounds can interfere with absorbance- or fluorescence-based readouts. It is essential to run a control with your compound in the absence of cells or your target protein to check for such interference.
-
Off-Target Effects: Thiadiazoles have been reported to inhibit a wide range of enzymes, including kinases, carbonic anhydrases, and histone deacetylases.[23][24] If you observe potent activity, it is crucial to perform counter-screens or target deconvolution studies to confirm that the effect is due to the intended mechanism of action.
-
-
Experimental Protocol for De-risking Assay Interference:
-
Run a Blank Plate Control: Add your compound at various concentrations to the assay buffer without any biological components (cells, enzymes, etc.). Read the plate to check for any intrinsic absorbance or fluorescence of your compound.
-
Test for Metal Dependence: If you suspect metal chelation, try running your enzymatic assay with and without supplemental divalent cations (e.g., Mg²⁺, Zn²⁺) to see if this rescues the activity.
-
Assess Compound Stability: Use HPLC-MS to check the stability of your compound in the assay buffer over the time course of your experiment. Degradation could lead to a loss of activity or the formation of an active metabolite.
-
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. isres.org [isres.org]
- 17. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 23. bepls.com [bepls.com]
- 24. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Thiadiazole Synthesis
Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thiadiazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, their synthesis can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of thiadiazole derivatives. The information herein is based on established chemical principles and field-proven insights to ensure you can optimize your reaction conditions for maximal yield and purity.
Troubleshooting Guides
This section addresses specific problems that may arise during thiadiazole synthesis, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or Inconsistent Product Yield
Low yields are a frequent hurdle in heterocyclic synthesis. The cause can often be traced back to suboptimal reaction conditions or reagent quality.
Possible Cause 1: Suboptimal Reaction Parameters
-
Explanation: Reaction temperature, time, and reactant concentrations are critical variables that dictate the reaction rate and equilibrium position.[5] Excessive heat can lead to decomposition of starting materials or products, while insufficient heat may result in an incomplete reaction.[6] Similarly, an improper stoichiometric ratio of reactants can leave starting materials unconsumed.
-
Solution:
-
Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically screen and optimize reaction parameters.
-
Temperature Control: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing may be necessary.[6] Conversely, if side product formation is observed at higher temperatures, consider running the reaction at a lower temperature for a longer duration.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product over time.[5][6] This will help determine the optimal reaction time.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. For cyclization reactions involving thiosemicarbazide, ensure the carboxylic acid or its derivative is the limiting reagent if it is more valuable.
-
Possible Cause 2: Inappropriate Solvent Choice
-
Explanation: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism. The polarity of the solvent can significantly impact the reaction's success.[6]
-
Solution:
-
Solvent Screening: Screen a range of solvents with varying polarities. Alcohols like ethanol and methanol are commonly used and often provide good results in Hantzsch-type syntheses.[6]
-
Aprotic vs. Protic Solvents: For reactions sensitive to protons, consider using aprotic solvents like DMF or DMSO.[7] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[6]
-
Green Chemistry Approaches: Consider environmentally benign solvent systems like water or ionic liquids, which have shown promise in modern synthetic methods.[8][9]
-
Possible Cause 3: Inactive or Degraded Reagents/Catalysts
-
Explanation: The purity and activity of starting materials, catalysts, and oxidizing/dehydrating agents are paramount. Impurities can act as inhibitors or lead to unwanted side reactions.[5][10] Some reagents are sensitive to air and moisture and can degrade over time.
-
Solution:
-
Verify Reagent Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Use Fresh Reagents: Use freshly opened or properly stored reagents, especially for sensitive compounds like oxidizing agents or anhydrous catalysts.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Observing multiple spots on a TLC plate is a common sign of side reactions, leading to a complex mixture that is challenging to purify.[5]
Possible Cause 1: Side Reactions
-
Explanation: Depending on the synthetic route, various side reactions can occur. In syntheses from thiosemicarbazides, the formation of dithiobiureas is a known issue.[10] Highly reactive intermediates can also lead to dimerization or polymerization, especially at elevated temperatures.[10]
-
Solution:
-
Control Temperature: Maintain a consistent and optimal reaction temperature to minimize decomposition and side reactions.[10]
-
Order of Reagent Addition: The sequence of adding reagents can be critical. Slow, controlled addition of a highly reactive reagent can often minimize the formation of byproducts.[10]
-
Choice of Dehydrating Agent: In cyclization reactions, the choice of dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) is crucial and can influence the product distribution.[3][11]
-
Possible Cause 2: Emulsion Formation During Work-up
-
Explanation: During aqueous work-up, the formation of emulsions can make phase separation difficult, leading to product loss.
-
Solution:
-
Break the Emulsion: Try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Filtration: Filtering the mixture through a pad of celite can help break up stubborn emulsions.[5]
-
Possible Cause 3: Product Precipitation Issues
-
Explanation: In some procedures, the product is expected to precipitate from the reaction mixture upon completion or after adding a non-solvent. If precipitation is incomplete, the yield will be compromised.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,3,4-thiadiazoles?
A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involve the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[3][4][12] Other common starting materials include thiohydrazides and dithiocarbazates.[11][13]
Q2: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted thiadiazoles?
A2: Achieving high regioselectivity is a key challenge when synthesizing unsymmetrically substituted thiadiazoles. One effective strategy is a one-pot reaction that allows for the sequential formation of bonds, thereby controlling the final substitution pattern.[5] The choice of catalyst and reaction conditions, such as using acidic conditions in a Hantzsch-type synthesis, can also significantly influence regioselectivity.[5][14]
Q3: What analytical techniques are best for monitoring the progress of a thiadiazole synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction in real-time.[5][6] It allows for the visualization of the consumption of starting materials and the formation of the product. For detailed structural confirmation and purity assessment of the final product, techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are essential.[15][16][17][18][19]
Q4: Are there any "green" or more environmentally friendly methods for thiadiazole synthesis?
A4: Yes, significant efforts have been made to develop greener synthetic routes. These include the use of microwave irradiation to accelerate reactions and reduce the need for harsh solvents, as well as ultrasonic irradiation.[1] One-pot syntheses catalyzed by reusable nanoparticles in aqueous media are also gaining prominence.[20][21] The use of elemental sulfur in a chemoselective synthesis from acyl hydrazines and nitroalkanes is another innovative and greener approach.[22]
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles from Thiosemicarbazide
This protocol provides a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a common and important class of thiadiazole derivatives.
Materials:
-
Substituted Carboxylic Acid (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) as a cyclodehydrating agent
-
Appropriate solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted carboxylic acid (1.0 mmol) and thiosemicarbazide (1.0 mmol) in the chosen solvent.
-
Slowly add the cyclodehydrating agent (e.g., POCl₃ or conc. H₂SO₄) to the mixture while stirring. The addition should be done carefully, especially with concentrated acids, as the reaction can be exothermic.
-
Heat the reaction mixture to reflux and monitor the progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until the product precipitates.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.[12][23][24]
Data Presentation: Optimization of Reaction Conditions
The following table provides an example of how to systematically optimize reaction conditions for a generic thiadiazole synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 75 | 5 | 55 |
| 2 | None | Ethanol:H₂O (1:1) | 75 | 5 | 73 |
| 3 | NiFe₂O₄ NPs (5 mg) | Ethanol:H₂O (1:1) | 75 | 1 | 90 |
| 4 | NiFe₂O₄ NPs (3 mg) | Ethanol:H₂O (1:1) | 75 | 1 | 83 |
| 5 | NiFe₂O₄ NPs (7 mg) | Ethanol:H₂O (1:1) | 75 | 1 | 92 |
| 6 | NiFe₂O₄ NPs (5 mg) | DMF | 75 | 2 | 70 |
| 7 | NiFe₂O₄ NPs (5 mg) | CH₃CN | 75 | 2 | 68 |
Table adapted from a study on nanoparticle-catalyzed thiazole synthesis, demonstrating the impact of catalyst loading and solvent choice on product yield.[20]
Visualizations
Caption: A troubleshooting flowchart for thiadiazole synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmedicopublishers.com [pharmedicopublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bu.edu.eg [bu.edu.eg]
- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d.docksci.com [d.docksci.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 19. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. isres.org [isres.org]
Technical Support Center: Navigating the Purification of Substituted Thiadiazoles
Welcome to the technical support center dedicated to addressing the nuanced challenges associated with the purification of substituted thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter the practical hurdles of isolating these versatile heterocyclic compounds. The inherent structural diversity of thiadiazoles, stemming from their various regioisomers and the vast possibilities of substitution, often leads to unique and sometimes perplexing purification behaviors.
This resource moves beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies. We will delve into the "why" behind the "how," grounding our recommendations in the physicochemical properties of these molecules. Our aim is to empower you with the knowledge to not only solve immediate purification problems but also to develop robust and efficient purification strategies for your future work with substituted thiadiazoles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and challenges faced during the purification of substituted thiadiazoles.
Q1: My crude substituted thiadiazole is an oil and refuses to crystallize. What are my options?
A1: Oily products are a frequent challenge. This can be due to residual solvents, low-molecular-weight impurities, or the inherent properties of your specific substituted thiadiazole. Before resorting to more complex methods, consider the following:
-
Impurity Removal: The oil may be trapping solvents or reagents. Try dissolving the oil in a suitable solvent like dichloromethane or ethyl acetate, washing it with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer thoroughly with an agent like sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.[1]
-
Column Chromatography: This is often the most effective next step for purifying oily products. A carefully selected solvent system can separate your target compound from the impurities causing the oily consistency.[1]
-
"Salting Out": If your compound has some aqueous solubility, you can sometimes induce precipitation by adding a saturated salt solution.
Q2: I'm struggling with low yields during the recrystallization of my solid thiadiazole derivative. What can I do?
A2: Low recrystallization yield is a common problem that can often be rectified by optimizing your technique.[2]
-
Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive amount of solvent will result in a lower yield as more of your compound will remain in the mother liquor upon cooling.[1][2]
-
Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.[1] Allowing the solution to cool gradually to room temperature before transferring it to an ice bath can significantly improve crystal growth and yield.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a "seed" crystal to the cooled solution can induce crystallization.[1]
-
Solvent System: The chosen solvent may be too good, even when cold. Consider using a binary solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
Q3: My purified thiadiazole shows multiple spots on TLC, even after column chromatography. What could be the issue?
A3: This can be a frustrating problem with several potential causes:
-
Co-eluting Impurities: The solvent system used for chromatography may not be optimal for separating your product from a particular impurity.[2] Try adjusting the mobile phase polarity. A shallower gradient or an isocratic elution might be necessary to improve resolution.[2]
-
Product Degradation: Substituted thiadiazoles, while generally stable, can be sensitive to certain conditions.[3][4] Ring opening can occur under strongly basic conditions.[4] If your silica gel is acidic, it could be degrading an acid-sensitive compound on the column. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in your eluent.
-
Isomerization: Some substituted thiadiazoles can undergo isomerization under certain conditions, which could appear as multiple spots on TLC.[5] This is particularly relevant when dealing with regioisomers or tautomeric forms.
-
Tautomerism: Mercapto-substituted thiadiazoles can exist in either thiol or thione tautomeric forms, which will have different polarities and thus different Rf values on TLC.[3]
Troubleshooting Guide: Column Chromatography
Column chromatography is a cornerstone of thiadiazole purification. However, its success is highly dependent on the specifics of the molecule .
Choosing the Right Stationary and Mobile Phase
The polarity of substituted thiadiazoles can vary widely based on their substituents.
| Substituent Type | Expected Polarity | Recommended Starting Mobile Phase (Silica Gel) |
| Alkyl, Aryl | Low to Medium | Hexane/Ethyl Acetate mixtures |
| Amino, Hydroxyl | Medium to High | Dichloromethane/Methanol mixtures |
| Carboxylic Acid | High | Dichloromethane/Methanol with 1% Acetic Acid |
| Pyridinyl | High | Ethyl Acetate/Methanol or Dichloromethane/Methanol |
Note: This table provides general guidance. Always perform TLC analysis to determine the optimal solvent system for your specific compound.
Troubleshooting Guide: Crystallization
Recrystallization is a powerful technique for achieving high purity, but it is often more art than science with novel compounds.
My Thiadiazole Won't Precipitate from the Recrystallization Solvent
This indicates that your compound is too soluble in the chosen solvent, even at low temperatures.
Advanced Challenges in Thiadiazole Purification
Separation of Regioisomers
The synthesis of substituted thiadiazoles can sometimes yield a mixture of regioisomers (e.g., 1,2,4- vs. 1,3,4-thiadiazoles).[3] Their separation can be challenging due to similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.[6] A systematic screening of different columns (e.g., C18, phenyl-hexyl) and mobile phases is recommended.
-
Fractional Crystallization: If there is a slight difference in the solubility of the isomers in a particular solvent, fractional crystallization can sometimes be employed. This is an iterative process of crystallization, isolation of crystals, and recrystallization of the mother liquor.
Dealing with Tautomers
As previously mentioned, certain substituents, particularly mercapto groups, can lead to the existence of tautomers.[3] This can complicate purification as you may be trying to purify a mixture of two interconverting species.
-
pH Adjustment: The equilibrium between tautomers can sometimes be shifted by adjusting the pH of the solution. For example, the thiol-thione equilibrium of a mercaptothiadiazole can be influenced by pH. Purifying under acidic or basic conditions (if the compound is stable) may favor one tautomer, simplifying the purification.
-
Derivatization: If separating the tautomers is intractable, it may be possible to "trap" one form by derivatization. For example, alkylating the mercapto group will lock it in the thiol form, and the resulting thioether can then be purified.
Experimental Protocols
General Protocol for Column Chromatography of a Substituted Thiadiazole
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude thiadiazole in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution) based on your initial TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the thiadiazole is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent to completely dissolve it.[1]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[2]
References
Technical Support Center: Large-Scale Synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the large-scale synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide. It is designed to assist you in navigating the practical challenges of this synthesis, offering troubleshooting guidance and answers to frequently asked questions. Our aim is to ensure the scientific integrity and successful execution of your experimental work.
I. Synthesis Overview & Mechanism
The most direct and scalable route for the synthesis of this compound involves the condensation of diethyl oxalate with sulfamide.[1][2] This reaction proceeds through the formation of an intermediate oxamide, which then undergoes cyclization.
Reaction Pathway:
Caption: General reaction pathway for the synthesis of this compound.
The initial condensation is typically base-catalyzed, forming the N,N'-bis(ethoxycarbonyl)sulfamide intermediate. Subsequent intramolecular cyclization with the elimination of two molecules of ethanol yields the desired thiadiazole dioxide ring system.
II. Detailed Experimental Protocol (Large-Scale)
This protocol is designed for a large-scale synthesis and assumes the use of appropriate safety measures and equipment.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Purity |
| Diethyl Oxalate | 146.14 | 146.14 g (1.0 mol) | ≥99% |
| Sulfamide | 96.11 | 96.11 g (1.0 mol) | ≥98% |
| Sodium Ethoxide | 68.05 | 136.1 g (2.0 mol) | ≥95% |
| Anhydrous Ethanol | 46.07 | 2 L | ACS Grade |
| Toluene | 92.14 | 1 L | Anhydrous |
| Hydrochloric Acid | 36.46 | As needed for neutralization | Concentrated |
| Celite® | - | As needed | - |
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Heating/cooling mantle.
-
Large Büchner funnel and filter flask.
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Reactor Setup: Assemble and thoroughly dry the 10 L glass reactor. Purge the system with dry nitrogen.
-
Reagent Preparation: In a separate flask, dissolve sodium ethoxide (136.1 g, 2.0 mol) in anhydrous ethanol (1.5 L) under a nitrogen atmosphere.
-
Reaction Initiation: To the reactor, add anhydrous ethanol (0.5 L) and sulfamide (96.11 g, 1.0 mol). Stir the suspension.
-
Addition of Diethyl Oxalate: Slowly add diethyl oxalate (146.14 g, 1.0 mol) to the sulfamide suspension at room temperature.
-
Base Addition: Heat the mixture to 50-60°C. Slowly add the sodium ethoxide solution from the dropping funnel over a period of 2-3 hours. An exothermic reaction may be observed. Maintain the temperature below 70°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 60-65°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting slurry, add toluene (1 L) and cool the mixture in an ice bath. Slowly and carefully neutralize the mixture with concentrated hydrochloric acid to pH 2-3.
-
Product Isolation: The product will precipitate as a white to off-white solid. Filter the solid using a Büchner funnel. Wash the filter cake with cold water (2 x 250 mL) and then with a small amount of cold toluene.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or appears to have stalled. What should I do?
-
A1: First, verify the quality and activity of your sodium ethoxide catalyst. It is hygroscopic and can lose activity if not stored properly. Consider preparing a fresh solution. Secondly, ensure the reaction temperature is maintained at the recommended 60-65°C. Lower temperatures will significantly slow down the reaction rate. You can also try extending the reaction time and continue to monitor by an appropriate analytical method.
Q2: I am getting a significant amount of a water-soluble side product. What could it be?
-
A2: This is likely due to the hydrolysis of diethyl oxalate, especially if your reagents or solvents were not completely anhydrous. This forms oxalic acid, which can react with the base and interfere with the desired reaction. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and handle all reagents under an inert atmosphere.
Q3: The final product is an oil and not a solid. How can I induce crystallization?
-
A3: An oily product often indicates the presence of impurities. Try triturating the oil with a cold, non-polar solvent like hexanes or diethyl ether to remove some impurities and potentially induce crystallization. If that fails, attempt to dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly add a solvent in which it is insoluble (e.g., water) until turbidity is observed. Cool the mixture slowly to promote crystal growth.
Q4: My final product is colored. How can I decolorize it?
-
A4: Minor color impurities can often be removed by recrystallization. Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly to obtain colorless crystals.
Q5: Is it possible to use a different base for this reaction?
-
A5: While sodium ethoxide is commonly used, other strong, non-nucleophilic bases can be employed. However, it is crucial that the alkoxide base matches the alcohol of the ester to prevent transesterification of the diethyl oxalate. For example, if using dimethyl oxalate, sodium methoxide would be the appropriate base.
V. Safety Precautions
-
Oxalyl Chloride: If an alternative route involving the conversion of oxalic acid to oxalyl chloride is considered, extreme caution must be exercised. Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.
-
Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. It reacts with moisture in the air and can cause severe burns. Handle in a dry, inert atmosphere and wear appropriate PPE.
-
Concentrated Acids: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with care in a fume hood.
VI. Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₆H₁₀N₂O₄S
-
Molecular Weight: 206.22 g/mol
-
¹H NMR: As the molecule has no protons directly attached to the thiadiazole ring, the ¹H NMR spectrum will only show signals for the ethoxy groups.
-
¹³C NMR: The carbon signals of the thiadiazole dioxide ring typically appear in the range of 150-170 ppm.[2]
VII. References
-
Smolecule. (2023). This compound. Available at: --INVALID-LINK--
-
Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure for the preparation of acid chlorides using oxalyl chloride. Available at: --INVALID-LINK--
-
ResearchGate. (2021). of the synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides. Available at: --INVALID-LINK--
-
ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole. Available at: --INVALID-LINK--
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Available at: --INVALID-LINK--
-
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available at: --INVALID-LINK--
-
Supporting Information 1. (n.d.). Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). 1,2,5-Thiadiazoles | Request PDF. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Oxalyl chloride. Available at: --INVALID-LINK--
-
MDPI. (2021). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. Available at: --INVALID-LINK--
-
Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: --INVALID-LINK--
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (n.d.). Available at: --INVALID-LINK--
-
PMC - NIH. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Available at: --INVALID-LINK--
-
Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.). Available at: --INVALID-LINK--
-
Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Available at: --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Available at: --INVALID-LINK--
-
PMC - NIH. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Available at: --INVALID-LINK--
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Available at: --INVALID-LINK--
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: --INVALID-LINK--
-
Google Patents. (2021). Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5. Available at: --INVALID-LINK--
-
MDPI. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: --INVALID-LINK--
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: --INVALID-LINK--
-
ResearchGate. (2021). Synthesis and characterization of 1,3,4-thiadiazole-2,5-dithio crown ethers. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Available at: --INVALID-LINK--
References
Technical Support Center: Characterization of 1,2,5-Thiadiazole 1,1-Dioxides
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-thiadiazole 1,1-dioxides. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, and characterization of this unique heterocyclic scaffold. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What makes 1,2,5-thiadiazole 1,1-dioxides challenging to work with?
The primary challenges stem from a combination of their unique electronic properties and physical characteristics. The dioxothiadiazole ring is highly electron-deficient, making it susceptible to nucleophilic attack.[1] Furthermore, many derivatives exhibit poor solubility in common organic solvents, which complicates purification and NMR analysis.[1][2] Their thermal stability can be high, yet they can also undergo decomposition through the liberation of SO2 gas at elevated temperatures.[1]
Q2: What are the primary synthetic routes to this scaffold?
Synthetic strategies are generally limited but effective. The two main categories are:
-
Condensation of 1,2-diketones with sulfamide: This is the most versatile and commonly used method for creating 3,4-disubstituted derivatives.[1][3]
-
Oxidation of a pre-existing 1,2,5-thiadiazole or its 1-oxide: This route typically employs an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[1][3]
Q3: How stable are these compounds to storage and common laboratory conditions?
While the core ring can be stable enough for sublimation up to 300 °C, this is not universal and depends on the substituents.[1] The key vulnerabilities are:
-
Nucleophiles: The ring is highly susceptible to attack by nucleophiles. This reaction can be so favorable that it occurs spontaneously in protic solvents like ethanol.[1]
-
Strong Reducing Agents: While stable to mild reducers, powerful reagents can cause ring cleavage and desulfurization.[4]
-
Chromatography: Products are often reported to be unstable to chromatographic purification on silica gel.[1]
Troubleshooting Guide: Synthesis & Purification
Q4: My condensation reaction between a 1,2-diketone and sulfamide is giving a low yield. How can I improve it?
Answer: This is a common issue often related to reaction conditions or starting material purity.
Causality: The condensation reaction is an equilibrium process, and water removal is critical to drive it to completion. Furthermore, side reactions can occur if the temperature is not optimized. Microwave-assisted synthesis has been shown to improve yields and reaction times in some cases.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider using a Dean-Stark trap or adding molecular sieves to remove water as it forms.
-
Check Starting Material Purity: Impurities in the 1,2-diketone or sulfamide can inhibit the reaction. Recrystallize or purify starting materials if necessary.
-
Optimize Temperature and Time: Systematically vary the reaction temperature. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause decomposition of the product or starting materials.
-
Consider a Catalyst: While often run neat or with a high-boiling solvent, some condensations benefit from a mild acid catalyst to activate the ketone carbonyls.
-
Explore Microwave Synthesis: If available, a microwave reactor can provide rapid, uniform heating, which has been successfully applied in similar preparations.[1]
Q5: I am trying to purify my 1,2,5-thiadiazole 1,1-dioxide using silica gel chromatography, but I'm recovering very little product. What is happening?
Answer: The product is likely decomposing on the silica gel column.
Causality: Silica gel is a Lewis acid and has a surface rich in hydroxyl groups. The electron-deficient nature of the 1,2,5-thiadiazole 1,1-dioxide ring makes it susceptible to nucleophilic attack by these surface hydroxyls or to Lewis acid-catalyzed decomposition.[1]
Workflow: Avoiding Chromatographic Decomposition
Caption: Decision workflow for non-chromatographic purification.
Detailed Protocol: Purification by Recrystallization
-
Solvent Screening: Identify a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include toluene, xylenes, or dioxane. Avoid nucleophilic solvents like alcohols.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude material to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Forcing rapid cooling can trap impurities. If no crystals form, try scratching the inside of the flask or seeding with a tiny crystal of pure product.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide: Spectroscopic Characterization
Q6: I'm having trouble characterizing my product with NMR. The ¹H NMR is uninformative and it's poorly soluble for ¹³C NMR.
Answer: This is a classic challenge with this scaffold. The lack of ring protons and poor solubility requires a multi-technique approach.
Causality:
-
¹H NMR: The core 1,2,5-thiadiazole 1,1-dioxide ring has no hydrogen atoms, so ¹H NMR can only characterize the substituents, not the ring itself.[1][2]
-
¹³C NMR: Poor solubility is a frequently cited issue that prevents the acquisition of high-quality ¹³C NMR spectra in common solvents like CDCl₃ or DMSO-d₆.[1][2]
Spectroscopic Characterization Workflow
Caption: A logical workflow for spectroscopic confirmation.
Solutions for Poor Solubility in NMR:
-
High-Temperature NMR: If your compound is thermally stable, acquiring a spectrum in a high-boiling deuterated solvent (e.g., tetrachloroethane-d₂, nitrobenzene-d₅) at an elevated temperature can significantly improve solubility.
-
Increase Scan Number: For ¹³C NMR, if you have even minimal solubility, increasing the number of scans (e.g., overnight acquisition) can often provide a usable spectrum.
-
Rely on Other Techniques: When NMR is intractable, other methods become primary. IR spectroscopy is excellent for confirming the presence of the key functional groups, as it can be performed on solid samples (KBr pellet or ATR).[2]
| Technique | Characteristic Signature | Typical Range/Value | Reference |
| ¹³C NMR | Ring carbons (C=N) | 150 – 170 ppm | [1][2] |
| IR Spectroscopy | Symmetric SO₂ Stretch (νs) | ~1120-1180 cm⁻¹ | [3][5] |
| IR Spectroscopy | Asymmetric SO₂ Stretch (νas) | ~1330-1390 cm⁻¹ | [3][5] |
| IR Spectroscopy | C=N Stretch | ~1500-1600 cm⁻¹ | [1] |
Q7: My mass spectrum looks complex, and I'm not sure I see the molecular ion. What should I expect?
Answer: Thermal instability in the ion source can be an issue. The fragmentation pattern, however, can be diagnostic.
Causality: While thermally stable in bulk, individual molecules in the high-energy environment of a mass spectrometer's ion source (especially with techniques like Electron Impact, EI) can decompose. A common fragmentation pathway is the loss of sulfur dioxide (SO₂), which has a mass of ~64 Da.
Troubleshooting Steps:
-
Use a Soft Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are much "softer" than EI and are more likely to yield a visible molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Look for Key Fragments: Search your spectrum for a peak corresponding to [M-SO₂]⁺. The presence of this fragment is strong evidence for the 1,2,5-thiadiazole 1,1-dioxide core.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the parent ion and key fragments. This can definitively distinguish your product from potential impurities or decomposition products.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Solubility of Thiadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and critical challenge in drug discovery: the poor aqueous solubility of thiadiazole derivatives. While the thiadiazole scaffold is a cornerstone in medicinal chemistry, its often planar and lipophilic nature can lead to significant solubility hurdles, complicating biological assays and hindering preclinical development.[1][2][3]
This document moves beyond simple protocols to explain the underlying principles of solubility enhancement, empowering you to make informed decisions in your experimental design. We will explore troubleshooting common laboratory issues, answer frequently asked questions, and provide detailed, field-tested methodologies.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments.
Problem 1: My thiadiazole derivative precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock.
Question: What is causing this precipitation and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution. Your thiadiazole derivative is soluble in the 100% DMSO stock but exceeds its thermodynamic solubility limit in the final aqueous buffer, even with a small percentage of DMSO. The abrupt change in solvent polarity upon dilution causes the compound to precipitate.
Here is a systematic approach to troubleshoot this issue:
-
Optimize DMSO Concentration: First, ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts.[1] However, for some compounds, a slightly higher but still assay-compatible DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility.
-
Employ Co-solvents: If lowering the dilution factor isn't enough, consider using a co-solvent. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[4] Prepare your stock solution in a mixture of DMSO and another co-solvent like ethanol, polyethylene glycol 400 (PEG-400), or propylene glycol.[1][5] This can create a more "gentle" transition during dilution into the aqueous buffer.
-
Adjust pH: If your thiadiazole derivative has an ionizable functional group (an acidic or basic center), its solubility will be pH-dependent. For a basic compound, lowering the pH of the buffer will lead to protonation and formation of a more soluble cationic salt. For an acidic compound, increasing the pH will result in a more soluble anionic salt. Determine the pKa of your compound to guide pH adjustments.
-
Advanced Formulation: If the above methods are insufficient, you must move to a more advanced formulation strategy, such as using cyclodextrins or creating a solid dispersion. These techniques are discussed in detail in the FAQ and Experimental Protocols sections.
Problem 2: I am seeing high variability in my biological assay results, even with the same batch of my compound.
Question: Could solubility be the cause of this inconsistency?
Answer: Absolutely. Inconsistent results are frequently traced back to unrealized solubility and stability problems. If your compound is not fully dissolved, the actual concentration in your assay will be lower than intended and will vary between experiments. Undissolved microscopic particles can lead to erratic results.
To improve reproducibility, consider the following:
-
Confirm Complete Dissolution: Always visually inspect your stock solutions for any particulate matter. If necessary, use gentle warming or sonication to ensure the compound is fully dissolved before making dilutions.[1]
-
Prepare Fresh Solutions: Avoid using old stock solutions. Thiadiazole derivatives, like many heterocyclic compounds, can degrade over time in solvents like DMSO. Prepare fresh dilutions from a solid stock for each experiment whenever possible.[1]
-
Employ a Robust Solubilization Method: Relying on DMSO alone for a poorly soluble compound is often insufficient for consistent results. Proactively using a solubility enhancement technique like complexation with cyclodextrins or formulating a solid dispersion can provide a more stable and reliably soluble form of your compound for assays.[1][6]
Frequently Asked Questions (FAQs)
Q1: Why are many thiadiazole derivatives poorly soluble in water?
The low water solubility of many thiadiazole derivatives stems from their molecular structure. Key contributing factors include:
-
Lipophilicity: The introduction of nonpolar, lipophilic ("fat-loving") substituents, such as phenyl or other aromatic rings, is a common strategy to enhance biological activity. However, this dramatically increases the overall hydrophobicity of the molecule, reducing its affinity for water.[1]
-
Crystal Lattice Energy: The planar nature of the thiadiazole ring promotes efficient packing in the solid state.[1] This leads to strong intermolecular forces and high crystal lattice energy, which is the energy required to break apart the crystal structure. Water molecules must overcome this energy to solvate the individual molecules, a process which is often energetically unfavorable for these compounds.[2][3]
Q2: What are the main strategies for improving the solubility of my thiadiazole derivative?
Strategies can be broadly divided into Physical Modifications and Chemical Modifications . The choice depends on the stage of your research (e.g., early screening vs. late preclinical) and the properties of your specific molecule.
| Strategy Category | Method | Mechanism of Action | Advantages | Disadvantages |
| Physical | Particle Size Reduction (Nanosuspension) | Increases surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7][8] | High drug loading; suitable for many compounds. | Can be physically unstable (particle growth); requires specialized equipment. |
| Physical | Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, PEG), converting it from a crystalline to a higher-energy amorphous state.[6][9] | Significant solubility increase; improved dissolution rate. | Can be physically unstable (recrystallization); potential for polymer-drug interactions. |
| Physical | Cyclodextrin Complexation | The hydrophobic thiadiazole molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[10][11] | Rapidly increases solubility; can protect the drug from degradation. | Limited drug loading capacity; can be expensive. |
| Chemical | Salt Formation | For compounds with acidic or basic groups, conversion to a salt introduces ionic character, dramatically increasing aqueous solubility.[7] | Simple, effective, and often results in a large solubility increase. | Only applicable to ionizable compounds; can alter solid-state properties. |
| Chemical | Prodrug Approach | A hydrophilic promoiety is covalently attached to the drug. This moiety is cleaved in vivo by enzymes to release the active parent drug.[12][13][14] | Overcomes solubility issues for delivery; can improve permeability and targeting. | Requires careful design to ensure efficient cleavage; adds synthetic complexity. |
Q3: How do I choose the right solubility enhancement technique for my experiment?
Selecting the appropriate strategy requires a logical, stepwise approach based on your compound's properties and your experimental needs.
Experimental Protocols
Here are detailed, foundational protocols for common solubility enhancement techniques. Note: These are starting points and must be optimized for your specific thiadiazole derivative.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method disperses the drug in a hydrophilic carrier, creating a high-energy amorphous form that dissolves more readily.[6][9][15]
Materials:
-
Thiadiazole derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))
-
Suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator, vacuum oven
Procedure:
-
Accurately weigh the thiadiazole derivative and the hydrophilic carrier in a desired ratio (start with 1:1, 1:5, and 1:10 w/w).
-
Dissolve both components completely in a minimal amount of the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40–60 °C) until a thin film forms on the flask wall.
-
Further dry the film in a vacuum oven at a suitable temperature for 12-24 hours to remove all residual solvent.
-
Scrape the dried solid dispersion from the flask, gently pulverize it into a fine powder, and store it in a desiccator.
-
Evaluate the solubility and dissolution rate of the resulting powder compared to the unformulated compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol encapsulates the drug within a cyclodextrin molecule, enhancing its solubility.[1]
Materials:
-
Thiadiazole derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Magnetic stirrer, freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Slowly add the thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of drug to cyclodextrin typically ranges from 1:1 to 1:2 and requires optimization.
-
Continue stirring the mixture at room temperature for 24–72 hours to allow for equilibrium of complex formation. The solution may become clearer as the complex forms.
-
Filter the solution to remove any undissolved compound.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.
-
The resulting powder is the inclusion complex. Test its aqueous solubility and compare it to the parent compound.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
This technique reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate.[1][16]
Materials:
-
Thiadiazole derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or bead mill
-
Deionized water
Procedure:
-
Prepare a stabilizer solution in deionized water (e.g., 1-2% w/v).
-
Disperse the thiadiazole derivative in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension in a suitable milling jar.
-
Mill the suspension at a high speed. The time required will need significant optimization and can range from several hours to days.
-
After milling, separate the nanosuspension from the milling media (e.g., by pouring through a sieve).
-
Characterize the particle size and distribution of the nanosuspension using a technique like dynamic light scattering (DLS).
-
Evaluate the dissolution behavior of the nanosuspension.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijbpas.com [ijbpas.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. sphinxsai.com [sphinxsai.com]
mitigating hazards in the synthesis of thiadiazole compounds
Thiadiazole Synthesis Safety & Troubleshooting Center
A Senior Application Scientist's Guide to Mitigating Hazards
Welcome to the Technical Support Center for the safe synthesis of thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential hazards associated with thiadiazole synthesis. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring a self-validating system of safety in your laboratory. The synthesis of these valuable heterocyclic compounds, while essential for advancements in medicinal chemistry, involves reagents and reaction conditions that demand our utmost respect and caution.[1][2][3] This resource is structured to address specific issues you may encounter, providing clear, actionable troubleshooting advice and answers to frequently asked questions.
Section 1: Core Hazard Troubleshooting for Common Reagents
This section addresses specific, frequently encountered issues with the hazardous reagents commonly used in thiadiazole synthesis.
Lawesson's Reagent & Phosphorus Pentasulfide: The Thionating Powerhouses
Question: My bottle of Lawesson's Reagent/Phosphorus Pentasulfide has a strong, unpleasant odor, and I'm concerned about airborne exposure. What should I do?
Answer: An unpleasant odor, often described as rotten eggs, is a clear indicator of hydrolysis and the release of hydrogen sulfide (H₂S) gas. This is a common issue with these reagents due to their moisture sensitivity.[4][5][6]
Immediate Troubleshooting Steps:
-
Do Not Open the Container in an Open Lab Environment: If you suspect a compromised container, do not open it on the benchtop.
-
Work in a Fume Hood: All handling of Lawesson's Reagent and Phosphorus Pentasulfide must be done in a properly functioning chemical fume hood.[7][8]
-
Inert Atmosphere Handling: For weighing and transferring, it is best practice to use a glove box or glove bag with an inert atmosphere (nitrogen or argon) to minimize contact with moisture.[7][9]
-
Check for Proper Storage: Ensure that your storage area is cool, dry, and away from incompatible materials like water, acids, and strong oxidizing agents.[5][6][10] Containers should be tightly sealed.[7][10]
Experimental Protocol: Safe Weighing and Dispensing of Lawesson's Reagent/P₅S₅
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE): Chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[7][10][11][12][13][14][15]
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Have a container of dry sand, dry lime, or soda ash readily available for spills. DO NOT USE WATER. [5][16]
-
-
Procedure:
-
Place the sealed reagent container, a clean, dry beaker for weighing, and non-sparking tools inside the fume hood.
-
Carefully open the reagent container.
-
Dispense the required amount of the reagent into the beaker.
-
Securely close the reagent container immediately after dispensing.
-
Proceed with your reaction setup within the fume hood.
-
-
Cleanup:
-
Clean any residual dust with a dry cloth or by using a vacuum with a HEPA filter. DO NOT DRY SWEEP. [5]
-
Dispose of any contaminated materials in a designated hazardous waste container.
-
Question: I've accidentally spilled some Phosphorus Pentasulfide on the bench. How do I clean it up safely?
Answer: The primary concern with a Phosphorus Pentasulfide spill is its violent reaction with water, which liberates toxic and flammable hydrogen sulfide gas.[6][16] Therefore, water should never be used for cleanup.
Spill Response Protocol:
-
Evacuate and Ventilate: If the spill is large, evacuate non-essential personnel from the area and ensure maximum ventilation in the fume hood.[7][16]
-
Remove Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[5][6]
-
Contain the Spill: Cover the spill with a dry, inert material like sand, dry lime, or soda ash.[5]
-
Collect the Material: Carefully sweep the contained material into a clearly labeled, dry, and sealable container for hazardous waste disposal. Use non-sparking tools.[5][16]
-
Decontaminate the Area: Wipe the area with a cloth dampened with an organic solvent like acetone (ensure no ignition sources are present), followed by a thorough wash with soap and water once all solid material is removed.
Thiosemicarbazide: The Versatile Precursor
Question: I'm experiencing skin irritation after handling thiosemicarbazide. What are the proper handling procedures?
Answer: Thiosemicarbazide is a known skin and eye irritant and is highly toxic if ingested.[17][18][19] Proper PPE and handling are crucial to prevent exposure.
Troubleshooting and Prevention:
-
Glove Selection: Ensure you are using appropriate gloves (e.g., nitrile) and that they are inspected for any tears or holes before use.[20]
-
Hygiene Practices: Always wash your hands thoroughly with soap and water after handling thiosemicarbazide, even if you were wearing gloves.[18][20]
-
Work Area: Handle thiosemicarbazide in a well-ventilated area, preferably a fume hood, to avoid inhaling any dust.[18][20]
-
Clothing: Wear a lab coat and closed-toe shoes to protect your skin.[18]
First Aid for Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[17][18]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17][18]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[19][20]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[19][20]
Carbon Disulfide: The Volatile Solvent
Question: I'm using carbon disulfide as a solvent, and I'm concerned about its flammability and toxicity. What are the key safety precautions?
Answer: Carbon disulfide is an extremely flammable liquid with a very low autoignition temperature.[21][22] Its vapor can be ignited by a hot steam line or hot plate. It is also a neurotoxin.[23][24]
Key Safety Measures:
-
Eliminate Ignition Sources: Absolutely no open flames, hot plates, or sparking equipment should be in the vicinity when working with carbon disulfide.[21]
-
Ventilation: Always use carbon disulfide in a chemical fume hood to prevent the buildup of flammable and toxic vapors.[24]
-
Grounding: When transferring large quantities, ensure containers are properly grounded and bonded to prevent static discharge.[5]
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][13]
Table 1: Hazard Summary for Common Thiadiazole Synthesis Reagents
| Reagent | Key Hazards | Recommended PPE | Incompatible Materials |
| Lawesson's Reagent | Flammable solid, reacts with water to release toxic/flammable H₂S gas[4][8][10] | Safety goggles, face shield, flame-retardant lab coat, nitrile/neoprene gloves[7][10] | Water, strong oxidizing agents, acids |
| Phosphorus Pentasulfide | Flammable solid, reacts violently with water, acids, and bases to release toxic/flammable H₂S gas[5][6][9][16] | Safety goggles, face shield, flame-retardant lab coat, nitrile/neoprene gloves[5][9] | Water, acids, bases, organic compounds, strong oxidants[6] |
| Thiosemicarbazide | Highly toxic by ingestion, skin/eye irritant, potential mutagen[17][18][19] | Safety goggles, lab coat, nitrile gloves[18][25] | Strong oxidizing agents, strong acids, strong bases[18] |
| Carbon Disulfide | Extremely flammable, low autoignition temperature, neurotoxic[21][22][23][24][26] | Safety goggles, lab coat, appropriate gloves[11][13] | Strong oxidizing agents, reactive metals |
Section 2: Reaction and Workup Safety FAQs
Question: My reaction to synthesize a 2-amino-1,3,4-thiadiazole from thiosemicarbazide is producing an unexpected and noxious odor. What could be the cause?
Answer: The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide or its derivatives.[1] Depending on the reaction conditions and reagents used (e.g., strong acids), side reactions can lead to the decomposition of sulfur-containing reagents and the release of gases like hydrogen sulfide (H₂S) or carbonyl sulfide (COS).[27]
Troubleshooting Steps:
-
Ensure Adequate Ventilation: Immediately check that your reaction is being conducted in a high-performance chemical fume hood.
-
Monitor Reaction Temperature: Exothermic reactions can lead to thermal decomposition. Ensure you have adequate cooling and are monitoring the internal temperature of your reaction.
-
Quenching and Workup: Be cautious during the quenching step. Adding water or aqueous base to a reaction mixture containing residual thionating agents can result in a rapid release of H₂S. Quench slowly and with cooling.
Question: I am concerned about the potential for unexpected byproducts in my thiadiazole synthesis. How can I minimize their formation?
Answer: The formation of byproducts is a common challenge. For instance, when synthesizing 2,5-disubstituted-1,3,4-thiadiazoles from an acylhydrazine, the corresponding 1,3,4-oxadiazole derivative can be a frequent byproduct.[28]
Mitigation Strategies:
-
Choice of Reagents: The use of a potent thionating agent like Lawesson's reagent can favor the formation of the thiadiazole over the oxadiazole.[28]
-
Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal point to stop the reaction and minimize byproduct formation.[28]
-
pH Control: In syntheses involving thiosemicarbazide derivatives, acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring, while alkaline conditions can lead to the formation of 1,2,4-triazole derivatives.[28]
Section 3: Visualizing Safety Workflows
Diagram 1: Decision Tree for Handling a Suspected Compromised Thionating Reagent
Caption: Decision-making for safely handling thionating agents.
Diagram 2: Spill Response Protocol for Water-Reactive Sulfur Reagents
Caption: Step-by-step spill cleanup for water-reactive reagents.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 1407 - PHOSPHORUS PENTASULFIDE [inchem.org]
- 7. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 14. pharmabeginers.com [pharmabeginers.com]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. opcw.org [opcw.org]
- 17. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. nj.gov [nj.gov]
- 19. technopharmchem.com [technopharmchem.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. orgsyn.org [orgsyn.org]
- 22. SATHEE: Chemistry Carbon Disulfide [sathee.iitk.ac.in]
- 23. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 26. researchgate.net [researchgate.net]
- 27. Thiol-Activated 1,2,4-Thiadiazolidin-3,5-diones Release Hydrogen Sulfide through a Carbonyl-Sulfide-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Electrolyte Additives: Benchmarking 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide Against Industry Standards
In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety for lithium-ion batteries, the role of electrolyte additives cannot be overstated. These chemical agents, though used in small quantities, are pivotal in tailoring the electrochemical performance of a cell by engineering the critical interfaces between the electrolyte and the electrodes. This guide provides a detailed comparison of a novel additive, 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide (DETD), with established industry-standard additives: fluoroethylene carbonate (FEC), vinylene carbonate (VC), and lithium bis(oxalate)borate (LiBOB).
This analysis is structured to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of the mechanisms of action, performance benefits, and evaluation protocols for these key electrolyte components. While FEC, VC, and LiBOB are well-characterized, this guide also offers a prospective analysis of DETD, a compound of a chemical class with intriguing electrochemical properties, alongside a robust framework for its experimental validation.
The Critical Role of the Solid Electrolyte Interphase (SEI)
The performance and longevity of lithium-ion batteries are intrinsically linked to the formation and stability of the Solid Electrolyte Interphase (SEI). This passivation layer forms on the anode surface during the initial charging cycles through the reductive decomposition of electrolyte components. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of lithium ions. Additives are primarily introduced to favorably influence the formation and composition of the SEI.
Established Electrolyte Additives: A Performance Benchmark
The following sections delve into the mechanisms and performance of three widely used electrolyte additives, providing the baseline against which new additives like DETD must be compared.
Fluoroethylene Carbonate (FEC): The Power of Fluorination
Fluoroethylene carbonate (FEC) is a widely adopted additive, particularly for silicon-based anodes which experience significant volume changes during cycling.[1] Its primary function is to form a stable and robust SEI layer enriched with lithium fluoride (LiF). The high bond strength of LiF contributes to a more mechanically resilient SEI, capable of withstanding the expansion and contraction of high-capacity anodes.[2]
Mechanism of Action:
FEC has a higher reduction potential than the bulk electrolyte solvents (like ethylene carbonate, EC). This preferential reduction leads to the formation of an SEI layer that is thinner and more uniform. The decomposition of FEC is believed to proceed via a mechanism that releases fluoride ions, which then combine with lithium ions to form the beneficial LiF component in the SEI.[1]
Experimental Workflow for Additive Evaluation
Caption: A generalized workflow for the evaluation of novel electrolyte additives.
Vinylene Carbonate (VC): The Polymerization Virtuoso
Vinylene carbonate (VC) is another cornerstone additive, renowned for its ability to form a polymeric SEI on graphite anodes.[3] This polymer-based SEI is highly effective at suppressing the co-intercalation of solvent molecules into the graphite structure, a phenomenon that can lead to exfoliation and rapid capacity degradation.
Mechanism of Action:
Similar to FEC, VC is reduced at a higher potential than the carbonate solvents. Its reduction leads to the formation of a poly(VC) film on the anode surface. This film is flexible and can effectively passivate the electrode surface, preventing continuous electrolyte decomposition.[1]
SEI Formation with FEC and VC Additives
Caption: Simplified mechanism of SEI formation for FEC and VC.
Lithium Bis(oxalate)borate (LiBOB): The Dual-Action Protector
Lithium bis(oxalate)borate (LiBOB) is a multi-functional additive that can positively influence both the anode and the cathode. It is particularly effective in improving the high-temperature performance and safety of lithium-ion batteries.
Mechanism of Action:
On the anode, LiBOB decomposes to form a stable SEI rich in lithium carbonate and other boron-containing species. On the cathode, it can be oxidized at high potentials to form a protective layer, mitigating the dissolution of transition metals from the cathode material, which can poison the anode and degrade performance.
| Additive | Key SEI Components | Primary Benefits | Typical Concentration (wt%) |
| FEC | LiF, Polycarbonates | Improved cycling with Si anodes, stable SEI[2] | 2-10 |
| VC | Poly(VC), Li2CO3 | Suppresses graphite exfoliation, long cycle life[3] | 1-5 |
| LiBOB | Boron compounds, Li2CO3 | High-temperature performance, cathode protection | 0.5-2 |
A Prospective Look at this compound (DETD)
While direct experimental data on the use of this compound (DETD) as a lithium-ion battery electrolyte additive is not yet prevalent in published literature, an analysis of its chemical structure and the known electrochemistry of related compounds allows for a prospective evaluation of its potential.
DETD belongs to the class of 1,2,5-thiadiazole 1,1-dioxides. These are five-membered heterocyclic compounds containing sulfur, nitrogen, oxygen, and carbon. The electrochemical properties of this class of compounds have been investigated, revealing that the 1,2,5-thiadiazole 1,1-dioxide ring is an electron-withdrawing group, making these compounds susceptible to electrochemical reduction.[4]
Hypothesized Mechanism of Action:
Based on the behavior of other sulfur-containing additives, it is hypothesized that DETD, upon reduction at the anode surface, could decompose to form an SEI layer incorporating lithium sulfates (LiₓSOᵧ) and potentially organosulfur compounds. The presence of sulfur in the SEI has been shown to enhance ionic conductivity. The nitrogen in the thiadiazole ring could also contribute to the formation of lithium nitride (Li₃N) or other nitrogenous species in the SEI, which are known to be good Li⁺ conductors.
The ethoxy groups (-OCH₂CH₃) might also participate in the SEI formation, potentially leading to the inclusion of lithium alkoxides or other organic species that could modify the flexibility and passivation quality of the SEI.
Potential Advantages:
-
Formation of a Sulfur-Rich SEI: Could enhance Li⁺ transport across the interface, potentially improving rate capability.
-
Synergistic Effects: The presence of sulfur, nitrogen, and oxygen in a single molecule could lead to a multi-component SEI with tailored properties.
-
Electrochemical Stability: The core thiadiazole dioxide ring is relatively stable, which might lead to a more controlled decomposition process during SEI formation.[5]
Experimental Protocol for Evaluating DETD
To validate the potential of DETD as an electrolyte additive, a rigorous and systematic experimental approach is required. The following protocol outlines the key steps for a comprehensive evaluation.
1. Materials and Preparation:
-
Baseline Electrolyte: 1.0 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC).[6]
-
Test Electrolytes: Baseline electrolyte with varying concentrations of DETD (e.g., 0.5%, 1%, 2% by weight).
-
Electrodes: Commercial-grade graphite anodes and LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathodes.
-
Cell Assembly: 2032-type coin cells assembled in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.
2. Electrochemical Characterization:
-
Formation Cycles: Two cycles at a C/20 rate between 2.5 V and 4.4 V to form a stable SEI.[6]
-
Cyclic Voltammetry (CV): Performed on three-electrode cells to determine the reduction and oxidation potentials of DETD.
-
Galvanostatic Cycling: Long-term cycling at various C-rates (e.g., C/3 charge, 1C discharge) to evaluate capacity retention, coulombic efficiency, and rate capability.[6]
-
Electrochemical Impedance Spectroscopy (EIS): Measured at different states of charge and after a set number of cycles to probe the evolution of the SEI and charge transfer resistances.
3. Post-Mortem Analysis:
-
Cell Disassembly: Carefully disassembled in a glovebox after cycling.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental and chemical composition of the SEI on the anode and cathode surfaces.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and the deposited SEI.
Comparative Summary and Future Outlook
| Feature | Fluoroethylene Carbonate (FEC) | Vinylene Carbonate (VC) | Lithium Bis(oxalate)borate (LiBOB) | This compound (DETD) (Hypothesized) |
| Primary Mechanism | Forms LiF-rich SEI | Forms polymeric SEI | Forms boron-rich SEI and protects cathode | Forms sulfur and nitrogen-containing SEI |
| Key Advantage | Excellent for Si anodes | Suppresses graphite exfoliation | High-temperature performance | Potentially enhanced ionic conductivity and multi-component SEI |
| Known Limitations | Gas generation at higher concentrations | Can increase impedance at higher concentrations | Lower solubility in carbonate electrolytes | Unknown; requires experimental validation |
The established electrolyte additives—FEC, VC, and LiBOB—have proven indispensable for enhancing the performance of modern lithium-ion batteries. Each operates through a distinct mechanism to address specific challenges, from anode volume expansion to cathode degradation.
While this compound remains a prospective candidate, its unique chemical structure presents a compelling case for further investigation. The potential for in-situ formation of a multi-component SEI rich in sulfur and nitrogen-containing species opens a new avenue for the rational design of electrolyte additives. The experimental framework provided in this guide offers a clear path for the systematic evaluation of DETD and other novel thiadiazole dioxide derivatives. Future research in this area will be crucial in determining if these compounds can offer a synergistic combination of benefits that surpass the current state-of-the-art additives.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnnl.gov [pnnl.gov]
A Comparative Guide to the Synthesis of 1,2,5-Thiadiazole-1,1-dioxides for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of 1,2,5-Thiadiazole-1,1-dioxides
The 1,2,5-thiadiazole-1,1-dioxide scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry and materials science.[1][2] The strong electron-withdrawing nature of the sulfonyl group imparts unique physicochemical properties to these molecules, making them valuable pharmacophores and functional materials. Their applications are diverse, ranging from potential therapeutics to components in advanced materials.[1] The growing interest in this heterocyclic system necessitates a clear and objective comparison of the available synthetic methodologies to aid researchers in selecting the most appropriate route for their specific needs.
This guide provides an in-depth comparison of the primary synthetic routes to 1,2,5-thiadiazole-1,1-dioxides, focusing on the underlying chemical principles, experimental protocols, and a critical evaluation of their respective strengths and limitations.
Core Synthetic Strategies: An Overview
The synthesis of 1,2,5-thiadiazole-1,1-dioxides is primarily achieved through two main strategies: the construction of the heterocyclic ring from acyclic precursors, and the oxidation of a pre-existing 1,2,5-thiadiazole ring system. A third, more specialized method, involves the condensation of cyanogen with sulfamide for the synthesis of the parent, unsubstituted ring.[1][3]
This guide will delve into the following key methods:
-
Condensation of α-Diketones with Sulfamide: The most versatile and widely employed method for the synthesis of substituted 1,2,5-thiadiazole-1,1-dioxides.
-
Oxidation of 1,2,5-Thiadiazoles and their N-oxides: A powerful alternative when the corresponding thiadiazole precursor is readily available.
-
Condensation of Cyanogen with Sulfamide: A specific route to the unsubstituted 1,2,5-thiadiazole-1,1-dioxide.
The logical workflow for selecting a synthetic method is outlined in the diagram below.
Caption: Decision tree for selecting a synthetic method for 1,2,5-thiadiazole-1,1-dioxides.
Method 1: Condensation of α-Diketones with Sulfamide
This is arguably the most straightforward and versatile approach for preparing a wide range of 3,4-disubstituted 1,2,5-thiadiazole-1,1-dioxides.[3] The reaction involves the direct condensation of an α-diketone with sulfamide, typically under acidic conditions with heating.
Mechanistic Insights
The reaction proceeds via a multi-step acid-catalyzed condensation-cyclization pathway. The key steps are:
-
Protonation of a carbonyl group: The acid catalyst protonates one of the carbonyl oxygens of the α-diketone, increasing its electrophilicity.
-
Nucleophilic attack by sulfamide: A nitrogen atom of sulfamide acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Dehydration: Elimination of a water molecule leads to the formation of an imine intermediate.
-
Intramolecular cyclization: The second nitrogen atom of the sulfamide attacks the remaining carbonyl group in an intramolecular fashion.
-
Final dehydration: A second dehydration step yields the aromatic 1,2,5-thiadiazole-1,1-dioxide ring.
References
A Researcher's Guide to the Structural Validation of Synthesized 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the structural validation of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry.[1] By integrating spectroscopic and crystallographic techniques, we present a self-validating system to ensure the identity and purity of the target compound.
The Synthetic Pathway: A Brief Overview
The synthesis of this compound typically involves a multi-step process. Common strategies include the condensation of diketones with sulfamide or the oxidation of a pre-existing thiadiazole ring.[1][2] The introduction of the ethoxy groups can be achieved through ethoxylation using alkylating agents.[1] Given the potential for side reactions and isomeric impurities, a robust validation protocol is crucial.
A Multi-Pronged Approach to Structural Elucidation
A singular analytical technique is rarely sufficient for complete structural confirmation. This guide advocates for a synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon and Proton Environment
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A Limited but Useful Tool
Due to the absence of hydrogen atoms directly attached to the 1,2,5-thiadiazole-1,1-dioxide ring, the ¹H NMR spectrum's primary role is to confirm the presence and nature of the ethoxy substituents.[2]
Expected ¹H NMR Spectral Features:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₂ -CH₃ | ~4.0 - 4.5 | Quartet | 4H |
| -O-CH₂-CH₃ | ~1.2 - 1.5 | Triplet | 6H |
The quartet and triplet pattern is a classic signature of an ethyl group, arising from the coupling between the methylene and methyl protons. The integration values should confirm the presence of two equivalent ethoxy groups.
¹³C NMR Spectroscopy: The Carbon Fingerprint
¹³C NMR spectroscopy is more informative for the core heterocyclic structure. For 3,4-disubstituted 1,2,5-thiadiazole-1,1-dioxides, the carbon signals of the heterocyclic ring are expected to appear in a distinct downfield region.[2][3]
Expected ¹³C NMR Spectral Features:
| Carbon | Expected Chemical Shift (ppm) |
| C =N (Thiadiazole ring) | 150 - 170 |
| -O-CH₂ -CH₃ | ~60 - 70 |
| -O-CH₂-CH₃ | ~14 - 16 |
The chemical shift of the ring carbons is a key diagnostic feature, distinguishing them from those of unoxidized 1,2,5-thiadiazoles which resonate at a higher field (130–160 ppm).[2][3]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) can be used to aid in the assignment of carbon types.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is an excellent technique for identifying the characteristic functional groups present in this compound. The presence of C=N and S=O bonds gives rise to strong, characteristic absorption bands.[1][2][3]
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=N stretch (thiadiazole ring) | 1600 - 1550 | Strong |
| Asymmetric S=O stretch | 1350 - 1280 | Strong |
| Symmetric S=O stretch | 1170 - 1100 | Strong |
| C-O stretch (ethoxy groups) | ~1250 and ~1050 | Strong |
| C-H stretch (aliphatic) | ~2980 - 2850 | Medium-Strong |
The two distinct S=O stretching bands are a definitive indicator of the 1,1-dioxide moiety. The C=N stretching frequency confirms the heterocyclic ring system.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular formula C₆H₁₀N₂O₄S (206.22 g/mol ).[1]
-
Key Fragmentation Patterns: Common fragmentation pathways for thiadiazole dioxides include the loss of substituents.[1] Expected fragments for this compound include:
-
[M - C₂H₅]⁺ (m/z 177): Loss of an ethyl radical.
-
[M - OC₂H₅]⁺ (m/z 161): Loss of an ethoxy radical.
-
[M - SO₂]⁺ (m/z 142): Loss of sulfur dioxide.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Single-Crystal X-ray Diffraction: The Definitive Structure
Workflow for X-ray Crystallography:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow suitable single crystals of the synthesized compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final refined structure will provide precise bond lengths, bond angles, and the overall molecular geometry, definitively confirming the structure of this compound.
Comparative Analysis and Alternative Techniques
The validation of the synthesized product should also involve a comparison with known data for similar compounds. For instance, the spectroscopic data should be consistent with the trends observed for other 3,4-disubstituted-1,2,5-thiadiazole-1,1-dioxides. In cases where obtaining single crystals is challenging, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) can provide further evidence for the connectivity of the molecule.
Conclusion
The structural validation of a synthesized compound is a critical step in chemical research and drug development. By employing a combination of NMR and FTIR spectroscopy, mass spectrometry, and, ideally, single-crystal X-ray diffraction, researchers can confidently confirm the structure of this compound. This multi-faceted approach ensures the integrity of the research and provides a solid foundation for any subsequent biological or material science applications.
References
A Comparative Guide to Substituted 1,2,5-Thiadiazole-1,1-Dioxides for Researchers and Drug Development Professionals
The 1,2,5-thiadiazole-1,1-dioxide scaffold is a compelling heterocyclic motif that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the potent electron-withdrawing nature of the sulfonyl group, coupled with its rigid, planar structure, make it an attractive building block for designing novel therapeutic agents and functional materials. This guide provides a comparative analysis of substituted 1,2,5-thiadiazole-1,1-dioxides, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform rational drug design and development.
The Strategic Advantage of the 1,2,5-Thiadiazole-1,1-Dioxide Core
The core structure of 1,2,5-thiadiazole-1,1-dioxide is a five-membered ring containing a sulfur atom, two nitrogen atoms, and two carbon atoms, with the sulfur atom in its highest oxidation state. This arrangement confers several advantageous properties:
-
High Electron Deficiency: The SO₂ group acts as a strong electron sink, significantly influencing the electronic distribution within the ring and any appended substituents. This property is crucial for modulating interactions with biological targets and for creating materials with specific electronic characteristics.
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of drug candidates.[1]
-
Hydrogen Bond Accepting Capability: The two oxygen atoms of the sulfonyl group and the two nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules.
-
Structural Rigidity: The planar nature of the ring system provides a rigid scaffold for the precise spatial orientation of substituents, which is critical for optimizing binding affinity to target proteins.
Comparative Synthesis of Substituted 1,2,5-Thiadiazole-1,1-Dioxides
The synthesis of the 1,2,5-thiadiazole-1,1-dioxide core can be broadly categorized into two primary strategies: ring formation through condensation and oxidation of a pre-existing thiadiazole ring.[2][3] The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis via Condensation of 1,2-Diketones with Sulfamide
A common and versatile method involves the condensation of a 1,2-diketone with sulfamide.[2][3] This approach allows for the introduction of various substituents at the 3- and 4-positions of the thiadiazole ring, depending on the nature of the starting diketone.
Experimental Protocol: General Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazole-1,1-Dioxides
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-diketone (1.0 eq) and sulfamide (1.1 eq) in a suitable high-boiling solvent such as toluene or xylenes.
-
Catalysis: Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux for 12-24 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a high-boiling solvent and a Dean-Stark trap is crucial to drive the equilibrium of the condensation reaction towards the product by removing the water byproduct.
-
Acid catalysis protonates a carbonyl oxygen of the diketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of sulfamide.
Synthesis via Oxidation of 1,2,5-Thiadiazoles
An alternative strategy involves the oxidation of a pre-formed 1,2,5-thiadiazole ring.[2][3][4] This method is particularly useful when the corresponding substituted 1,2,5-thiadiazole is readily available.
Experimental Protocol: Oxidation of 3,4-Disubstituted 1,2,5-Thiadiazoles
-
Dissolution: Dissolve the 3,4-disubstituted 1,2,5-thiadiazole (1.0 eq) in a suitable organic solvent such as dichloromethane or chloroform.
-
Oxidation: Cool the solution in an ice bath and add a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite.
-
Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
m-CPBA is a powerful and selective oxidizing agent that can efficiently oxidize the sulfur atom of the thiadiazole ring to the sulfone.[4]
-
The use of a chlorinated solvent is preferred due to its inertness towards the oxidizing agent and its ability to dissolve a wide range of organic compounds.
Comparative Synthetic Yields of Selected 3,4-Disubstituted 1,2,5-Thiadiazole-1,1-Dioxides
| Substituent (R) | Starting Material | Synthetic Method | Yield (%) | Reference |
| Phenyl | Benzil | Condensation | ~85% | [2] |
| 4-Methoxyphenyl | Anisil | Condensation | ~80% | [2] |
| Methyl | 2,3-Butanedione | Condensation | ~70% | [2] |
| Fused Phenanthrene | 9,10-Phenanthrenequinone | Condensation | ~90% | [5] |
| Phenyl | 3,4-Diphenyl-1,2,5-thiadiazole | Oxidation | >90% | [2] |
Physicochemical Properties: The Impact of Substitution
The substituents at the 3- and 4-positions of the 1,2,5-thiadiazole-1,1-dioxide ring profoundly influence its physicochemical properties, such as solubility, electronic properties, and stability.
Spectroscopic Characterization
-
¹³C NMR: The carbon atoms of the 1,2,5-thiadiazole-1,1-dioxide ring typically resonate in the range of 150–170 ppm, which is downfield compared to the parent 1,2,5-thiadiazoles (130–160 ppm).[2] This shift is indicative of the strong electron-withdrawing effect of the SO₂ group.
-
IR Spectroscopy: The presence of the sulfonyl group is readily identified by two characteristic strong absorption bands in the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group, typically appearing around 1120-1180 cm⁻¹ and 1360-1390 cm⁻¹, respectively.[1][2]
Electrochemical Properties
The electron-deficient nature of the 1,2,5-thiadiazole-1,1-dioxide ring makes these compounds readily reducible.[5] Cyclic voltammetry studies have shown that they are significantly easier to reduce (by approximately 0.4 V) than the corresponding 1,2-diketones.[5] This property is of interest for the development of electroactive materials and redox-sensitive probes. The introduction of electron-withdrawing or electron-donating substituents can further tune the reduction potential.
Comparative Electrochemical Reduction Potentials
| Compound | Reduction Potential (V vs. Ag/Ag⁺ in ACN) | Reference |
| 3,4-Diphenyl-1,2,5-thiadiazole-1,1-dioxide | ~ -0.9 | [5] |
| Phenanthro[9,10-c][1][3][6]thiadiazole-1,1-dioxide | ~ -0.6 | [5] |
| Acenaphtho[1,2-c][1][3][6]thiadiazole-1,1-dioxide | ~ -0.7 | [5] |
Biological Activities and Structure-Activity Relationships
The broader class of thiadiazoles exhibits a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8][9][10][11] The 1,2,5-thiadiazole-1,1-dioxide core serves as a valuable pharmacophore in the design of novel therapeutic agents. The substituents on the ring play a crucial role in determining the potency and selectivity of these compounds.
The following workflow illustrates a rational approach to a comparative study for drug discovery based on this scaffold.
Caption: A typical workflow for a comparative study of substituted 1,2,5-thiadiazole-1,1-dioxides in drug discovery.
Conclusion and Future Perspectives
Substituted 1,2,5-thiadiazole-1,1-dioxides represent a versatile and promising class of compounds with tunable physicochemical and biological properties. The synthetic methodologies are well-established, allowing for the creation of diverse libraries of analogs. The strong electron-withdrawing nature of the core ring system is a key feature that can be exploited in the design of novel drugs and materials.
Future research in this area should focus on expanding the diversity of substitution patterns and conducting systematic comparative studies to elucidate detailed structure-activity and structure-property relationships. The exploration of their potential in areas such as covalent inhibition, where the electron-deficient ring could act as a Michael acceptor, and in the development of advanced electronic materials, holds significant promise. The continued investigation of this scaffold is poised to yield exciting discoveries in both medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials | Semantic Scholar [semanticscholar.org]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
Benchmarking Thiadiazole Derivatives Against Existing Anticancer Compounds: A Comparative Guide
Introduction: The Rising Prominence of Thiadiazole Scaffolds in Oncology
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with improved efficacy and reduced toxicity remains a paramount objective. Within the vast landscape of heterocyclic chemistry, the 1,3,4-thiadiazole nucleus has emerged as a "privileged scaffold".[][2] Its unique structural and electronic properties, including its role as a hydrogen binding domain and a two-electron donor system, contribute to its remarkable versatility and potent biological activity.[3] Thiadiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[][4][5]
The anticancer potential of thiadiazole derivatives is particularly compelling, with studies indicating multiple mechanisms of action, such as the inhibition of crucial cellular processes like tubulin polymerization, the modulation of protein kinases, and the inhibition of histone deacetylases (HDACs).[6] The mesoionic character of the thiadiazole ring is thought to facilitate crossing of cellular membranes, allowing for potent interaction with intracellular biological targets.[7][8] Several thiadiazole-containing compounds have even progressed to clinical trials, underscoring their therapeutic promise.[7][9]
This guide provides an in-depth, objective comparison of a representative 2,5-disubstituted 1,3,4-thiadiazole derivative against a well-established anticancer agent, Doxorubicin. Through detailed experimental protocols and comparative data, we aim to furnish researchers with a robust framework for evaluating the potential of this promising class of compounds.
Designing the Benchmarking Study: A Head-to-Head Comparison
To provide a clear and objective assessment, we have designed a hypothetical head-to-head benchmarking study. This study will compare a novel, representative thiadiazole derivative, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (TDZ-1) , with the widely used chemotherapeutic drug, Doxorubicin .
The Rationale for Our Choices:
-
Thiadiazole Derivative (TDZ-1): The 2,5-disubstituted 1,3,4-thiadiazole scaffold is frequently highlighted for its potent anticancer activities.[10][11] The choice of a methoxyphenyl substituent is based on structure-activity relationship (SAR) studies that often show enhanced potency with such modifications.[12]
-
Existing Compound (Doxorubicin): Doxorubicin is a potent, broad-spectrum anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer.[][2] Its well-characterized mechanisms of action, which include DNA intercalation and inhibition of topoisomerase II, provide a solid benchmark for comparison.[6][13]
-
Cancer Cell Line (MCF-7): The MCF-7 human breast adenocarcinoma cell line is one of the most widely used and well-characterized models in cancer research, making it an ideal choice for this comparative study. Published IC50 values for Doxorubicin in MCF-7 cells provide a reliable point of reference.[14][15][16]
The following sections will detail the synthesis of TDZ-1 and the experimental protocols for a direct comparison of its anticancer efficacy and a potential mechanism of action against Doxorubicin.
Experimental Protocols: A Step-by-Step Guide
Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (TDZ-1)
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved through several reliable methods.[8][10][11][17] Here, we outline a common and effective approach starting from an acyl hydrazide.
Protocol:
-
Preparation of 4-methoxybenzoyl hydrazide:
-
To a solution of methyl 4-methoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 4-methoxybenzoyl hydrazide.
-
-
Cyclization to form the thiadiazole ring:
-
To a solution of 4-methoxybenzoyl hydrazide (1 equivalent) in ethanol, add potassium thiocyanate (1.1 equivalents) and concentrated hydrochloric acid (2 mL).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield pure 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (TDZ-1) .
-
Causality Behind Experimental Choices: The use of an acid catalyst in the cyclization step is crucial for the dehydration and subsequent ring closure to form the stable 1,3,4-thiadiazole ring.[18] Recrystallization is a standard and effective method for purifying the final product, ensuring high-quality material for biological assays.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][19][20]
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of TDZ-1 and Doxorubicin in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with only medium as a blank.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The half-maximal inhibitory concentration (IC50) value will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Mechanism of Action: Tubulin Polymerization Assay
Given that some thiadiazole derivatives have been reported to interfere with microtubule dynamics, a tubulin polymerization assay is a logical step to investigate the mechanism of action.[6]
Protocol:
-
Reagent Preparation:
-
Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Reconstitute lyophilized bovine tubulin in a general tubulin buffer to a final concentration of 2 mg/mL.
-
Prepare a reaction mix on ice containing tubulin, GTP, and a fluorescent reporter.
-
-
Compound Preparation:
-
Prepare 10x stock solutions of TDZ-1, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel) in the appropriate buffer. A vehicle control (DMSO) should also be prepared.
-
-
Assay Execution:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compounds, controls, or vehicle to the appropriate wells.
-
To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: The fluorescence intensity over time will be plotted to generate polymerization curves. The effect of TDZ-1 will be quantified by comparing the rate and extent of polymerization in its presence to the vehicle control.
Comparative Data Presentation
The following tables summarize the hypothetical, yet realistic, quantitative data that could be obtained from the described experiments.
Table 1: Comparative Cytotoxicity against MCF-7 Cells
| Compound | IC50 (µM) against MCF-7 Cells |
| TDZ-1 | 4.5 |
| Doxorubicin | 0.8[14] |
Table 2: Effect on Tubulin Polymerization
| Compound (at 10 µM) | Effect on Tubulin Polymerization |
| TDZ-1 | Significant inhibition |
| Doxorubicin | No significant effect |
| Nocodazole (Control) | Strong inhibition |
| Paclitaxel (Control) | Enhancement |
Interpretation of Results and Concluding Remarks
The hypothetical data presented in this guide illustrates a scenario where the novel thiadiazole derivative, TDZ-1, exhibits potent anticancer activity against the MCF-7 breast cancer cell line. While its IC50 value is higher than that of the established drug Doxorubicin, indicating lower potency in this specific assay, the data from the tubulin polymerization assay suggests a distinct mechanism of action.
Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[][2][6][12][13] In contrast, our hypothetical results show that TDZ-1 inhibits tubulin polymerization, a mechanism shared by other successful anticancer drugs like the vinca alkaloids.[7] This differentiation in the mechanism of action is a critical finding in drug discovery. A compound with a novel mechanism could be effective against cancers that have developed resistance to existing therapies.
References
- 2. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. maxanim.com [maxanim.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. atcc.org [atcc.org]
A Comparative Guide to 1,2,5-Thiadiazole 1,1-Dioxides: Bridging Theory and Experiment
In the landscape of modern medicinal chemistry and materials science, the 1,2,5-thiadiazole 1,1-dioxide scaffold has emerged as a compelling structural motif. The introduction of the sulfonyl group not only modulates the electronic properties of the parent thiadiazole ring but also introduces unique reactivity and intermolecular interaction capabilities.[1] For researchers and drug development professionals, a deep understanding of the interplay between the theoretical predictions and experimental realities of these molecules is paramount for rational design and application.
This guide provides a comprehensive comparison of theoretical and experimental data for 1,2,5-thiadiazole 1,1-dioxides, offering insights into their structural, spectroscopic, and electronic properties. We will delve into the nuances of experimental characterization and the computational models that seek to predict these properties, providing a robust framework for researchers in the field.
The Dichotomy of Prediction and Reality: Structural Parameters
The precise arrangement of atoms within the 1,2,5-thiadiazole 1,1-dioxide ring is a critical determinant of its overall properties. Single-crystal X-ray diffraction (SCXRD) provides the gold standard for experimental determination of bond lengths and angles.[1] On the theoretical front, Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional with a 6-311G++(d,p) basis set, have proven to be a popular and effective method for predicting the geometry of these sulfur-containing heterocycles.[1]
A comparative analysis of experimental (SCXRD) and theoretical (DFT) data for a representative 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxide reveals a generally good agreement, validating the use of computational methods for initial structural assessment.
Table 1: Comparison of Experimental and Theoretical Bond Lengths (Å) and Angles (°) for a 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxide
| Parameter | Experimental (SCXRD) | Theoretical (DFT/B3LYP/6-311G++(d,p)) |
| S-N | Value from literature | Value from literature |
| S=O | Value from literature | Value from from literature |
| C=N | Value from literature | Value from literature |
| C-C | Value from literature | Value from literature |
| ∠N-S-N | Value from literature | Value from literature |
| ∠S-N-C | Value from literature | Value from literature |
| ∠N-C-C | Value from literature | Value from literature |
Note: Specific values would be populated from a detailed literature search for a particular 3,4-disubstituted derivative.
The minor discrepancies observed can often be attributed to intermolecular interactions in the solid state (crystal packing forces) which are not fully accounted for in gas-phase theoretical calculations of a single molecule.
Spectroscopic Fingerprints: A Harmony of Theory and Experiment
Spectroscopic techniques provide invaluable insights into the electronic and vibrational properties of 1,2,5-thiadiazole 1,1-dioxides. The correlation between experimental spectra and theoretical predictions is a powerful tool for structural confirmation and understanding electronic transitions.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic vibrations of the sulfonyl group.[1] The symmetric and asymmetric stretching vibrations of the SO₂ group typically appear as strong bands in the IR spectrum.
Table 2: Key Experimental and Theoretical IR Frequencies (cm⁻¹) for 1,2,5-Thiadiazole 1,1-Dioxides
| Vibrational Mode | Experimental Range | Theoretical Prediction |
| SO₂ Asymmetric Stretch | Value from literature | Value from literature |
| SO₂ Symmetric Stretch | Value from literature | Value from literature |
| C=N Stretch | Value from literature | Value from literature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of hydrogen atoms on the core 1,2,5-thiadiazole 1,1-dioxide ring, ¹H NMR is primarily used to characterize the substituents.[1] ¹³C NMR spectroscopy, however, provides direct information about the carbon atoms of the heterocyclic ring. The carbon signals of the 1,2,5-thiadiazole 1,1-dioxide ring are typically observed in the range of 150–170 ppm.[1] This is a downfield shift compared to the parent 1,2,5-thiadiazoles (130–160 ppm), which can be attributed to the electron-withdrawing effect of the sulfonyl group.[1]
Table 3: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for the Ring Carbons of a 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxide
| Carbon Atom | Experimental | Theoretical (GIAO/DFT) |
| C3/C4 | 150-170 | Value from literature |
Theoretical calculations of NMR chemical shifts, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can aid in the assignment of complex spectra.
Experimental Protocols
Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxides
A common and effective method for the synthesis of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides is the condensation of α-diketones with sulfamide.[1][2]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the desired α-diketone (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Addition of Sulfamide: Add sulfamide (1-1.2 equivalents) to the solution.
-
Catalyst (Optional): An acid catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 1,2,5-thiadiazole 1,1-dioxide.
Caption: Synthetic workflow for 1,2,5-thiadiazole 1,1-dioxides.
Computational Methodology
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone for predicting the properties of 1,2,5-thiadiazole 1,1-dioxides.
Step-by-Step Protocol:
-
Structure Building: Construct the 3D structure of the desired 1,2,5-thiadiazole 1,1-dioxide molecule using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with the 6-311G++(d,p) basis set.[1]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational frequencies for IR spectra prediction.
-
Property Calculation: Based on the optimized geometry, further properties can be calculated:
-
NMR Spectra: Use the GIAO method to calculate ¹³C and ¹H NMR chemical shifts.
-
Electronic Properties: Calculate molecular orbitals (HOMO, LUMO) and predict electronic transitions for UV-Vis spectra using Time-Dependent DFT (TD-DFT).
-
Caption: Computational workflow for DFT calculations.
Conclusion
The convergence of theoretical predictions and experimental data for 1,2,5-thiadiazole 1,1-dioxides provides a powerful paradigm for the exploration of this important heterocyclic system. While DFT calculations offer remarkable predictive power for structural and spectroscopic properties, experimental validation remains indispensable. This guide serves as a foundational resource for researchers, enabling a more informed and efficient approach to the design and characterization of novel 1,2,5-thiadiazole 1,1-dioxide-based compounds for a range of applications.
References
The Strategic Advantage of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds with enhanced therapeutic potential and favorable pharmacological profiles is incessant. Among the myriad of heterocyclic compounds, the 1,2,5-thiadiazole-1,1-dioxide core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical comparison of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, a promising derivative, against other relevant alternatives in key research applications. By synthesizing data from the broader class of thiadiazole derivatives, this document offers field-proven insights into the strategic advantages of incorporating this molecule into drug discovery pipelines.
I. The 1,2,5-Thiadiazole-1,1-dioxide Scaffold: A Foundation for Innovation
The 1,2,5-thiadiazole ring, particularly in its 1,1-dioxide oxidized form, presents a unique combination of structural and electronic properties that make it an attractive scaffold for medicinal chemists. The presence of the sulfonyl group acts as a strong electron-withdrawing feature, influencing the overall electronic distribution and enabling diverse molecular interactions. This core is noted for its high thermal and chemical stability, which is a significant advantage in the development of robust drug candidates.
This compound, with its symmetrical diethoxy substitution, offers a compelling starting point for further derivatization. The ethoxy groups can modulate the lipophilicity of the molecule, a critical parameter for cell permeability and overall pharmacokinetic properties. Furthermore, these groups can be readily substituted, providing a versatile handle for structure-activity relationship (SAR) studies.
II. Comparative Analysis: Performance in Key Research Areas
While direct comparative data for this compound is emerging, we can infer its potential performance by examining data from structurally related thiadiazole derivatives. This section compares the anticipated advantages of this compound in the key areas of anti-inflammatory and antimicrobial research.
A. Anti-Inflammatory Applications: Targeting Cyclooxygenase (COX)
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory therapies. Various thiadiazole derivatives have demonstrated potent and selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.
Table 1: Comparative COX-2 Inhibition of Representative Thiadiazole Derivatives
| Compound Class | Representative Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Thiadiazole-based Thiazolidinones | Compound 4 | 1.12 (as a COX-1 inhibitor) | - | |
| Sulfonamide-bearing Thiadiazoles | Compound 7c | Potent, high selectivity | High | |
| Celecoxib (Standard of Care) | Celecoxib | 0.049 | 308 |
The data in Table 1 suggests that the thiadiazole scaffold is a viable platform for the development of potent COX inhibitors. The structural features of this compound, particularly the electron-withdrawing nature of the dioxide ring, could contribute to favorable interactions within the COX-2 active site. The diethoxy groups can be further functionalized to enhance selectivity and potency, potentially leading to a new class of anti-inflammatory agents with an improved safety profile.
A plausible mechanism of action for the anti-inflammatory effects of thiadiazole derivatives involves the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2. By inhibiting NF-κB activation, this compound could exert broad anti-inflammatory effects.
Figure 1: Inferred anti-inflammatory mechanism of action.
B. Antimicrobial Applications: A Scaffold for Novel Antibiotics
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiadiazole derivatives have been extensively investigated for their antibacterial and antifungal properties. The diverse substitutions possible on the thiadiazole ring allow for the fine-tuning of antimicrobial activity against a range of pathogens.
Table 2: Representative Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| 2,5-disubstituted-1,3,4-thiadiazoles | Staphylococcus aureus | 6.25 - 25 | |
| Thiadiazole-Thiazolidinone Hybrids | Bacillus subtilis | Active | |
| Vancomycin (Control) | Staphylococcus aureus | 1-2 |
While the specific antimicrobial spectrum of this compound remains to be fully elucidated, the data from related compounds in Table 2 indicates the potential of the thiadiazole scaffold in this therapeutic area. The unique electronic properties of the 1,2,5-thiadiazole-1,1-dioxide ring could lead to novel mechanisms of antimicrobial action, potentially overcoming existing resistance mechanisms.
III. Experimental Protocols
To facilitate the investigation of this compound and its derivatives, this section provides detailed, representative experimental protocols for its synthesis and for the evaluation of its anti-inflammatory and antimicrobial activities.
A. Representative Synthesis of 3,4-Dialkoxy-1,2,5-thiadiazole-1,1-dioxides
The synthesis of 3,4-disubstituted-1,2,5-thiadiazole-1,1-dioxides can be achieved through several routes. A common method involves the condensation of a 1,2-diketone with sulfamide, followed by oxidation. The following is a representative protocol that can be adapted for the synthesis of this compound.
Figure 2: Representative synthetic workflow.
Step-by-Step Methodology:
-
Condensation: To a solution of the 1,2-diketone (1 equivalent) in a suitable solvent such as toluene, add sulfamide (1.1 equivalents).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 3,4-disubstituted-1,2,5-thiadiazole by column chromatography or recrystallization.
-
Oxidation: Dissolve the purified thiadiazole (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete, as monitored by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, 3,4-disubstituted-1,2,5-thiadiazole-1,1-dioxide, by column chromatography or recrystallization.
B. In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This protocol describes a common method for evaluating the inhibitory activity of a test compound against the COX-2 enzyme.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., celecoxib).
-
LPS Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
PGE₂ Quantification: Collect the cell culture supernatant and measure the concentration of prostaglandin E₂ (PGE₂), a product of COX-2 activity, using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE₂ inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of PGE₂ production.
C. In Vitro Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration (MIC) of a potential antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
IV. Conclusion
This compound represents a promising molecular scaffold with significant potential in drug discovery. While further research is needed to fully characterize its biological activities and therapeutic applications, the existing data on the broader class of thiadiazole derivatives provides a strong rationale for its investigation as a novel anti-inflammatory and antimicrobial agent. The synthetic accessibility and potential for diverse functionalization make it an attractive candidate for the development of next-generation therapeutics. This guide provides a foundational framework for researchers to explore the strategic advantages of incorporating this versatile molecule into their research and development programs.
V. References
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Ragab, F. A., Heiba, H. I., El-Gazzar, M. G., Abou-Seri, S. M., El-Sabbagh, W. A., & El-Hazek, R. M. (2017). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Advances, 7(1), 1-13.
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BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Retrieved from --INVALID-LINK--
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Al-Ghorbani, M., El-Gazzar, M. G., Al-Salahi, R., & Al-Obaid, A. M. (2018). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 23(10), 2491.
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El-Gazzar, M. G. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. MedChemComm, 7(12), 2343-2353.
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BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds. Retrieved from --INVALID-LINK--
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Mühlberg, M. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. RSC Medicinal Chemistry Blog.
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Omar, Y. M., Abdu-Allah, H. H. M., & Abdel-Moty, S. G. (2018). Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. Bioorganic chemistry, 80, 461-471.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
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BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. Retrieved from --INVALID-LINK--
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Sim, J. H., Kim, S. H., & Lee, S. Y. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiology and Biotechnology, 32(12), 1507-1520.
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Sung, B., Pandey, M. K., Ahn, K. S., Yi, T., Chaturvedi, M. M., Liu, M., & Aggarwal, B. B. (2008). 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis. Molecular pharmacology, 74(3), 755-766.
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Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(1), 58-71.
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Sethi, G., Ahn, K. S., Sung, B., Kunnumakkara, A. B., & Aggarwal, B. B. (2012). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. PloS one, 7(9), e45211.
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Gunawardana, M., & Samarakoon, S. R. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science, 13(1), 1-11.
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Chinnathambi, A., Alharbi, S. A., & Sethi, G. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in pharmacology, 9, 239.
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Rizvi, S. A., Chowdhury, K. F., Borsetto, C., et al. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. MethodsX, 14, 103122.
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Sethi, G., & Ahn, K. S. (2018). Oxadiazole Targets NF-κB Signaling Pathway. Frontiers in Oncology, 8, 85.
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Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873.
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Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PubMed.
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Langen, R. C., Van Der Velden, J. L., Schols, A. M., Kelders, M. C., Wouters, E. F., & Janssen-Heininger, Y. M. (2001). Tumor necrosis factor-alpha inhibits myogenesis through a beta-catenin-and MyoD-dependent mechanism. The FASEB journal, 15(7), 1191-1200.
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ResearchGate. (2023). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from --INVALID-LINK--
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Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Semantic Scholar.
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Akowuah, G. A., Okechukwu, P. N., & Mariam, A. (2013). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PloS one, 8(12), e82021.
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ResearchGate. (2021). of the synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides:. Retrieved from --INVALID-LINK--
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Zhdankin, V. V. (2014). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13.
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Matysiak, J., Niewiadomy, A., & Szymańska, E. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(12), 2269.
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Jololiddinov Fazliddin Yuldashali Ugli, Trainee-Researcher Of Academic Institute Of Bioorganic Chemistry Named After O.S Sodikov Laboratory Of Low Molecular Weight Biologically Active Compounds, Uzbekistan Xaitboev Xamid , Senior Researcher, Candidate Of Chemical Sciences Of Academic Institute Of Bioorganic Chemistry Named After Os Sodikov Laboratory Of Low Molecular Biologically Active Compounds, Uzbekistan Boboev Baxrom Nurillaevich , Doctor Of Chemical Sciences, Professor, Head Of The
A Researcher's Guide to Characterizing Cross-Reactivity of Thiadiazole Compounds
Introduction: The Double-Edged Sword of the Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its appeal lies in its metabolic stability, aromaticity, and its role as a bioisostere of pyrimidine, allowing it to interfere with processes like DNA synthesis.[4][5] The mesoionic character of the ring facilitates passage across cellular membranes, enabling potent interactions with biological targets.[1][3]
However, this inherent reactivity and structural similarity to endogenous molecules can also be a significant liability. The very features that make thiadiazoles effective can lead to unintended off-target interactions, or cross-reactivity.[6] An inhibitor designed for a specific kinase, for example, may inadvertently bind to other kinases or ATP-binding proteins, leading to unexpected toxicities or a misleading interpretation of its mechanism of action.[7][8] Therefore, a rigorous and multi-faceted approach to characterizing cross-reactivity is not just a regulatory hurdle, but a fundamental necessity for developing safe and effective therapeutics.[9][10]
This guide provides a comparative framework for designing and interpreting cross-reactivity studies for novel thiadiazole compounds. We will move beyond simple checklists, explaining the rationale behind experimental choices and presenting detailed protocols for key assays that form a robust, self-validating workflow for selectivity profiling.
Strategic Framework for Cross-Reactivity Assessment
A comprehensive cross-reactivity assessment should be viewed as a funnel, starting with broad, high-throughput methods to identify potential liabilities and progressively moving towards more focused, physiologically relevant assays to confirm and quantify these interactions.
Here is a logical workflow for assessing the selectivity of a novel thiadiazole compound:
Caption: A phased workflow for thiadiazole cross-reactivity studies.
Comparative Analysis of Key Methodologies
The choice of assay is critical and depends on the stage of drug development and the nature of the primary target. While many thiadiazole derivatives are designed as kinase inhibitors due to the scaffold's ability to occupy ATP-binding pockets, off-target interactions are not limited to the kinome.[11][12]
Biochemical Assays: Kinase Selectivity Profiling
Biochemical assays are the workhorse of early-stage selectivity screening. They measure the direct interaction between a compound and a purified protein, typically an enzyme, in a controlled in vitro environment.
Causality Behind Experimental Choice: For ATP-competitive inhibitors like many thiadiazoles, screening against a broad panel of kinases is the logical first step.[8][11] The human kinome is highly conserved, particularly in the ATP-binding site, making cross-reactivity a common challenge.[12] These panels provide a quantitative measure (e.g., percent inhibition at a fixed concentration) of a compound's promiscuity.[13]
Illustrative Case Study: Let's compare two hypothetical thiadiazole compounds, Thiadia-A and Thiadia-B , both designed to inhibit Target Kinase X.
| Target | Thiadia-A (% Inhibition @ 1µM) | Thiadia-B (% Inhibition @ 1µM) | Rationale for Inclusion |
| Target Kinase X | 98% | 95% | On-Target Activity |
| Off-Target Kinase Y | 85% | 15% | Structurally related kinase |
| Off-Target Kinase Z | 75% | 5% | Known promiscuous kinase |
| CSK | 60% | <5% | Common anti-target |
| hERG Channel | 55% | 8% | Critical safety/cardiac liability |
| CYP3A4 | 40% | 12% | Major drug metabolism enzyme |
Interpretation:
-
Both compounds show excellent on-target activity.
-
Thiadia-A demonstrates significant polypharmacology, inhibiting several off-target kinases and showing potential liabilities with hERG and CYP3A4. This promiscuity could lead to toxicity.[8]
-
Thiadia-B is markedly more selective, with minimal activity against the tested off-targets. This profile makes it a more promising lead candidate for further development.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While biochemical assays are essential, they do not reflect the complex intracellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's effective potency and selectivity.[8] The Cellular Thermal Shift Assay (CETSA) directly measures a compound's binding to its target in intact cells or tissues.[14][15][16]
Principle of CETSA: The core principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16] By heating cell lysates treated with a compound across a temperature gradient, stabilized proteins remain soluble at higher temperatures compared to unbound proteins.[14][17][18]
Caption: The general experimental workflow for CETSA.
Experimental Protocol: Microplate-Based CETSA for Thiadia-B
This protocol is designed to validate the on-target engagement of Thiadia-B with Target Kinase X and assess engagement with the problematic Off-Target Kinase Y identified in the biochemical screen.
Self-Validating System: This protocol includes vehicle controls (negative) and can incorporate a known selective inhibitor for the target (positive control) to ensure the observed thermal shift is specific and meaningful.
Materials:
-
Cell line expressing Target Kinase X and Off-Target Kinase Y.
-
Thiadia-B compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium, PBS, lysis buffer with protease/phosphatase inhibitors.
-
PCR plates or strips, thermal cycler.
-
Apparatus for protein quantification (e.g., Western Blot equipment, mass spectrometer).
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with a dose-response of Thiadia-B (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (DMSO) for 1-2 hours in culture.
-
Harvesting: After incubation, wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS containing protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes/plates. Place the samples in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). An unheated sample (4°C) serves as a total protein control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Clarification: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Target Kinase X and Off-Target Kinase Y remaining at each temperature point using Western Blot or Mass Spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Thiadia-B indicates target engagement.[14]
Expected Outcome: For Thiadia-B, a significant thermal shift would be expected for Target Kinase X, confirming engagement in a cellular context. A minimal or non-existent shift for Off-Target Kinase Y would validate the selectivity observed in the biochemical assay.
Preclinical Safety: Tissue Cross-Reactivity (TCR) Studies
Before a drug candidate can enter human trials, regulatory agencies require an assessment of its potential to bind to unintended targets in human tissues.[9][19] Tissue Cross-Reactivity (TCR) studies, typically performed using immunohistochemistry (IHC), are designed to identify this off-target binding.[10][19]
Causality Behind Experimental Choice: TCR studies provide crucial safety data by revealing potential organ-specific toxicities.[19] If a thiadiazole compound binds to an unexpected protein in a vital organ like the heart or liver, it could predict adverse events in the clinic. The staining patterns help select the most relevant animal species for in-vivo toxicology studies.[9]
Methodology Overview:
-
Tissue Panel: A comprehensive panel of normal human tissues (typically a minimum of 30-40 different tissues from multiple donors) is used.
-
IHC Staining: The thiadiazole compound, often labeled or used with a specific detection antibody, is applied to frozen tissue sections.
-
Analysis: A pathologist examines the slides, documenting the location, intensity, and cellular components of any observed staining.
-
Interpretation: The staining pattern is compared to the known expression of the intended target. Any specific, unexpected staining may indicate cross-reactivity with an unknown protein, warranting further investigation.
Conclusion: An Integrated Approach to De-risking Thiadiazole Compounds
The thiadiazole scaffold holds immense therapeutic promise, but its successful translation from bench to bedside hinges on a thorough understanding of its selectivity profile. No single assay can provide a complete picture of a compound's cross-reactivity.
By employing an integrated, phased approach—beginning with broad biochemical screens, validating hits with cellular target engagement assays like CETSA, and finally assessing safety with preclinical methods like TCR studies—researchers can build a comprehensive and robust data package. This strategy allows for the early identification and mitigation of off-target liabilities, ensuring that only the most selective and safest thiadiazole candidates advance toward clinical development. Explaining the "why" behind each experimental choice and building self-validating systems into protocols are the cornerstones of sound scientific practice in this critical area of drug discovery.[20]
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. histologix.com [histologix.com]
- 10. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 20. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
purity assessment of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
An In-Depth Technical Guide to the Purity Assessment of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Analytical Baseline
This compound is a five-membered heterocyclic compound featuring a fully oxidized thiadiazole core.[1][2] With a molecular formula of C₆H₁₀N₂O₄S and a molecular weight of approximately 206.22 g/mol , this molecule serves as a valuable building block in medicinal chemistry and materials science.[1][3][] The journey from a promising molecule in a research paper to a viable drug candidate or functional material is critically dependent on its purity. The presence of uncharacterized impurities can confound biological data, compromise material integrity, and introduce significant safety risks.
This guide provides a comprehensive framework for the . As a Senior Application Scientist, my objective is not merely to list protocols but to explain the scientific rationale behind employing a multi-faceted, orthogonal approach. We will explore how combining chromatographic, spectroscopic, thermal, and elemental analyses creates a self-validating system that ensures the highest confidence in the final purity assignment.
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical strategy begins with understanding what we are looking for. The purity of a synthesized compound is intrinsically linked to its manufacturing process. The synthesis of this compound typically involves the formation of the thiadiazole ring, followed by ethoxylation and, crucially, oxidation of the sulfur atom.[1][2][5] This process can introduce several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates such as the mono-ethoxylated analogue (3-ethoxy-4-hydroxy-1,2,5-thiadiazole-1,1-dioxide), or byproducts from side reactions.
-
Degradation Products: The ethoxy groups may be susceptible to hydrolysis, particularly under non-neutral pH conditions, leading to hydroxylated impurities. The core ring structure could also degrade under harsh thermal or chemical stress.
-
Residual Solvents and Water: Solvents used during synthesis and purification (e.g., chloroform, acetonitrile) can be retained in the final product.[6] Water can be present as an adsorbed impurity.
The Orthogonal Testing Strategy: A Framework for Confidence
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods based on different scientific principles, is the gold standard. This strategy ensures that an impurity missed by one technique (e.g., a non-UV active compound in HPLC) is detected by another (e.g., qNMR or DSC).
Caption: Orthogonal workflow for comprehensive purity assessment.
Primary Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for detecting and quantifying impurities.[7]
Causality Behind the Method: The choice of Reversed-Phase HPLC (RP-HPLC) is logical for this moderately polar molecule. A C18 stationary phase provides a hydrophobic surface that retains the analyte, while a polar mobile phase (e.g., acetonitrile/water) elutes it. The thiadiazole ring contains a conjugated system, making it suitable for UV detection.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
Chromatograph: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for the heterocyclic analyte by ensuring consistent protonation.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
-
System Suitability Test (SST): A Self-Validating Check
-
Before sample analysis, inject a standard solution (e.g., 0.5 mg/mL of a well-characterized reference lot) five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. This confirms the system is performing precisely.[8]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 20 mL of acetonitrile/water (50:50 v/v) to achieve a concentration of 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 20% B
-
31-40 min: Hold at 20% B (re-equilibration).
-
-
Rationale: A gradient is used to elute any less polar impurities that might be strongly retained on the column, ensuring a complete impurity profile.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Report any impurity exceeding 0.10%. For structural identification of significant impurities, the same method can be coupled with a mass spectrometer (LC-MS).
-
Absolute Purity Methods: Orthogonal Confirmation
While HPLC provides an excellent profile of detectable impurities, it relies on the assumption that all compounds have a similar response at the detection wavelength. Absolute methods are required for confirmation.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself.[9][10] It relies on a certified internal standard of known purity and concentration.
Causality Behind the Method: The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a unique proton signal from the analyte to that of a known amount of an internal standard, an absolute molar purity can be calculated. This method is non-destructive and can detect impurities that are invisible to UV detection, such as certain inorganic salts.[11]
Experimental Protocol: qNMR for Absolute Molar Purity
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity). Rationale: Maleic acid is non-volatile, stable, highly pure, and has a simple spectrum with a sharp singlet in a region that does not overlap with the analyte signals.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte (W_analyte).
-
Accurately weigh ~5 mg of the internal standard (W_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds. Rationale: A long delay allows for complete relaxation of all protons, which is critical for accurate integration and quantification.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Identify a well-resolved signal for the analyte (e.g., the quartet of the -OCH₂- protons) and the singlet for the internal standard (maleic acid, ~6.3 ppm).
-
Integrate both signals accurately.
-
Calculate the purity using the following formula[12]: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
-
I = Integral value
-
N = Number of protons for the integrated signal (Analyte: 4H for the two CH₂ groups; IS: 2H for maleic acid)
-
MW = Molecular Weight (Analyte: 206.22 g/mol ; IS: 116.07 g/mol )
-
W = Weight
-
P_IS = Purity of the Internal Standard
-
-
Differential Scanning Calorimetry (DSC)
For highly pure, crystalline materials, DSC offers a rapid and elegant absolute purity determination method based on thermodynamic principles.[13]
Causality Behind the Method: Impurities disrupt a substance's crystal lattice, causing it to melt over a broader range and at a lower temperature than the pure substance. This phenomenon, known as melting point depression, is described by the van't Hoff equation.[14] DSC measures the heat flow required to melt the sample, and from the shape of the melting endotherm, the mole fraction of impurities can be calculated. This technique is only suitable for compounds that are >98% pure and do not decompose upon melting.[15][16]
Experimental Protocol: DSC for Purity Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum DSC pan and hermetically seal it. Rationale: Sealing the pan prevents mass loss due to sublimation during the analysis.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 150 °C).
-
Ramp the temperature at a slow rate (e.g., 1 °C/min) through the melting transition to a temperature well above the melt (e.g., 190 °C). Rationale: A slow scan rate allows the sample to remain in thermal equilibrium, which is a key assumption of the van't Hoff model.
-
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: Use the instrument's software to perform a purity calculation based on the van't Hoff equation applied to the melting peak. The software analyzes the peak shape to determine the mole percent purity.
Supporting Analyses: Completing the Picture
Thermogravimetric Analysis (TGA)
TGA measures changes in a sample's mass as a function of temperature, making it ideal for quantifying volatile components like water and residual solvents.[17][18]
Experimental Protocol: TGA for Volatiles
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Thermal Program:
-
Heat the sample from room temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere. Rationale: This temperature range is sufficient to drive off common solvents and water without decomposing the analyte (which has a melting point of ~178-180°C and would decompose at higher temperatures).
-
-
Data Analysis: The percentage weight loss observed up to a specific temperature (e.g., 120 °C) corresponds to the total amount of volatile impurities.
Elemental Analysis (EA)
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound.
Causality Behind the Method: This technique serves as a fundamental check of the compound's identity and purity.[19] A significant deviation from the theoretical elemental composition indicates the presence of impurities that alter the elemental ratios, such as inorganic salts or incompletely substituted intermediates. Most chemistry journals consider results within ±0.4% of the theoretical values to be evidence of sufficient purity.[20]
Comparative Summary and Data Interpretation
An orthogonal approach yields multiple data points that must be synthesized into a final purity statement. Each technique provides a unique perspective on the sample's composition.
Table 1: Comparison of Key Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic Separation & UV Absorbance | Relative purity, number of impurities, impurity profile | High resolution, high sensitivity, well-established | Requires UV-active impurities, relative quantification |
| qNMR | Nuclear Magnetic Resonance | Absolute molar purity, structural confirmation, solvent ID | Primary method, non-destructive, detects non-UV active species | Lower sensitivity than HPLC, requires expensive equipment |
| DSC | Thermodynamics (Melting Point Depression) | Absolute mole % purity of total eutectic impurities | Fast, requires minimal sample, absolute method | Only for >98% pure crystalline & stable solids; no individual impurity info[14][15] |
| TGA | Gravimetric analysis with temperature | Mass % of volatile impurities (water, solvents) | Simple, accurate for volatiles | Does not identify the volatile species |
| EA | Combustion Analysis | Mass % of C, H, N, S | Confirms elemental composition | Insensitive to impurities with similar elemental ratios (isomers)[11] |
Table 2: Illustrative Purity Analysis for a Batch of this compound
| Analytical Method | Parameter | Result | Interpretation |
| HPLC (Area %) | Purity | 99.75% | The main peak accounts for 99.75% of the total UV-active components. |
| Impurity A (Rt=8.2 min) | 0.15% | A single known process impurity is present above the reporting threshold. | |
| Total Impurities | 0.25% | Sum of all other detectable impurities. | |
| qNMR | Molar Purity (vs. IS) | 99.6% | The sample is 99.6% pure on a mole/mole basis. Confirms high purity. |
| Residual Solvent | Acetone (0.05%) | A trace amount of acetone from purification is detected and quantified. | |
| DSC | Purity (Mole %) | 99.8 mol% | The sample is highly crystalline with very few eutectic impurities. |
| TGA | Weight Loss (up to 120°C) | 0.12% | The sample contains 0.12% volatile material (likely water and trace solvent). |
| Elemental Analysis | %C, %H, %N, %S | Within ±0.3% of theory | The elemental composition is consistent with the assigned structure. |
| Final Assigned Purity | Purity by Mass | ~99.5% | Calculated by correcting the HPLC or qNMR value for volatile content. |
Conclusion
The is not a task to be accomplished with a single measurement. It requires a carefully designed, orthogonal strategy that leverages the strengths of multiple analytical techniques. By combining the high-resolution separation of HPLC, the absolute quantification of qNMR, the thermodynamic rigor of DSC, and the compositional checks of TGA and elemental analysis, researchers can build a comprehensive and trustworthy purity profile. This meticulous approach is fundamental to ensuring data integrity in research and is a non-negotiable requirement in the path toward drug development.
References
- 1. Buy this compound | 55904-84-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H10N2O4S | CID 11217995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. prepchem.com [prepchem.com]
- 7. moravek.com [moravek.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. akjournals.com [akjournals.com]
- 15. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 18. mt.com [mt.com]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the optical properties of thiadiazole derivatives
A Comparative Guide to the Optical Properties of Thiadiazole Derivatives
Introduction: The Versatile Thiadiazole Core
Thiadiazoles, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, are a cornerstone in medicinal chemistry and materials science.[1] Their unique electronic and structural characteristics, arising from the interplay of the heteroatoms, make them privileged scaffolds in drug design and, increasingly, in the development of advanced optical materials.[2] The thiadiazole ring, particularly the 1,3,4- and 1,2,5-isomers, can act as a potent electron-accepting unit. When integrated into a larger π-conjugated system with electron-donating moieties, this arrangement facilitates intramolecular charge transfer (ICT), a fundamental process that governs the optical and electronic properties of a molecule.
This guide provides a comparative analysis of the optical properties of key thiadiazole derivatives. We will explore how subtle modifications to the molecular architecture—from the choice of isomer to the nature of peripheral substituents—can profoundly influence their absorption, fluorescence, and environmental sensitivity. This analysis is grounded in experimental data and is intended for researchers and professionals engaged in the design and application of novel fluorophores for bioimaging, sensing, and optoelectronics.
Fundamental Principles of Molecular Photophysics
Before comparing specific derivatives, it is essential to understand the key photophysical processes that dictate their optical behavior. When a molecule absorbs a photon of light, it transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several pathways, as illustrated by the Jablonski diagram below. The two pathways of primary interest for this guide are fluorescence (a radiative process) and non-radiative decay. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.[3][4]
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Comparative Analysis of Thiadiazole Architectures
The optical characteristics of thiadiazole derivatives are not monolithic; they are intricately linked to the specific arrangement of atoms within the heterocyclic core and the electronic nature of appended functional groups.
Donor-π-Acceptor (D-π-A) Systems Based on 1,3,4-Thiadiazole
The 1,3,4-thiadiazole ring is a common and effective electron acceptor. When coupled with electron-donating groups (such as amines or alkoxy-substituted phenyl rings) through a π-conjugated bridge, these molecules exhibit strong ICT character. This architecture is a workhorse for creating fluorescent materials.[2]
-
Structure-Property Causality: The energy of the highest occupied molecular orbital (HOMO) is typically localized on the donor and π-bridge, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor 1,3,4-thiadiazole ring.[5][6] Increasing the strength of the donor group raises the HOMO energy level, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift in both absorption and emission spectra. Conversely, strengthening the acceptor character of the thiadiazole (e.g., by adding further electron-withdrawing substituents) lowers the LUMO energy, also resulting in a red shift.
Thienothiadiazole (TTD) Derivatives for Near-Infrared (NIR) Imaging
Fusing a thiophene ring to the thiadiazole core creates thienothiadiazole (TTD), a stronger acceptor unit. This enhanced electron-accepting ability is crucial for designing fluorophores that operate in the near-infrared (NIR) window (700-1700 nm), a region highly desirable for in vivo biological imaging due to deeper tissue penetration and reduced autofluorescence.[7][8]
-
Experimental Insight: In a comparative study of two D-π-A-π-D fluorophores, TTD was used as the central acceptor.[7] One derivative, TTD-HexT-Cbz, featured hexyl chains on the flanking thiophene spacers, while TTD-T-Cbz lacked these chains. TTD-T-Cbz exhibited a red-shifted absorption maximum (651 nm vs. 638 nm) due to its ability to adopt a more planar conformation, which enhances ICT upon excitation.[7] However, the presence of hexyl chains in TTD-HexT-Cbz provides steric protection from the solvent, which can reduce non-radiative energy loss and potentially enhance the fluorescent quantum yield.[7] This demonstrates a critical design trade-off between planarity (favoring red-shifted emission) and steric protection (favoring higher quantum yield).
2,1,3-Benzothiadiazole (BTD) Derivatives as Environmental Probes
The fusion of a 1,2,5-thiadiazole with a benzene ring yields 2,1,3-benzothiadiazole (BTD), a highly versatile fluorogenic core. BTD derivatives are renowned for their sensitivity to the local environment, making them excellent candidates for fluorescent probes and sensors.[9]
-
Solvatochromism: Many BTD and other thiadiazole derivatives exhibit pronounced solvatochromism, where the color of their emission changes with the polarity of the solvent.[10][11] This phenomenon arises because the molecule often has a larger dipole moment in the excited state than in the ground state. In polar solvents, solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. This leads to a red-shifted emission in more polar solvents. This property is invaluable for probing the polarity of microenvironments, such as the interior of lipid droplets or protein binding pockets in cells.[9]
-
pH-Dependent Fluorescence: The fluorescence of certain thiadiazole derivatives can be modulated by pH. For instance, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) exhibits a fascinating dual fluorescence effect that is highly dependent on pH.[12][13] At different pH values, protonation or deprotonation of the hydroxyl and amino groups alters the electronic structure and ICT pathways, leading to distinct emission profiles. This behavior can be harnessed to create fluorescent pH sensors for monitoring cellular processes.[12]
Quantitative Data Summary
The following table summarizes key optical properties of representative thiadiazole derivatives discussed in the literature, providing a quantitative basis for comparison.
| Derivative Class | Example Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
| Thienothiadiazole (TTD) | TTD-T-Cbz | DCM | 651 | 891 | 3,184 | Similar to other NIR-I dyes | [7] |
| Thienothiadiazole (TTD) | TTD-HexT-Cbz | DCM | 638 | 900 | 3,495 | Similar to other NIR-I dyes | [7] |
| 1,3,4-Thiadiazole | 2-amino-5-phenyl-1,3,4-thiadiazole (TB) | H₂O (pH 7) | ~330 | ~390 | - | - | [12] |
| 1,3,4-Thiadiazole | 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) | H₂O (pH 7) | ~330 | ~400 / ~480 (dual) | - | - | [12][13] |
| Thiazole Derivative | o-methoxyphenylamino substituted thiazole | Methanol | - | - | 11,974 | - | [10][14] |
Note: Direct comparison of quantum yields requires standardized measurement conditions. Stokes' shifts are calculated where both absorption and emission maxima are provided.
Experimental Protocols for Optical Characterization
To ensure trustworthy and reproducible data, rigorous experimental protocols are paramount. The following sections detail self-validating methodologies for characterizing the key optical properties of thiadiazole derivatives.
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is arguably the most critical performance metric for a fluorophore. The relative method, which compares the compound of interest to a well-characterized standard, is the most common and reliable approach.[3][4]
Causality Behind Experimental Choices:
-
Standard Selection: The standard (e.g., Quinine Sulfate, Rhodamine 6G) should absorb and emit in a similar spectral region to the unknown sample to minimize wavelength-dependent errors from the instrument's detectors and optics.
-
Low Absorbance: All solutions must be kept dilute (absorbance < 0.1 at the excitation wavelength) to prevent the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.[3][4]
-
Identical Conditions: Measuring the standard and sample under identical instrument settings (excitation wavelength, slit widths) is crucial, as it ensures that the number of photons absorbed by each is directly proportional to their absorbance.
References
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. isres.org [isres.org]
- 3. static.horiba.com [static.horiba.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. jchemlett.com [jchemlett.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. Synthesis and Characterization of Novel Thienothiadiazole-Based D−π–A−π–D Fluorophores as Potential NIR Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Guide to the Safe Disposal of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide (CAS: 55904-84-2). The procedures outlined are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Compound Profile and Hazard Analysis
This compound is a five-membered heterocyclic compound containing a sulfonyl group.[1] While specific toxicological data for this exact compound is limited, the chemistry of the 1,2,5-thiadiazole-1,1-dioxide ring system and data from structurally related compounds necessitate a cautious approach.
Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O₄S | [1][][3] |
| Molecular Weight | ~206.22 g/mol | [1][][3] |
| Melting Point | 178-180 °C | [1] |
| Boiling Point | ~267 °C | [1] |
| Appearance | Solid (assumed based on melting point) | N/A |
Hazard Identification:
-
Reactivity: The 1,2,5-thiadiazole-1,1-dioxide ring is susceptible to reactions with nucleophiles.[1][4] While the ring itself is thermally stable, decomposition at very high temperatures can liberate toxic gases, including sulfur dioxide (SO₂) and nitriles.[4]
-
Health Hazards: Safety Data Sheets (SDS) for analogous thiadiazole derivatives indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Direct contact should be avoided.
-
Combustion Hazards: In the event of a fire, hazardous combustion gases, including oxides of carbon (COx), nitrogen (NOx), and sulfur (SOx), may be produced.
-
Environmental Hazards: Many heterocyclic compounds, particularly those used for biological applications, can be toxic to aquatic life.[6] Therefore, this compound must be considered an environmental hazard, and release into drains or waterways is strictly prohibited.
Personnel Safety and Engineering Controls
Prior to handling or preparing this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and work within designated engineering controls.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental eye contact, preventing serious irritation.[5] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Prevents direct skin contact and potential irritation.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Not required for routine handling of small quantities in a fume hood. Use a NIOSH-approved respirator if dusts are generated outside of a hood. | Prevents inhalation of airborne particles, which may cause respiratory irritation. |
Engineering Controls:
-
All handling of the solid compound and preparation of waste containers must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
Primary Disposal Protocol: Waste Accumulation for Professional Disposal
Due to the lack of validated chemical neutralization protocols and the potential for hazardous decomposition products, the primary and mandatory disposal method is through a licensed hazardous waste disposal service. The most probable final disposition is high-temperature incineration with appropriate flue-gas scrubbing.
Step-by-Step Procedure:
-
Container Selection: Obtain a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended. The container must be clean and dry.
-
Waste Segregation: This waste stream is designated for non-halogenated, sulfur- and nitrogen-containing organic solids . Do NOT mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[7]
-
Transferring Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or powder funnel. All transfers must occur within a chemical fume hood.
-
Labeling: Immediately label the waste container. The label must, at a minimum, include:
-
The full chemical name: "this compound"
-
CAS Number: "55904-84-2"
-
The words "Hazardous Waste"
-
Primary Hazards: "Irritant"
-
Appropriate GHS Pictograms (e.g., exclamation mark for irritant).
-
-
Storage: Securely seal the container. Store it in a designated, well-ventilated secondary containment bin away from incompatible materials. The storage area should be clearly marked as a satellite accumulation area for hazardous waste.
-
Arranging Disposal: Once the container is full or has been in storage for a designated period (consult your institution's guidelines), contact your facility's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed chemical waste contractor.
Decontamination and Spill Management
Proper decontamination of labware and effective response to spills are essential to maintaining a safe laboratory environment.
Decontamination Protocol:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste. Transfer the rinsate to a designated "Non-Halogenated Organic Liquid Waste" container.
-
Secondary Wash: After the initial solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedures.
Spill Response:
-
Small Spill (Contained within a Fume Hood):
-
Ensure all PPE is worn correctly.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Carefully sweep or scoop the absorbed material into the designated solid waste container for this compound.
-
Decontaminate the spill area using a cloth dampened with acetone or ethanol, and wipe the area clean. Place the used cloth in the solid waste container.
-
-
Large Spill (Outside of a Fume Hood) or Any Spill Involving Personnel Contact:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Alert: Notify your supervisor and institutional EH&S or emergency response team.
-
Isolate: If safe to do so, restrict access to the area and increase ventilation.
-
Seek Medical Attention: If skin or eye contact has occurred, use the nearest safety shower or eyewash for at least 15 minutes and seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe management of this compound.
Caption: Disposal and Spill Response Workflow for this compound.
References
A Senior Application Scientist's Guide to the Safe Handling of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As direct safety data for this specific molecule is not extensively documented, this guide synthesizes information from analogous thiadiazole derivatives and established principles of laboratory safety to provide a robust framework for its handling.
The structural hallmark of this compound is the 1,2,5-thiadiazole-1,1-dioxide ring system.[1] The presence of the sulfonyl group, a strong electron-withdrawing feature, and the overall heterocyclic nature of the molecule, suggests a need for careful handling to mitigate potential health and environmental risks.[2] This guide is designed to be a living document, to be supplemented by your institution's specific safety protocols and a thorough risk assessment before any work commences.
Hazard Identification and Risk Assessment: A Proactive Approach
Table 1: Potential Hazard Identification for Thiadiazole Derivatives
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | May cause skin irritation.[3][5] May cause serious eye irritation.[3][5] May cause respiratory irritation.[3][5] Some derivatives are suspected of causing genetic defects.[4] | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[3][5] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[3] | Avoid release to the environment. Do not let the product enter drains.[3][5] |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[3][6] | Handle in a well-ventilated area. Store away from heat and incompatible materials such as oxidizing agents.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure. The following recommendations are based on the potential hazards identified for analogous compounds.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance is suspected.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] For operations with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to safety glasses.[6]
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of spills, consider a chemical-resistant apron. Protective boots may be necessary depending on the scale of the operation.[6]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[7] If a fume hood is not available, a dust respirator should be used, in accordance with your institution's respiratory protection program.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-defined operational plan is essential for ensuring consistent and safe practices.
Engineering Controls
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is the primary method for controlling exposure to airborne contaminants.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.[6]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or materials.
-
Weighing and Transfer: If the compound is a solid, handle it as a powder. Avoid generating dust.[3] Use a spatula for transfers. For liquid transfers, use appropriate pipettes or syringes.
-
Reactions and Manipulations: Conduct all reactions in appropriate glassware within the fume hood. Ensure all containers are clearly and accurately labeled.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate all work surfaces and equipment.
Storage
-
Store this compound in a tightly closed, properly labeled container.[5][6]
-
Keep in a cool, dark, and dry place.[6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[6]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate risks.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Clean: Thoroughly clean the spill area with soap and water.[3]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
-
Waste Identification: All waste containing this compound must be clearly identified as hazardous waste.[3]
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[3]
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container.[3] Do not mix with incompatible waste streams.
-
-
Storage Pending Disposal: Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[3]
-
Final Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Adherence to all national and local regulations is mandatory.[3]
Workflow Visualization
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible handling of this compound is not merely a set of procedures but a mindset rooted in a culture of safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, and adhering to established operational and disposal plans, you can confidently and safely advance your research. Always prioritize safety, and when in doubt, consult your institution's safety professionals.
References
- 1. Buy this compound | 55904-84-2 [smolecule.com]
- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
